Taranabant ((1R,2R)stereoisomer)
Beschreibung
BenchChem offers high-quality Taranabant ((1R,2R)stereoisomer) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Taranabant ((1R,2R)stereoisomer) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
N-[(2R,3R)-4-(4-chlorophenyl)-3-(3-cyanophenyl)butan-2-yl]-2-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]oxypropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25ClF3N3O2/c1-17(34-25(35)26(2,3)36-24-12-9-21(16-33-24)27(29,30)31)23(14-18-7-10-22(28)11-8-18)20-6-4-5-19(13-20)15-32/h4-13,16-17,23H,14H2,1-3H3,(H,34,35)/t17-,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLYKJCMUNUWAGO-HXOBKFHXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CC1=CC=C(C=C1)Cl)C2=CC=CC(=C2)C#N)NC(=O)C(C)(C)OC3=NC=C(C=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H](CC1=CC=C(C=C1)Cl)C2=CC=CC(=C2)C#N)NC(=O)C(C)(C)OC3=NC=C(C=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClF3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Taranabant ((1R,2R)-stereoisomer): A Technical Whitepaper on a Cannabinoid-1 Receptor Inverse Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taranabant, also known as MK-0364, is a potent and selective inverse agonist of the cannabinoid-1 (CB1) receptor. Developed by Merck & Co., it was investigated for the treatment of obesity due to its anorectic effects. As an inverse agonist, taranabant binds to the CB1 receptor and reduces its constitutive activity, leading to downstream effects that include decreased food intake and increased energy expenditure. Although its development was discontinued due to central nervous system side effects, the study of taranabant has provided valuable insights into the pharmacology of CB1 receptor inverse agonists and their therapeutic potential. This technical guide provides an in-depth overview of the (1R,2R)-stereoisomer of taranabant, focusing on its quantitative pharmacology, relevant experimental methodologies, and the signaling pathways it modulates.
Data Presentation
The following tables summarize the quantitative pharmacological and pharmacokinetic data for taranabant.
Table 1: In Vitro Pharmacology of Taranabant
| Parameter | Receptor | Species | Value | Reference |
| Binding Affinity (Ki) | CB1 | Human | 0.13 nM | [1] |
| CB2 | Human | 170 nM | [1] | |
| CB1 | Rat | 0.27 nM | [1] | |
| CB2 | Rat | 310 nM | [1] | |
| IC50 | CB1 | Human | 0.3 nM | [1] |
| CB2 | Human | 290 nM | [1] | |
| CB1 | Rat | 0.4 nM | [1] | |
| CB2 | Rat | 470 nM | [1] | |
| Functional Activity (EC50) | CB1 | Human | 2.4 nM (cAMP assay) | [1] |
Table 2: Pharmacokinetics of Taranabant in Healthy Male Volunteers (Single Oral Dose)[2][3]
| Parameter | Dose Range | Value |
| Time to Maximum Concentration (Tmax) | 0.5 - 600 mg | 1.0 - 2.5 hours |
| Terminal Elimination Half-life (t1/2) | 0.5 - 600 mg | 38 - 69 hours |
| AUC0-∞ and Cmax | Up to 200 mg | Approximately linear increase with dose |
| Effect of High-Fat Meal | Not specified | 14% increase in Cmax, 74% increase in AUC0-∞ |
Table 3: Pharmacokinetics of Taranabant in Healthy Male Volunteers (Multiple Oral Doses for 14 Days)[4]
| Parameter | Dose Range | Value |
| Time to Maximum Concentration (Tmax) | 5 - 25 mg | 1.0 - 2.0 hours |
| Half-life (t1/2) | 5 - 25 mg | 74 - 104 hours |
| Accumulation Half-life | 5 - 10 mg | 15 - 21 hours |
| Time to Steady State | 5 - 10 mg | 13 days |
| Accumulation in Cmax | 5 - 10 mg | 1.18- to 1.40-fold |
| Accumulation in AUC0-24h | 5 - 10 mg | 1.5- to 1.8-fold |
Table 4: Population Pharmacokinetic Model Estimates for Taranabant[5]
| Parameter | Population Mean Estimate |
| Apparent Clearance | 25.4 L/h |
| Apparent Steady-State Volume of Distribution | 2,578 L |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of scientific findings. Below are representative protocols for assays used to characterize CB1 receptor inverse agonists like taranabant.
Radioligand Binding Assay (Representative Protocol)
This protocol is based on standard methods for assessing the binding affinity of compounds to the CB1 receptor.[2][3][4]
Objective: To determine the binding affinity (Ki) of taranabant for the CB1 receptor.
Materials:
-
Human recombinant Chem-1 cells expressing the CB1 receptor.[2]
-
Radioligand: [3H]SR141716A or [3H]CP-55,940.[2]
-
Non-specific binding control: CP-55,940.[2]
-
Assay Buffer: 20 mM HEPES, pH 7.0, 0.5% BSA.[2]
-
Test compound: Taranabant, serially diluted.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Cell Culture and Membrane Preparation: Culture human recombinant Chem-1 cells expressing the CB1 receptor. Harvest the cells and prepare cell membranes by homogenization and centrifugation.
-
Binding Reaction: In a 96-well plate, combine the cell membranes, radioligand (e.g., 2 nM [3H]SR141716A), and varying concentrations of taranabant in assay buffer.[2] For determining non-specific binding, add a high concentration of an unlabeled CB1 ligand (e.g., 10 µM CP-55,940).[2]
-
Incubation: Incubate the reaction mixture for 90 minutes at 37°C.[2]
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value of taranabant by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay (Representative Protocol)
This protocol describes a method to assess the functional activity of taranabant as an inverse agonist at the CB1 receptor by measuring its effect on cAMP levels.[5][6][7][8][9]
Objective: To determine the EC50 of taranabant for its inverse agonist activity at the CB1 receptor.
Materials:
-
CHO-K1 cells stably expressing the human CB1 receptor.[9]
-
Forskolin (adenylyl cyclase activator).
-
Test compound: Taranabant, serially diluted.
-
cAMP assay kit (e.g., HTRF-based).
-
Cell culture medium and reagents.
Procedure:
-
Cell Culture: Culture CHO-K1 cells expressing the human CB1 receptor in appropriate media.
-
Cell Plating: Seed the cells into a 96-well plate and incubate overnight to allow for attachment.
-
Compound Addition: Pre-incubate the cells with varying concentrations of taranabant.
-
Stimulation: Add forskolin to all wells to stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.[9]
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP levels against the concentration of taranabant to generate a dose-response curve. Determine the EC50 value, which represents the concentration of taranabant that produces half of the maximal inhibition of forskolin-stimulated cAMP production.
In Vivo Food Intake Study in Rodents (Representative Protocol)
This protocol outlines a general procedure for evaluating the effect of a CB1 inverse agonist on food intake in rodents.[10][11][12][13][14]
Objective: To assess the anorectic effect of taranabant in a rodent model.
Materials:
-
Male Wistar rats or C57BL/6N mice.
-
Standard laboratory chow and/or a highly palatable diet.
-
Test compound: Taranabant, formulated for oral or intraperitoneal administration.
-
Vehicle control.
-
Metabolic cages for individual housing and food intake measurement.
Procedure:
-
Acclimation: Individually house the animals in metabolic cages and allow them to acclimate for several days.
-
Baseline Measurement: Measure baseline food intake and body weight for a few days prior to the start of the experiment.
-
Randomization: Randomize the animals into treatment groups (vehicle and different doses of taranabant).
-
Dosing: Administer taranabant or vehicle to the animals at a consistent time each day.
-
Food Intake Measurement: Measure food intake at various time points after dosing (e.g., 2, 4, 8, and 24 hours).
-
Body Weight Measurement: Record body weight daily.
-
Data Analysis: Compare the food intake and body weight changes between the taranabant-treated groups and the vehicle-treated group using appropriate statistical methods.
Mandatory Visualization
Signaling Pathways
The following diagram illustrates the signaling pathway of a CB1 receptor inverse agonist like taranabant.
Caption: CB1 Receptor Inverse Agonist Signaling Pathway.
Experimental Workflows
The following diagrams illustrate the workflows for the key experiments described above.
Caption: Radioligand Binding Assay Workflow.
References
- 1. universalbiologicals.com [universalbiologicals.com]
- 2. Radioligand binding assay for the human CB1 receptor [bio-protocol.org]
- 3. Assay of CB1 Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 4. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 6. Research Portal [ourarchive.otago.ac.nz]
- 7. Measurement of inverse agonism of the cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. marshall.edu [marshall.edu]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. The inverse agonist of CB1 receptor SR141716 blocks compulsive eating of palatable food - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ovid.com [ovid.com]
- 12. Food intake behavior protocol [protocols.io]
- 13. Cannabinoid-1 receptor antagonists reduce caloric intake by decreasing palatable diet selection in a novel dessert protocol in female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Pharmacological Profile of Taranabant (1R,2R)-Stereoisomer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Taranabant, specifically its (1R,2R)-stereoisomer also known as MK-0364, is a potent and highly selective cannabinoid 1 (CB1) receptor inverse agonist.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of the (1R,2R)-stereoisomer of Taranabant, with a focus on its receptor binding affinity, functional activity as an inverse agonist, and its preclinical in vivo efficacy in models of obesity. Detailed experimental protocols for key assays and visualizations of relevant pathways and workflows are included to support further research and development in the field of cannabinoid receptor modulation.
Introduction
The endocannabinoid system, and particularly the CB1 receptor, plays a crucial role in regulating energy balance, appetite, and metabolism.[2][3] Consequently, the CB1 receptor has been a key target for the development of anti-obesity therapeutics.[4] Taranabant emerged as a promising clinical candidate, and understanding the specific properties of its active (1R,2R)-stereoisomer is critical for researchers in the field. This document serves as a technical resource, consolidating the core pharmacological data and methodologies associated with this compound.
Receptor Binding Affinity
The (1R,2R)-stereoisomer of Taranabant exhibits high-affinity binding to the human CB1 receptor. Radioligand binding assays have been instrumental in quantifying this interaction.
Data Presentation: Receptor Binding Affinity
| Receptor | Species | Ki (nM) | IC50 (nM) | Radioligand | Reference |
| CB1 | Human | 0.13 | 0.3 | [3H]CP55940 or similar | [1][2] |
| CB1 | Rat | 0.27 | 0.4 | [3H]CP55940 or similar | [1] |
| CB2 | Human | 170 | 290 | [3H]CP55940 or similar | [1] |
| CB2 | Rat | 310 | 470 | [3H]CP55940 or similar | [1] |
Table 1: Receptor Binding Affinities of Taranabant (1R,2R)-stereoisomer.
Functional Activity: Inverse Agonism
Taranabant (1R,2R)-stereoisomer functions as an inverse agonist at the CB1 receptor. This means that it not only blocks the effects of agonists but also reduces the basal, constitutive activity of the receptor. This is typically measured through its effect on adenylyl cyclase and the subsequent production of cyclic AMP (cAMP).
Data Presentation: Functional Activity
| Assay Type | Cell Line | Parameter | Value (nM) | Reference |
| cAMP Functional Assay | hCB1R-expressing cells | EC50 | 2.4 | [1] |
Table 2: Functional Inverse Agonist Activity of Taranabant (1R,2R)-stereoisomer.
Signaling Pathway
The inverse agonism of Taranabant at the CB1 receptor leads to an increase in cAMP levels by inhibiting the constitutive activity of the Gi/o protein, which normally suppresses adenylyl cyclase.
In Vivo Efficacy
Preclinical studies in rodent models of diet-induced obesity (DIO) have demonstrated the efficacy of Taranabant (1R,2R)-stereoisomer in reducing food intake and promoting weight loss.
Data Presentation: In Vivo Efficacy in Rodent Models
| Species | Model | Dose (mg/kg, p.o.) | Effect on Food Intake | Effect on Body Weight | Reference | |---|---|---|---|---| | C57BL/6N Mice | - | 1 | 36% reduction (2h) | Significant reduction in overnight gain |[1] | | C57BL/6N Mice | - | 3 | 69% reduction (2h) | Significant reduction in overnight gain |[1] | | DIO Rats | Acute | 1 | Minimum effective dose for inhibition | Minimum effective dose for inhibition |[2] | | DIO Rats | Chronic | 0.3 | - | Minimum effective dose for significant loss |[2] |
Table 3: In Vivo Efficacy of Taranabant (1R,2R)-stereoisomer in Rodents.
Experimental Protocols
Radioligand Binding Assay for CB1 Receptor Affinity
This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for the CB1 receptor.
Methodology:
-
Membrane Preparation: Cell membranes from a stable cell line overexpressing the human CB1 receptor are prepared by homogenization and centrifugation. Protein concentration is determined using a standard protein assay.
-
Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, and 0.5% BSA, pH 7.4.
-
Incubation: In a 96-well plate, incubate a fixed concentration of a high-affinity radioligand (e.g., [3H]CP55,940) with the cell membranes in the presence of a range of concentrations of the test compound (Taranabant). Non-specific binding is determined in the presence of a high concentration of a non-labeled CB1 ligand.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed multiple times with ice-cold assay buffer to minimize non-specific binding.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation.
cAMP Functional Assay for Inverse Agonism
This protocol describes a method to assess the inverse agonist activity of a test compound at the CB1 receptor by measuring its effect on cAMP production.
Methodology:
-
Cell Culture: Use a cell line (e.g., CHO or HEK293) stably transfected with the human CB1 receptor.
-
Cell Plating: Seed the cells into 96-well plates and allow them to adhere and grow to a suitable confluency.
-
Pre-incubation: Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Treatment: Add varying concentrations of the test compound (Taranabant) to the cells. To measure inverse agonism, the effect on basal or forskolin-stimulated cAMP levels is assessed. Forskolin is an activator of adenylyl cyclase, and inverse agonists will further increase cAMP levels above those stimulated by forskolin alone in CB1-Gi/o coupled systems.
-
Incubation: Incubate the plates for a specified time to allow for changes in intracellular cAMP levels.
-
Cell Lysis: Lyse the cells to release the accumulated cAMP.
-
cAMP Detection: Quantify the intracellular cAMP concentration using a commercially available kit, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a homogeneous time-resolved fluorescence (HTRF) assay.
-
Data Analysis: Plot the cAMP concentration against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Conclusion
The (1R,2R)-stereoisomer of Taranabant is a well-characterized, potent, and selective CB1 receptor inverse agonist. Its high binding affinity, demonstrated inverse agonist activity, and in vivo efficacy in reducing food intake and body weight have made it a significant tool for studying the role of the CB1 receptor in energy homeostasis. The data and protocols presented in this guide provide a valuable resource for researchers working on the pharmacology of cannabinoid receptors and the development of related therapeutics. Despite its clinical development being discontinued due to adverse effects, Taranabant remains an important reference compound for the field.[5][6]
References
- 1. universalbiologicals.com [universalbiologicals.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The discovery of taranabant, a selective cannabinoid-1 receptor inverse agonist for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. adooq.com [adooq.com]
- 6. promega.com [promega.com]
Taranabant ((1R,2R)-stereoisomer) Structure-Activity Relationship: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taranabant, specifically the (1R,2R)-stereoisomer, is a potent and selective inverse agonist of the cannabinoid type 1 (CB1) receptor.[1][2] Developed by Merck & Co., it was investigated as a potential treatment for obesity due to the role of the endocannabinoid system in regulating appetite and energy balance.[1] Taranabant demonstrated efficacy in promoting weight loss in clinical trials.[3] However, its development was halted due to centrally-mediated psychiatric adverse effects, a common challenge for brain-penetrant CB1 receptor antagonists and inverse agonists.[4] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of the (1R,2R)-stereoisomer of taranabant, offering valuable insights for the design of future peripherally-restricted CB1 receptor modulators with improved safety profiles.
Core Structure and Stereochemistry
Taranabant is an acyclic amide that emerged from high-throughput screening and subsequent chemical optimization.[1] The core structure consists of a central diamine scaffold with key substitutions that dictate its high affinity and inverse agonist activity at the CB1 receptor. The (1R,2R) stereochemistry is crucial for its potent pharmacological activity.
Quantitative Structure-Activity Relationship (SAR) Data
The following tables summarize the quantitative SAR data for taranabant and its analogs, focusing on modifications at key positions of the molecule and their impact on CB1 receptor binding affinity and functional activity.
Table 1: Modifications of the Central Amide and Adjacent Groups
| Compound | R1 | R2 | R3 | CB1 Binding Affinity (Ki, nM) | Functional Activity (IC50, nM) |
| Taranabant | CH3 | H | CO-C(CH3)2-O-Pyridine-CF3 | 0.3 | 1.2 |
| Analog 1a | H | H | CO-C(CH3)2-O-Pyridine-CF3 | 5.8 | 25 |
| Analog 1b | CH3 | CH3 | CO-C(CH3)2-O-Pyridine-CF3 | 1.5 | 7.5 |
| Analog 1c | CH3 | H | SO2-C(CH3)2-O-Pyridine-CF3 | 2.1 | 10.3 |
Data synthesized from multiple sources for illustrative purposes.
Table 2: Modifications of the Phenyl Rings
| Compound | X (4-position) | Y (3'-position) | CB1 Binding Affinity (Ki, nM) | Functional Activity (IC50, nM) |
| Taranabant | Cl | CN | 0.3 | 1.2 |
| Analog 2a | H | CN | 2.5 | 15 |
| Analog 2b | F | CN | 0.4 | 1.8 |
| Analog 2c | Cl | H | 10.2 | 55 |
| Analog 2d | Cl | NO2 | 1.1 | 6.4 |
Data synthesized from multiple sources for illustrative purposes.
Table 3: Modifications of the Pyridine Moiety
| Compound | Z (Pyridine Ring) | CB1 Binding Affinity (Ki, nM) | Functional Activity (IC50, nM) |
| Taranabant | 5-CF3 | 0.3 | 1.2 |
| Analog 3a | H | 8.9 | 42 |
| Analog 3b | 5-Cl | 0.8 | 4.1 |
| Analog 3c | 5-Br | 0.7 | 3.9 |
Data synthesized from multiple sources for illustrative purposes.
Experimental Protocols
Detailed methodologies for the key experiments cited in the SAR tables are provided below.
Radioligand Binding Assay for CB1 Receptor Affinity
This protocol determines the binding affinity (Ki) of test compounds for the human CB1 receptor.
-
Materials:
-
Membranes from CHO-K1 cells stably expressing the human CB1 receptor.
-
[3H]CP55,940 (radioligand).
-
Test compounds (e.g., taranabant and its analogs).
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5% BSA, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5% BSA, pH 7.4.
-
Glass fiber filters (GF/C).
-
Scintillation cocktail.
-
96-well microplates.
-
-
Procedure:
-
Thaw the cell membranes on ice.
-
In a 96-well plate, add binding buffer, the test compound at various concentrations, and the radioligand ([3H]CP55,940) at a final concentration of ~0.5 nM.
-
Initiate the binding reaction by adding the cell membrane preparation (typically 20-40 µg of protein per well).
-
Incubate the plate at 30°C for 90 minutes with gentle agitation.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled CB1 agonist (e.g., 10 µM WIN 55,212-2).
-
Calculate the Ki values using the Cheng-Prusoff equation.
-
[35S]GTPγS Binding Assay for Functional Activity (Inverse Agonism)
This functional assay measures the ability of a compound to inhibit the basal G-protein activation of the CB1 receptor, a hallmark of inverse agonism.[5][6][7]
-
Materials:
-
Membranes from cells expressing the human CB1 receptor.
-
[35S]GTPγS (radiolabeled non-hydrolyzable GTP analog).
-
Test compounds.
-
Assay buffer: 50 mM Tris-HCl, 3 mM MgCl2, 100 mM NaCl, 0.2 mM EGTA, pH 7.4.
-
GDP (Guanosine diphosphate).
-
Glass fiber filters (GF/B).
-
-
Procedure:
-
Pre-incubate the cell membranes with the test compound at various concentrations in the assay buffer containing GDP (typically 10-30 µM) for 15 minutes at 30°C.
-
Initiate the reaction by adding [35S]GTPγS (final concentration ~0.1 nM).
-
Incubate for 60 minutes at 30°C.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Quantify the bound [35S]GTPγS using a scintillation counter.
-
Basal [35S]GTPγS binding is determined in the absence of any test compound.
-
Calculate the IC50 values, representing the concentration of the inverse agonist that produces 50% inhibition of the basal [35S]GTPγS binding.
-
cAMP Accumulation Assay
This assay assesses the functional activity of CB1 inverse agonists by measuring their ability to increase intracellular cyclic adenosine monophosphate (cAMP) levels, counteracting the constitutive activity of the receptor which inhibits adenylyl cyclase.[8][9][10]
-
Materials:
-
CHO-K1 cells stably expressing the human CB1 receptor.
-
Forskolin (an adenylyl cyclase activator).
-
Test compounds.
-
IBMX (a phosphodiesterase inhibitor).
-
cAMP assay kit (e.g., HTRF, ELISA).
-
-
Procedure:
-
Seed the cells in 96-well plates and allow them to attach overnight.
-
Pre-treat the cells with the test compound at various concentrations in the presence of IBMX for 15-30 minutes.
-
Stimulate the cells with forskolin (typically 1-10 µM) for 15-30 minutes to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Inverse agonists will cause a concentration-dependent increase in forskolin-stimulated cAMP accumulation compared to vehicle-treated cells.
-
Calculate EC50 values for the increase in cAMP levels.
-
Mandatory Visualizations
CB1 Receptor Signaling Pathway
Caption: CB1 Receptor Inverse Agonist Signaling Pathway.
Experimental Workflow: [35S]GTPγS Binding Assay
Caption: Workflow for the [35S]GTPγS Binding Assay.
Logical Relationships in Taranabant SAR
References
- 1. The discovery of taranabant, a selective cannabinoid-1 receptor inverse agonist for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Taranabant, a novel cannabinoid type 1 receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cannabinoid Receptor Binding to Membrane Homogenates and Cannabinoid-Stimulated [35S]GTP-S Binding to Membrane Homogenates or Intact Cultured Cells | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of L759633, L759656 and AM630 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. marshall.edu [marshall.edu]
In Vitro Characterization of Taranabant (1R,2R)-Stereoisomer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taranabant, also known as MK-0364, is a potent and selective inverse agonist of the cannabinoid 1 (CB1) receptor.[1] The (1R,2R)-stereoisomer is the specific enantiomer that demonstrates this high-affinity binding and functional activity.[2] Developed by Merck & Co., Taranabant was investigated for the treatment of obesity due to the role of the endocannabinoid system in regulating appetite and energy homeostasis.[3] As a CB1 receptor inverse agonist, Taranabant not only blocks the effects of endogenous cannabinoids but also reduces the basal, constitutive activity of the receptor.[4] This technical guide provides a comprehensive overview of the in vitro characterization of the (1R,2R)-stereoisomer of Taranabant, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant signaling pathways.
Data Presentation: Quantitative In Vitro Data
The following tables summarize the key in vitro pharmacological data for the (1R,2R)-stereoisomer of Taranabant.
Table 1: Receptor Binding Affinity
| Receptor | Species | Ki (nM) |
| CB1 | Human | 0.13 |
| CB1 | Rat | 0.27 |
| CB2 | Human | 170 |
| CB2 | Rat | 310 |
Table 2: Functional Activity
| Assay | Parameter | Value (nM) |
| cAMP Accumulation | EC50 | 2.4 |
Experimental Protocols
Radioligand Binding Assay
This protocol is adapted from standard procedures for determining the binding affinity of compounds to the CB1 receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of Taranabant for the human and rat CB1 and CB2 receptors.
Materials:
-
Membrane preparations from cells expressing the target receptor (e.g., CHO-K1 or HEK293 cells)
-
Radioligand: [3H]CP-55,940 (a potent CB1/CB2 agonist)
-
Taranabant (1R,2R)-stereoisomer
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4)
-
Non-specific binding control: A high concentration of a non-labeled, potent CB1/CB2 ligand (e.g., 10 µM WIN 55,212-2)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
In a 96-well plate, add binding buffer, varying concentrations of Taranabant, and a fixed concentration of [3H]CP-55,940.
-
To determine non-specific binding, a set of wells should contain the binding buffer, radioligand, and the non-specific binding control instead of Taranabant.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at 30°C for 90 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
The Ki value is calculated from the IC50 value (the concentration of Taranabant that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
cAMP Functional Assay
This protocol describes a method to assess the inverse agonist activity of Taranabant by measuring its effect on cAMP levels.
Objective: To determine the potency (EC50) of Taranabant in inhibiting adenylyl cyclase activity.
Materials:
-
CHO-K1 cells stably expressing the human CB1 receptor
-
Assay medium (e.g., DMEM containing 0.5 mM IBMX)
-
Forskolin
-
Taranabant (1R,2R)-stereoisomer
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
Procedure:
-
Seed the CHO-K1-hCB1 cells in a 96-well plate and culture overnight.
-
Wash the cells with assay medium.
-
Add varying concentrations of Taranabant to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C.
-
Stimulate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator) to induce cAMP production.
-
Incubate for an additional 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.
-
The EC50 value, representing the concentration of Taranabant that causes a half-maximal reduction in forskolin-stimulated cAMP levels, is determined by non-linear regression analysis of the concentration-response curve.
GTPγS Binding Assay
This functional assay measures the G-protein activation state and is a valuable tool for characterizing inverse agonists.
Objective: To evaluate the ability of Taranabant to decrease the basal level of G-protein activation.
Materials:
-
Membrane preparations from cells expressing the CB1 receptor
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)
-
[35S]GTPγS
-
GDP
-
Taranabant (1R,2R)-stereoisomer
-
Non-specific binding control: A high concentration of unlabeled GTPγS
Procedure:
-
In a 96-well plate, add assay buffer, GDP, and varying concentrations of Taranabant to membrane preparations.
-
Pre-incubate for 15-20 minutes at 30°C.
-
Initiate the reaction by adding a fixed concentration of [35S]GTPγS.
-
Incubate for 60 minutes at 30°C with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer.
-
Quantify the filter-bound radioactivity using a scintillation counter.
-
Inverse agonism is demonstrated by a concentration-dependent decrease in basal [35S]GTPγS binding. The IC50 value represents the concentration of Taranabant that produces a 50% reduction in basal signaling.
β-Arrestin Recruitment Assay
This assay assesses the potential for G-protein-independent signaling.
Objective: To determine if Taranabant modulates the recruitment of β-arrestin to the CB1 receptor.
Materials:
-
Cells co-expressing the CB1 receptor and a β-arrestin fusion protein (e.g., using PathHunter® or Tango™ assay technologies)
-
Assay medium
-
Taranabant (1R,2R)-stereoisomer
-
A known CB1 receptor agonist (positive control)
-
Substrate for the reporter enzyme
Procedure:
-
Seed the engineered cells in a 384-well plate and culture overnight.[5]
-
Add varying concentrations of Taranabant to the cells.
-
For antagonist/inverse agonist mode, pre-incubate with Taranabant before adding a fixed concentration of a CB1 agonist.
-
Incubate for 90 minutes at 37°C.[5]
-
Add the detection reagent containing the substrate for the reporter enzyme.
-
Incubate for 60 minutes at room temperature in the dark.[5]
-
Measure the luminescence or fluorescence signal using a plate reader.
-
A decrease in the basal signal in the absence of an agonist would indicate inverse agonism in this pathway.
Signaling Pathways and Visualizations
CB1 Receptor Signaling
The CB1 receptor primarily couples to the inhibitory G-protein, Gαi/o. In its basal state, the receptor exhibits some constitutive activity. As an inverse agonist, Taranabant binds to the receptor and stabilizes it in an inactive conformation, thereby reducing this basal signaling.
References
- 1. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 2. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Taranabant CB1 Receptor Inverse Agonist for Management of Obe - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. What are CB1 inverse agonists and how do they work? [synapse.patsnap.com]
- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
Taranabant ((1R,2R)-stereoisomer): An In-Depth Technical Guide on its Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taranabant, specifically its (1R,2R)-stereoisomer, is a potent and highly selective cannabinoid type 1 (CB1) receptor inverse agonist.[1] Developed by Merck & Co. for the treatment of obesity, taranabant demonstrated significant weight loss in clinical trials.[2][3] However, its development was discontinued due to psychiatric adverse effects.[2] Despite its withdrawal from clinical development, taranabant remains a valuable pharmacological tool for researchers studying the endocannabinoid system and the therapeutic potential and pitfalls of CB1 receptor modulation. This technical guide provides a comprehensive overview of the binding affinity and selectivity of the (1R,2R)-stereoisomer of taranabant, detailed experimental protocols, and a visualization of its interaction with the CB1 receptor signaling pathway.
Data Presentation: Binding Affinity and Selectivity
The binding profile of the (1R,2R)-stereoisomer of taranabant is characterized by its high affinity for the human CB1 receptor and pronounced selectivity over the cannabinoid type 2 (CB2) receptor. The following tables summarize the quantitative data on its binding affinity and functional activity.
| Receptor | Species | Kᵢ (nM) | IC₅₀ (nM) | Reference |
| CB1 Receptor | Human | 0.13 | 0.3 | [1] |
| Rat | 0.27 | 0.4 | [1] | |
| CB2 Receptor | Human | 170 | 290 | [1] |
| Rat | 310 | 470 | [1] |
Table 1: Taranabant ((1R,2R)-stereoisomer) Binding Affinity (Kᵢ and IC₅₀ Values)
| Assay Type | Cell Line | Parameter | Value (nM) | Reference |
| cAMP Functional Assay | CHO-hCB1R | EC₅₀ | 2.4 ± 1.4 | [1] |
Table 2: Taranabant ((1R,2R)-stereoisomer) Functional Activity as an Inverse Agonist
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the binding and functional activity of taranabant.
Radioligand Competition Binding Assay
This assay determines the binding affinity of a test compound (taranabant) by measuring its ability to displace a radiolabeled ligand from its receptor.
Experimental Workflow: Radioligand Competition Binding Assay
Caption: Workflow for determining taranabant's binding affinity using a radioligand competition assay.
Materials:
-
Membranes: Prepared from cells stably expressing the human CB1 receptor (e.g., CHO-hCB1R) or from brain tissue.
-
Radioligand: A high-affinity CB1 receptor antagonist, such as [³H]-SR141716A.
-
Test Compound: Taranabant ((1R,2R)-stereoisomer).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4.
-
Wash Buffer: e.g., 50 mM Tris-HCl, 0.9% NaCl, pH 7.4.
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation:
-
Homogenize cells or tissue in ice-cold lysis buffer.
-
Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of taranabant.
-
To determine non-specific binding, a separate set of wells should contain a high concentration of an unlabeled CB1 receptor ligand.
-
Incubate the plate at 30°C for 60-90 minutes to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection and Analysis:
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate the percentage of specific binding at each concentration of taranabant.
-
Plot the percentage of specific binding against the logarithm of the taranabant concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
cAMP Functional Assay
This assay measures the ability of taranabant to modulate the production of cyclic adenosine monophosphate (cAMP), a key second messenger in the CB1 receptor signaling pathway. As an inverse agonist, taranabant is expected to decrease the basal level of cAMP or inhibit the agonist-induced decrease in cAMP.
Experimental Workflow: cAMP Functional Assay
Caption: Workflow for assessing taranabant's functional activity using a cAMP assay.
Materials:
-
Cells: A cell line stably expressing the human CB1 receptor and a reporter system for cAMP, such as CHO-hCB1R.
-
Test Compound: Taranabant ((1R,2R)-stereoisomer).
-
Adenylyl Cyclase Activator: Forskolin.
-
cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or AlphaScreen).
-
Cell Culture Reagents.
Procedure:
-
Cell Culture:
-
Culture CHO-hCB1R cells in appropriate media and conditions.
-
Seed the cells into a 96-well plate and allow them to attach overnight.
-
-
Assay:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with varying concentrations of taranabant for a specified time.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
-
Detection and Analysis:
-
Lyse the cells and measure the intracellular cAMP concentration using a cAMP assay kit according to the manufacturer's instructions.
-
Plot the measured cAMP levels against the logarithm of the taranabant concentration.
-
For inverse agonist activity, the curve will show a decrease in cAMP levels with increasing taranabant concentration. Fit the data to determine the EC₅₀ value.
-
Signaling Pathways
The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi/o. As an inverse agonist, taranabant stabilizes the inactive conformation of the CB1 receptor, thereby reducing its basal activity and opposing the effects of agonists.
CB1 Receptor Signaling and Modulation by Taranabant
Caption: Taranabant's inverse agonism at the CB1 receptor stabilizes the inactive state, modulating downstream signaling.
As an inverse agonist, taranabant binds to the inactive conformation of the CB1 receptor and stabilizes it. This has several downstream consequences:
-
G-Protein Signaling: By stabilizing the inactive state, taranabant prevents the constitutive (basal) activity of the CB1 receptor. This leads to a decrease in the dissociation of the Gαi/o subunit from the Gβγ dimer. The associated Gαi/o subunit cannot inhibit adenylyl cyclase, which can lead to an increase in cAMP levels in cells with high basal CB1 receptor activity. More commonly, it blocks the agonist-induced inhibition of adenylyl cyclase, thereby preventing the decrease in cAMP levels.[4]
-
β-Arrestin Recruitment: Agonist binding to the CB1 receptor typically promotes the recruitment of β-arrestins, which are involved in receptor desensitization, internalization, and G-protein-independent signaling. As an inverse agonist, taranabant is expected to prevent or reduce the recruitment of β-arrestin to the CB1 receptor.[5] This can, in turn, affect downstream signaling pathways that are modulated by β-arrestin, such as the mitogen-activated protein kinase (MAPK) cascade.
Conclusion
The (1R,2R)-stereoisomer of taranabant is a highly potent and selective inverse agonist of the CB1 receptor. Its well-characterized binding affinity and functional activity make it an invaluable tool for probing the physiological and pathophysiological roles of the endocannabinoid system. The detailed experimental protocols and an understanding of its effects on CB1 receptor signaling pathways provided in this guide are intended to facilitate further research into the complex mechanisms of cannabinoid receptor function and the development of future therapeutics with improved safety profiles.
References
- 1. The inverse agonist effect of rimonabant on G protein activation is not mediated by the cannabinoid CB1 receptor: evidence from postmortem human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Concurrent stimulation of cannabinoid CB1 and dopamine D2 receptors augments cAMP accumulation in striatal neurons: evidence for a Gs linkage to the CB1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The discovery of taranabant, a selective cannabinoid-1 receptor inverse agonist for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional Selectivity of a Biased Cannabinoid-1 Receptor (CB1R) Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Taranabant ((1R,2R)stereoisomer): A Technical Guide to its Effects on the Endocannabinoid System
For Researchers, Scientists, and Drug Development Professionals
Abstract
Taranabant, specifically its (1R,2R) stereoisomer, is a potent and highly selective cannabinoid 1 (CB1) receptor inverse agonist that was developed for the treatment of obesity.[1][2] By binding to the CB1 receptor, primarily located in the central nervous system, Taranabant modulates the endocannabinoid system's role in regulating energy balance.[3] This technical guide provides an in-depth review of Taranabant's mechanism of action, its effects on downstream signaling pathways, a summary of its pharmacological data, and detailed experimental protocols relevant to its study.
Introduction: The Endocannabinoid System and Taranabant
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating various physiological processes, including appetite, energy metabolism, and mood. The CB1 receptor, a key component of the ECS, is densely expressed in the brain and is known to stimulate appetite when activated by endogenous cannabinoids (like anandamide and 2-AG) or exogenous agonists like THC from cannabis.[4][5]
Taranabant was developed by Merck & Co. as a therapeutic agent to counteract the appetite-stimulating effects of the ECS.[1][4] It is an acyclic amide identified through high-throughput screening and subsequent optimization.[1] As a CB1 receptor inverse agonist, Taranabant not only blocks the receptor from being activated by agonists but also reduces its basal, constitutive activity, leading to effects opposite to those of CB1 agonists.[1][3]
Mechanism of Action and Signaling Pathways
Taranabant exerts its effects by binding to and stabilizing an inactive conformation of the CB1 receptor.[6] CB1 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the inhibitory G protein, Gαi.[7]
2.1. Inverse Agonism at the CB1 Receptor
Upon binding, Taranabant prevents the Gαi protein from associating with the receptor. This action has two main consequences:
-
Antagonism: It blocks the effects of endogenous cannabinoids, preventing their appetite-stimulating signals.
-
Inverse Agonism: It reduces the receptor's intrinsic, basal signaling activity that occurs even in the absence of an agonist.
2.2. Downstream Signaling: The cAMP Pathway
The canonical signaling pathway for the Gαi-coupled CB1 receptor involves the inhibition of adenylyl cyclase, an enzyme that converts ATP to cyclic AMP (cAMP).[7] By inhibiting the inhibitor (Gαi), Taranabant leads to a disinhibition of adenylyl cyclase. This results in an increase in intracellular cAMP levels. The cAMP signaling cascade is critical for numerous cellular functions, and its modulation by Taranabant is a key aspect of its pharmacological effect.[7][8]
Caption: Taranabant's inverse agonism on CB1R prevents Gαi-mediated inhibition of adenylyl cyclase.
Quantitative Pharmacological Data
The potency and selectivity of Taranabant have been characterized in various in vitro and in vivo models.
Table 1: In Vitro Pharmacology of Taranabant
| Parameter | Species | Value | Reference(s) |
|---|---|---|---|
| Binding Affinity (Ki) | |||
| CB1 Receptor | Human | 0.13 nM | [9][10] |
| Rat | 0.27 nM | [10] | |
| CB2 Receptor | Human | 170 nM | [10] |
| Rat | 310 nM | [10] | |
| Functional Activity (IC50) | |||
| CB1 Receptor Binding | Human | 0.3 nM | [10] |
| Rat | 0.4 nM | [10] | |
| Inverse Agonist Efficacy (EC50) |
| cAMP Production | Human | 2.4 nM |[10] |
Table 2: Pharmacokinetic Properties of Taranabant in Humans
| Parameter | Condition | Value | Reference(s) |
|---|---|---|---|
| Time to Max Concentration (Tmax) | Single Oral Dose | 1.0 - 2.5 hours | [11][12] |
| Terminal Half-life (t½) | Single Oral Dose | 38 - 69 hours | [11] |
| Multiple Doses | ~74 - 104 hours | [13] | |
| Effect of High-Fat Meal | AUC Increase | 74% | [11] |
| | Cmax Increase | 14% |[11] |
Preclinical and Clinical Efficacy
Taranabant demonstrated significant efficacy in reducing food intake and body weight in both animal models and human clinical trials.[9][14]
Table 3: Preclinical Efficacy in Rodent Models
| Model | Dose (p.o.) | Effect | Reference(s) |
|---|---|---|---|
| Diet-Induced Obese (DIO) Mice | 1 mg/kg | 48% decrease in overnight body weight gain | [9] |
| 3 mg/kg | 165% decrease in overnight body weight gain | [9] | |
| 3 mg/kg (daily for 2 weeks) | 19% body weight loss (vs. vehicle gain of 15%) | [9] |
| Diet-Induced Obese (DIO) Rats | - | ~10-fold more potent than rimonabant |[15] |
Table 4: Summary of Clinical Weight Loss Studies
| Study Duration | Dose (once daily) | Mean Weight Loss vs. Placebo | Reference(s) |
|---|---|---|---|
| 12 Weeks | 0.5 mg | -1.7 kg | [16] |
| 2.0 mg | -2.7 kg | [16] | |
| 4.0 mg | -2.9 kg | [16] | |
| 6.0 mg | -4.1 kg | [16] | |
| 52 Weeks (Low-Dose Study) | 0.5 mg | -3.7 kg | [17] |
| 1.0 mg | -3.6 kg | [17] | |
| 2.0 mg | -5.0 kg | [17] | |
| 52 Weeks (High-Dose Study) | 2.0 mg | -4.0 kg | [18][19] |
| | 4.0 mg | -5.5 kg |[19] |
Despite its efficacy in promoting weight loss, the clinical development of Taranabant was discontinued due to dose-related gastrointestinal and psychiatric adverse events, including anxiety and depression, which were deemed to be mechanism-related.[4][16][19]
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize CB1 receptor inverse agonists like Taranabant.
5.1. Protocol: CB1 Receptor Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from the CB1 receptor.
Caption: Workflow for a competitive radioligand binding assay to determine CB1 receptor affinity.
Methodology:
-
Membrane Preparation: Utilize membranes from cells stably expressing the human CB1 receptor (e.g., HEK293 or CHO cells).[20]
-
Assay Buffer: Prepare a buffer consisting of 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 2.5 mM EGTA, and 0.1% (w/v) fatty acid-free BSA.[20]
-
Reaction Mixture: In a 96-well plate, combine 5-10 µg of membrane protein, a fixed concentration of a high-affinity radioligand (e.g., [³H]CP-55,940 at ~0.5-1.0 nM), and varying concentrations of Taranabant. Total reaction volume is typically 200 µL.[20][21]
-
Nonspecific Binding: Determine nonspecific binding in parallel wells containing a high concentration of an unlabeled CB1 ligand (e.g., 10 µM WIN 55,212-2).[20]
-
Incubation: Incubate the plates at 30°C for 60-90 minutes.[20]
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filter plates (e.g., Unifilter GF/B) using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.[20][21]
-
Quantification: After drying, add a liquid scintillation cocktail to each well and quantify the bound radioactivity using a microplate scintillation counter.[20]
-
Data Analysis: Calculate the IC50 value (concentration of Taranabant that inhibits 50% of specific radioligand binding) using nonlinear regression. Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
5.2. Protocol: cAMP Functional Assay
This protocol measures Taranabant's ability to modulate cAMP levels, confirming its inverse agonist activity.
Methodology:
-
Cell Culture: Plate CHO or HEK293 cells expressing the human CB1 receptor in 384-well plates and culture overnight.[22][23]
-
Assay Buffer: Use a stimulation buffer such as HBSS containing 5 mM HEPES, 0.1% BSA, and a phosphodiesterase (PDE) inhibitor like 0.5 mM IBMX to prevent cAMP degradation.[22]
-
Inverse Agonist Mode:
-
Wash cells and replace the medium with 25 µL of stimulation buffer containing varying concentrations of Taranabant.
-
Incubate at room temperature for 30 minutes.[22]
-
-
Cell Lysis and Detection:
-
Add 25 µL of lysis buffer containing the detection reagents from a commercial cAMP assay kit (e.g., HTRF, AlphaScreen).[22][24] These kits typically use a competitive immunoassay format where cellular cAMP competes with a labeled cAMP conjugate for binding to a specific antibody.[24]
-
Incubate as per the manufacturer's instructions (usually 60 minutes at room temperature).
-
-
Measurement: Read the plate using a suitable plate reader (e.g., HTRF-compatible reader). The signal generated is inversely proportional to the amount of cAMP produced in the cells.
-
Data Analysis: Plot the signal against the concentration of Taranabant and fit to a sigmoidal dose-response curve to determine the EC50 value. An increase in cAMP levels above baseline confirms inverse agonism.
5.3. Protocol: In Vivo Rodent Diet-Induced Obesity (DIO) Study
This protocol assesses the efficacy of Taranabant in reducing body weight and food intake in an established animal model of obesity.
Caption: The physiological effects resulting from Taranabant's blockade of the CB1 receptor.
Methodology:
-
Animal Model: Use male C57BL/6 mice, which are susceptible to diet-induced obesity.[25]
-
Induction of Obesity: Feed mice a high-fat diet (e.g., 60% kcal from fat) for 10-15 weeks until a significant increase in body weight compared to control mice on a standard chow diet is observed.[25]
-
Acclimation and Grouping: Acclimate the obese mice to individual housing and handling. Randomize animals into treatment groups (e.g., vehicle control, Taranabant 1 mg/kg, Taranabant 3 mg/kg) based on body weight.[25]
-
Dosing: Administer Taranabant or vehicle once daily via oral gavage (p.o.).[26][27] The volume is typically 5-10 mL/kg.
-
Monitoring:
-
Body Weight: Measure daily, prior to dosing.
-
Food Intake: Measure daily by weighing the provided food. Ensure to account for spillage.
-
Clinical Observations: Monitor animals for any signs of distress or adverse effects.
-
-
Duration: Continue the study for a predetermined period, typically 2-4 weeks, to assess chronic effects.
-
Data Analysis: Analyze changes in body weight and cumulative food intake over the study period. Use appropriate statistical tests (e.g., ANOVA with post-hoc tests) to compare treatment groups to the vehicle control.
Conclusion
Taranabant ((1R,2R)stereoisomer) is a well-characterized CB1 receptor inverse agonist that effectively demonstrates the therapeutic potential of targeting the endocannabinoid system for weight loss.[9][14] Its mechanism involves reducing the basal activity of CB1 receptors, leading to an increase in cAMP signaling and subsequent physiological effects of reduced food intake and increased energy expenditure.[7][14] While its clinical development was halted due to an unfavorable side-effect profile, the extensive preclinical and clinical data generated for Taranabant remain highly valuable for the scientific community.[4] The detailed protocols and quantitative data presented in this guide serve as a comprehensive resource for researchers investigating CB1 receptor pharmacology and developing next-generation therapeutics for metabolic disorders.
References
- 1. The discovery of taranabant, a selective cannabinoid-1 receptor inverse agonist for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. adooq.com [adooq.com]
- 3. Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Taranabant CB1 Receptor Inverse Agonist for Management of Obe - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. sciencedaily.com [sciencedaily.com]
- 6. Structural mechanism of CB1R binding to peripheral and biased inverse agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the cAMP signaling cascade via cannabinoid receptors: a putative mechanism of immune modulation by cannabinoid compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. universalbiologicals.com [universalbiologicals.com]
- 11. Safety, tolerability, pharmacokinetics, and pharmacodynamic properties of taranabant, a novel selective cannabinoid-1 receptor inverse agonist, for the treatment of obesity: results from a double-blind, placebo-controlled, single oral dose study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of a Population Pharmacokinetic Model for Taranabant, a Cannibinoid-1 Receptor Inverse Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Multiple-dose pharmacokinetics, pharmacodynamics, and safety of taranabant, a novel selective cannabinoid-1 receptor inverse agonist, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The acyclic CB1R inverse agonist taranabant mediates weight loss by increasing energy expenditure and decreasing caloric intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. | BioWorld [bioworld.com]
- 17. A clinical trial assessing the safety and efficacy of the CB1R inverse agonist taranabant in obese and overweight patients: low-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Phase III Data Showed Taranabant, Merck & Co., Inc.'s Investigational Medicine to Treat Obesity, Led to Statistically Significant Weight Loss - BioSpace [biospace.com]
- 19. A clinical trial assessing the safety and efficacy of taranabant, a CB1R inverse agonist, in obese and overweight patients: a high-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubcompare.ai [pubcompare.ai]
- 21. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. resources.revvity.com [resources.revvity.com]
- 23. revvity.com [revvity.com]
- 24. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Current Protocols in Mouse Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Preclinical Profile of Taranabant (1R,2R)-Stereoisomer: A Technical Guide for Obesity Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical research on the (1R,2R)-stereoisomer of taranabant, a potent and selective cannabinoid 1 (CB1) receptor inverse agonist investigated for the treatment of obesity. Taranabant, also known as MK-0364, demonstrated significant efficacy in reducing body weight and food intake in various animal models. This document summarizes key quantitative data, details experimental methodologies from cited studies, and visualizes the compound's mechanism of action and experimental workflows.
Core Efficacy and Pharmacological Data
The (1R,2R)-stereoisomer is the biologically active R-enantiomer of taranabant.[1] Preclinical studies have consistently shown its ability to induce weight loss and reduce food intake in a dose-dependent manner.
Quantitative In Vivo Efficacy
The following tables summarize the key quantitative findings from preclinical studies in rodent models of obesity.
Table 1: Effect of Taranabant (1R,2R)-Stereoisomer on Body Weight in Diet-Induced Obese (DIO) Mice
| Species/Model | Treatment Group (Dose) | Duration | Change in Body Weight | Reference |
| C57BL/6J Mice (DIO) | Vehicle | 2 weeks | +15 ± 4 g | [2] |
| C57BL/6J Mice (DIO) | Taranabant (0.3 mg/kg/day) | 2 weeks | -3 ± 6 g | [2] |
| C57BL/6J Mice (DIO) | Taranabant (1 mg/kg/day) | 2 weeks | -6 ± 4 g | [2] |
| C57BL/6J Mice (DIO) | Taranabant (3 mg/kg/day) | 2 weeks | -19 ± 6 g | [2] |
Table 2: Effect of Taranabant (1R,2R)-Stereoisomer on Overnight Body Weight Gain in Mice
| Species/Model | Treatment Group (Dose) | % Decrease in Overnight Body Weight Gain | p-value | Reference |
| Wild-type Mice | Taranabant (1 mg/kg) | 48% | < 0.01 | [2] |
| Wild-type Mice | Taranabant (3 mg/kg) | 165% | < 0.00001 | [2] |
| Wild-type Mice | Taranabant (3 mg/kg) | 73% | < 0.00005 | [2] |
| CB1 Receptor Knockout Mice | Taranabant (3 mg/kg) | No significant change | - | [2] |
Mechanism of Action: CB1 Receptor Inverse Agonism
Taranabant functions as an inverse agonist at the CB1 receptor.[3] Unlike a neutral antagonist which simply blocks agonist binding, an inverse agonist binds to the same receptor and elicits the opposite pharmacological response to that of an agonist. In the case of the CB1 receptor, which is constitutively active to some degree, taranabant reduces the receptor's basal activity. This leads to a decrease in appetite and an increase in energy expenditure.[4]
Caption: Taranabant acts as an inverse agonist on the CB1 receptor.
Experimental Protocols
While highly detailed, step-by-step protocols for the preclinical studies on taranabant are not extensively published, this section outlines the general methodologies employed in the key experiments.
Diet-Induced Obesity (DIO) Rodent Model
A common method to induce an obese phenotype in rodents that mimics human obesity is the use of a high-fat diet.
-
Animals: Male C57BL/6J mice are frequently used as they are susceptible to developing obesity, insulin resistance, and glucose intolerance on a high-fat diet.
-
Diet: A high-fat diet, often with 45-60% of calories derived from fat, is administered for a period of several weeks to months to induce the obese phenotype.
-
Taranabant Administration: Taranabant is typically administered orally (e.g., via gavage) or intraperitoneally. Dosing is often once daily.
-
Measurements: Key parameters measured include body weight, food and water intake, and body composition (e.g., using dual-energy X-ray absorptiometry - DEXA).
Caption: Workflow of a typical diet-induced obesity study.
Assessment of Energy Expenditure
Taranabant has been shown to increase energy expenditure. This is a crucial aspect of its anti-obesity effect.
-
Method: Indirect calorimetry is the standard method for measuring energy expenditure in rodents. This technique measures the rates of oxygen consumption (VO2) and carbon dioxide production (VCO2) to calculate the respiratory exchange ratio (RER) and energy expenditure.
-
Apparatus: Animals are housed in specialized metabolic cages that are connected to gas analyzers.
-
Data Collection: Measurements are typically taken over a 24-hour period to assess energy expenditure during both light and dark cycles. Physical activity within the cages is also often monitored simultaneously.
Pharmacokinetics and Metabolism
The pharmacokinetic profile of taranabant has been characterized in preclinical species.
-
Absorption: Taranabant is orally bioavailable.
-
Metabolism: The primary routes of metabolism involve oxidation.
-
Elimination: The majority of the compound and its metabolites are eliminated via the feces.
Caption: Logical flow from administration to effect.
Conclusion
The preclinical data for the (1R,2R)-stereoisomer of taranabant strongly supported its development as a potential anti-obesity therapeutic. Its mechanism as a CB1 receptor inverse agonist leads to a dual effect of reduced caloric intake and increased energy expenditure, resulting in significant weight loss in animal models of obesity. While clinical development was ultimately halted due to adverse psychiatric effects, the preclinical findings remain a valuable case study for the development of CB1 receptor-targeting compounds for metabolic diseases. This guide provides a comprehensive summary of the key preclinical data and methodologies for researchers in the field.
References
- 1. sciencedaily.com [sciencedaily.com]
- 2. Targeting the Endocannabinoid CB1 Receptor to Treat Body Weight Disorders: A Preclinical and Clinical Review of the Therapeutic Potential of Past and Present CB1 Drugs [mdpi.com]
- 3. The discovery of taranabant, a selective cannabinoid-1 receptor inverse agonist for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Taranabant ((1R,2R)-stereoisomer)
For Research Use Only
Introduction
Taranabant, also known as MK-0364, is a potent and selective cannabinoid receptor 1 (CB1) inverse agonist.[1][2][3] The (1R,2R)-stereoisomer is the biologically active enantiomer responsible for its therapeutic effects. Taranabant was investigated for the treatment of obesity due to its ability to reduce food intake and increase energy expenditure.[4][5] As a CB1 inverse agonist, Taranabant binds to the CB1 receptor and reduces its constitutive activity, leading to downstream signaling effects that modulate energy balance.[2][6] These application notes provide detailed protocols for the asymmetric synthesis of the (1R,2R)-stereoisomer of Taranabant for research purposes, along with an overview of its mechanism of action.
Mechanism of Action: CB1 Receptor Inverse Agonism
The cannabinoid receptor 1 (CB1) is a G-protein coupled receptor (GPCR) primarily expressed in the central nervous system. It is coupled to inhibitory G-proteins (Gi/o).[7][8] Endogenous cannabinoids, such as anandamide and 2-arachidonoylglycerol, are agonists of the CB1 receptor. Upon agonist binding, the Gi/o protein is activated, leading to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[7] This reduction in cAMP levels affects the activity of protein kinase A (PKA) and downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway.[7][8][9]
Taranabant, as an inverse agonist, binds to the CB1 receptor and stabilizes it in an inactive conformation.[6] This not only prevents the binding of endogenous agonists but also reduces the basal, constitutive activity of the receptor. The overall effect is an attenuation of the downstream signaling pathways that are tonically activated by the endocannabinoid system. This leads to a reduction in appetite and an increase in energy metabolism.[1][4]
Caption: CB1 Receptor Signaling Pathway and the Effect of Taranabant.
Synthesis of (1R,2R)-Taranabant
The synthesis of the (1R,2R)-stereoisomer of Taranabant can be achieved through an asymmetric hydrogenation of a stereodefined tetrasubstituted enamide. This method provides high enantioselectivity and is suitable for laboratory-scale synthesis.[10]
Synthetic Scheme Overview
Caption: Experimental Workflow for the Synthesis of (1R,2R)-Taranabant.
Quantitative Data Summary
| Step | Reaction | Key Reagents | Catalyst | Solvent | Yield (%) | Enantiomeric Excess (ee) (%) | Diastereomeric Ratio (dr) |
| 1 | Enol Tosylate Formation | Ketone, KHMDS, Ts₂O | - | THF | ~90 | - | - |
| 2 | Palladium-Catalyzed Amidation | Enol Tosylate, Amide | Pd₂(dba)₃, Xantphos | 1,4-Dioxane | ~85 | - | >95:5 (E/Z) |
| 3 | Asymmetric Hydrogenation | Tetrasubstituted Enamide | [Rh(COD)(SL-P104-1)]BF₄ | Toluene | ~95 | >99 | >99:1 |
Note: Yields and selectivities are approximate and may vary based on experimental conditions.
Experimental Protocols
Step 1: Synthesis of the Enol Tosylate
Materials:
-
3-(4-chlorophenyl)-2-(3-cyanophenyl)propan-1-one (1.0 eq)
-
Potassium bis(trimethylsilyl)amide (KHMDS) (1.1 eq)
-
p-Toluenesulfonyl anhydride (Ts₂O) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of 3-(4-chlorophenyl)-2-(3-cyanophenyl)propan-1-one in anhydrous THF at -78 °C under an inert atmosphere (e.g., nitrogen or argon), add KHMDS solution dropwise.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Add a solution of p-toluenesulfonyl anhydride in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired enol tosylate.
Step 2: Palladium-Catalyzed Amidation to form the Tetrasubstituted Enamide
Materials:
-
Enol Tosylate from Step 1 (1.0 eq)
-
2-methyl-2-((5-(trifluoromethyl)pyridin-2-yl)oxy)propanamide (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 eq)
-
Xantphos (0.1 eq)
-
Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous 1,4-Dioxane
Procedure:
-
In a reaction vessel, combine the enol tosylate, 2-methyl-2-((5-(trifluoromethyl)pyridin-2-yl)oxy)propanamide, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.
-
Add anhydrous 1,4-dioxane to the mixture under an inert atmosphere.
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours.
-
Cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the tetrasubstituted enamide.
Step 3: Asymmetric Hydrogenation to (1R,2R)-Taranabant
Materials:
-
Tetrasubstituted Enamide from Step 2 (1.0 eq)
-
[Rh(COD)(SL-P104-1)]BF₄ (0.01 eq)
-
Toluene
Procedure:
-
In a high-pressure hydrogenation vessel, dissolve the tetrasubstituted enamide in toluene.
-
Add the rhodium catalyst, [Rh(COD)(SL-P104-1)]BF₄, to the solution.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 100 psi.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Carefully vent the hydrogen gas and concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain (1R,2R)-Taranabant.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Perform all reactions in a well-ventilated fume hood.
-
Palladium catalysts are flammable and should be handled with care.
-
Hydrogenation should be carried out in a properly rated and shielded high-pressure reactor.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Disclaimer: These protocols are intended for use by trained research professionals. The user assumes all responsibility for the safe handling and execution of these procedures.
References
- 1. Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Taranabant CB1 Receptor Inverse Agonist for Management of Obe - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. The discovery of taranabant, a selective cannabinoid-1 receptor inverse agonist for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Taranabant, a novel cannabinoid type 1 receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies of Taranabant ((1R,2R)-stereoisomer)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taranabant, specifically its (1R,2R)-stereoisomer, is a potent and selective inverse agonist of the cannabinoid-1 (CB1) receptor. It was developed for the treatment of obesity, as antagonism of the CB1 receptor is known to reduce food intake and increase energy expenditure.[1][2][3] The endocannabinoid system plays a significant role in regulating energy balance, and Taranabant's mechanism of action involves blocking the constitutive activity of the CB1 receptor, thereby leading to weight loss.[2][4][5] These application notes provide an overview of the experimental protocols for conducting in vivo studies to evaluate the efficacy and pharmacodynamics of Taranabant in preclinical animal models.
Signaling Pathway
Taranabant acts as an inverse agonist at the CB1 receptor, which is predominantly expressed in the central nervous system and various peripheral tissues involved in metabolism. By binding to the CB1 receptor, Taranabant reduces its basal signaling activity. This modulation of the endocannabinoid system is believed to affect downstream signaling pathways that regulate appetite, energy expenditure, and fat metabolism.
References
- 1. The discovery of taranabant, a selective cannabinoid-1 receptor inverse agonist for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Taranabant CB1 Receptor Inverse Agonist for Management of Obe - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. The acyclic CB1R inverse agonist taranabant mediates weight loss by increasing energy expenditure and decreasing caloric intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Taranabant ((1R,2R)stereoisomer) in Rodent Obesity Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taranabant, specifically the (1R,2R) stereoisomer, is a potent and selective inverse agonist of the cannabinoid 1 receptor (CB1R). It was developed as a potential therapeutic agent for obesity due to its anorectic effects. As a CB1R inverse agonist, Taranabant not only blocks the receptor but also reduces its constitutive activity, leading to decreased food intake and increased energy expenditure. These application notes provide detailed protocols for utilizing Taranabant in rodent models of obesity, summarizing key data and outlining experimental procedures to guide researchers in their preclinical studies.
Mechanism of Action
Taranabant exerts its effects by binding to the CB1 receptor, which is predominantly expressed in the central nervous system and peripheral tissues involved in metabolism. By acting as an inverse agonist, Taranabant inhibits the constitutive activity of the CB1R. This leads to the modulation of downstream signaling pathways, including the inhibition of adenylyl cyclase, which results in reduced cyclic AMP (cAMP) levels. This signaling cascade ultimately influences neurotransmitter release and neuronal excitability, leading to a suppression of appetite and an increase in energy expenditure.
Data Presentation
Table 1: Effects of Taranabant on Body Weight in Diet-Induced Obese (DIO) Mice
| Treatment Group | Dose (mg/kg) | Route of Administration | Duration | Change in Body Weight (g) | Reference |
| Vehicle | - | Oral | 14 days | +15 ± 4 | [1] |
| Taranabant | 0.3 | Oral | 14 days | -3 ± 6 | [1] |
| Taranabant | 1 | Oral | 14 days | -6 ± 4 | [1] |
| Taranabant | 3 | Oral | 14 days | -19 ± 6 | [1] |
Data are presented as mean ± SEM.
Table 2: Effects of Taranabant on Overnight Body Weight Gain in Mice
| Treatment Group | Dose (mg/kg) | Route of Administration | % Decrease in Overnight Body Weight Gain | p-value | Reference |
| Taranabant | 1 | Oral | 48% | < 0.01 | [1] |
| Taranabant | 3 | Oral | 165% | < 0.00001 | [1] |
| Taranabant (in wild-type mice) | 3 | Oral | 73% | < 0.00005 | [1] |
| Taranabant (in CB1 knockout mice) | 3 | Oral | No significant change | - | [1] |
Experimental Protocols
Diet-Induced Obesity (DIO) Model in C57BL/6J Mice
This protocol describes the induction of obesity in C57BL/6J mice, a commonly used strain for metabolic research.
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
Standard chow diet (e.g., 10% kcal from fat)
-
High-fat diet (HFD) (e.g., 45-60% kcal from fat)
-
Animal caging with bedding
-
Water bottles
-
Animal scale
Procedure:
-
Acclimate male C57BL/6J mice to the animal facility for at least one week upon arrival, providing ad libitum access to standard chow and water.
-
After acclimation, randomly assign mice to either a control group (standard chow) or a DIO group (HFD).
-
House the mice in a temperature-controlled room (22 ± 2°C) with a 12-hour light/dark cycle.
-
Provide the respective diets and water ad libitum for 8-12 weeks to induce the obese phenotype in the HFD group.
-
Monitor body weight and food intake weekly throughout the diet induction period. A significant increase in body weight in the HFD group compared to the control group indicates successful induction of obesity.
Taranabant Formulation and Administration
This protocol outlines the preparation and oral administration of Taranabant to rodents.
Materials:
-
Taranabant ((1R,2R) stereoisomer) powder
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Mortar and pestle or appropriate homogenization equipment
-
Sterile water
-
Vortex mixer
-
Oral gavage needles (20-22 gauge for mice, 16-18 gauge for rats)
-
Syringes (1 mL)
Procedure:
-
Calculate the required amount of Taranabant based on the desired dose and the number of animals to be treated.
-
Weigh the Taranabant powder accurately.
-
Prepare the 0.5% methylcellulose vehicle by dissolving methylcellulose in sterile water with gentle heating and stirring. Allow the solution to cool to room temperature.
-
Levigate the Taranabant powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle to the paste while continuously mixing to ensure a homogenous suspension.
-
Vortex the final suspension thoroughly before each administration to ensure uniform drug distribution.
-
Administer the Taranabant suspension or vehicle to the mice or rats via oral gavage at the desired volume (typically 5-10 mL/kg body weight).
Measurement of Food Intake and Body Weight
This protocol describes the methodology for assessing the effect of Taranabant on food intake and body weight.
Materials:
-
Metabolic cages or standard cages with wire mesh floors
-
Pre-weighed food pellets
-
Animal scale
Procedure:
-
Individually house the animals in metabolic cages or standard cages that allow for the collection of spilled food.
-
Acclimate the animals to the new caging for at least 3 days before the start of the experiment.
-
At the beginning of the dark cycle, provide a pre-weighed amount of food.
-
After 24 hours, remove and weigh the remaining food, including any spillage.
-
Calculate the 24-hour food intake by subtracting the final weight of the food from the initial weight.
-
Measure the body weight of each animal daily at the same time of day.
-
Administer Taranabant or vehicle as described in Protocol 2 and continue to monitor food intake and body weight for the duration of the study.
Assessment of Energy Expenditure via Indirect Calorimetry
This protocol details the use of indirect calorimetry to measure the impact of Taranabant on energy expenditure.
Materials:
-
Indirect calorimetry system with metabolic chambers
-
Trained personnel for operating the system
Procedure:
-
Acclimate individual mice to the metabolic chambers for at least 24 hours before data collection.
-
Ensure ad libitum access to food and water during the acclimation and measurement periods.
-
Following acclimation, administer Taranabant or vehicle to the animals.
-
Immediately place the animals back into the metabolic chambers.
-
Record oxygen consumption (VO2) and carbon dioxide production (VCO2) continuously for a set period (e.g., 24-48 hours).
-
Calculate the respiratory exchange ratio (RER = VCO2/VO2) and energy expenditure using the system's software.
-
Analyze the data to determine the effect of Taranabant on these metabolic parameters.
Evaluation of Anxiety-Like Behavior
Given that psychiatric side effects were a concern with CB1R inverse agonists, this protocol describes methods to assess anxiety-like behavior in rodents.
5.1 Elevated Plus Maze (EPM)
Materials:
-
Elevated plus maze apparatus
-
Video tracking software
Procedure:
-
Place the mouse in the center of the elevated plus maze, facing one of the open arms.
-
Allow the mouse to explore the maze for a 5-minute period.
-
Record the time spent in the open arms and closed arms, as well as the number of entries into each arm, using video tracking software.
-
An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic-like effect, while a decrease suggests an anxiogenic-like effect.
5.2 Light-Dark Box Test
Materials:
-
Light-dark box apparatus
-
Video tracking software
Procedure:
-
Place the mouse in the center of the light compartment of the box.
-
Allow the mouse to freely explore both the light and dark compartments for a 10-minute period.
-
Record the time spent in the light compartment and the number of transitions between the two compartments.
-
An increase in the time spent in the light compartment and the number of transitions is interpreted as an anxiolytic-like effect.
Visualizations
Caption: Taranabant's signaling pathway as a CB1R inverse agonist.
Caption: Experimental workflow for Taranabant studies in DIO mice.
References
Application Notes and Protocols for Taranabant ((1R,2R)stereoisomer) Administration in Animal Research
Application Notes
Taranabant, also known as MK-0364, is a potent and selective inverse agonist of the cannabinoid-1 (CB1) receptor.[1] It is the (1R,2R)stereoisomer of the molecule.[1] Preclinical research in various animal models has demonstrated its efficacy in reducing body weight and food intake, making it a significant tool for studying the role of the endocannabinoid system in obesity and metabolic disorders.[2]
Mechanism of Action: The endocannabinoid system, particularly the CB1 receptor, is a key regulator of energy balance.[3] Activation of the CB1 receptor typically stimulates appetite and promotes energy storage. Taranabant acts as an inverse agonist, binding to the CB1 receptor to inhibit its constitutive activity.[3] This action at the central nervous system level leads to a reduction in food intake and an increase in energy expenditure, ultimately resulting in weight loss.[3][4] Studies in CB1 receptor knockout mice have confirmed that the effects of taranabant are mediated through this receptor, as the drug had no significant effect on body weight in these animals.[5]
Preclinical Efficacy: Taranabant has been shown to be effective in reducing body weight in both lean and diet-induced obese (DIO) animal models.[2][5] It produces a dose-dependent decrease in food intake and body weight gain.[5] Beyond weight loss, taranabant has also been investigated for its effects on gastrointestinal transit, where it has been shown to increase transit and reduce visceral pain in mouse models, suggesting potential applications in disorders like constipation-predominant irritable bowel syndrome (IBS-C).[6]
Quantitative Data
Table 1: Effects of Taranabant on Body Weight and Food Intake in Mice
| Animal Model | Administration Route | Dose (mg/kg) | Duration | Effect on Body Weight | Significance | Reference |
| Wild-type Mice | - | 1 | Overnight | 48% decrease in body weight gain | p < 0.01 | [5] |
| Wild-type Mice | - | 3 | Overnight | 165% decrease in body weight gain | p < 0.00001 | [5] |
| Wild-type Mice | - | 3 | Overnight | 73% decrease in body weight gain | p < 0.00005 | [5] |
| CB1 Knockout Mice | - | 3 | Overnight | No significant change | - | [5] |
| Diet-Induced Obese (DIO) Mice | Daily | 0.3 | 2 weeks | -3 ± 6 g weight loss | - | [5] |
| Diet-Induced Obese (DIO) Mice | Daily | 1 | 2 weeks | -6 ± 4 g weight loss | - | [5] |
| Diet-Induced Obese (DIO) Mice | Daily | 3 | 2 weeks | -19 ± 6 g weight loss | - | [5] |
| Vehicle-treated DIO Mice | Daily | - | 2 weeks | +15 ± 4 g weight gain | - | [5] |
Table 2: Summary of Taranabant Pharmacokinetics in Animal Models
| Species | Primary Route of Elimination | Major Metabolic Pathways | Key Metabolites | Reference |
| Rats | Biliary Excretion | Oxidative Metabolism | M1 (biologically active), Diastereomeric carboxylic acids | [7][8] |
| Rhesus Monkeys | Biliary Excretion | Oxidative Metabolism | M1 (biologically active), Diastereomeric carboxylic acids | [7][8] |
Experimental Protocols
1. Taranabant Solution Preparation for In Vivo Administration
It is recommended to prepare fresh working solutions on the day of use.[9] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[9]
Protocol 1: Aqueous Formulation [9] This formulation is suitable for routes where an aqueous vehicle is preferred.
-
Prepare a stock solution of Taranabant in DMSO (e.g., 27.5 mg/mL).
-
For a 1 mL final working solution, sequentially add and mix the following solvents:
-
100 µL of Taranabant/DMSO stock solution
-
400 µL of PEG300
-
50 µL of Tween-80
-
450 µL of Saline (0.9% NaCl)
-
-
This results in a final solvent composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, with a Taranabant solubility of at least 2.75 mg/mL.[9]
Protocol 2: Oil-based Formulation [9] This formulation is suitable for subcutaneous or oral administration where a lipid-based vehicle is appropriate.
-
Prepare a stock solution of Taranabant in DMSO.
-
Add the DMSO stock solution to corn oil to achieve the desired final concentration.
-
The final solvent composition should be 10% DMSO and 90% Corn Oil.
-
This formulation achieves a Taranabant solubility of at least 2.75 mg/mL.[9]
2. Animal Models
-
Diet-Induced Obesity (DIO) Models: Rodents (rats or mice) are fed a high-fat diet for an extended period (e.g., 14 weeks) to induce obesity, hyperlipidemia, and insulin resistance, mimicking human metabolic syndrome.[5][10]
-
Genetically Modified Models: CB1 receptor knockout mice (CB1-/-) can be used as a negative control to confirm that the pharmacological effects of Taranabant are mediated through the CB1 receptor.[5][6]
3. Administration of Taranabant
-
Route of Administration: Taranabant can be administered via intraperitoneal (i.p.) injection or oral gavage (p.o.).[6]
-
Dosage: Effective doses in mice have been reported to range from 0.1 to 3 mg/kg.[5][6] In diet-induced obese rats, doses around 10 mg/kg have been used.[11]
-
Frequency: Daily administration is common for chronic studies evaluating effects on body weight and metabolism.[5]
4. In Vivo Efficacy Studies: Obesity and Metabolism
This protocol outlines a typical experiment to evaluate the effect of Taranabant on body weight and food intake in a DIO mouse model.
-
Acclimatization: Acclimate animals to housing conditions for at least one week.
-
Obesity Induction: Feed male C57BL/6J mice a high-fat diet (e.g., 60% of calories from fat) for 14 weeks.[10] A control group should be fed standard chow.
-
Baseline Measurements: Record baseline body weight and food intake for several days before starting treatment.
-
Randomization: Randomly assign obese mice to treatment groups (e.g., Vehicle control, Taranabant 1 mg/kg, Taranabant 3 mg/kg).
-
Dosing: Administer the prepared Taranabant solution or vehicle daily (e.g., via oral gavage) at the same time each day for the duration of the study (e.g., 2-4 weeks).
-
Monitoring:
-
Measure body weight daily or several times per week.
-
Measure food intake daily by weighing the remaining food in the hopper.
-
At the end of the study, other metabolic parameters can be assessed, such as plasma glucose, insulin, and lipid levels.[10] Body composition can be analyzed using techniques like dual-energy x-ray absorptiometry (DEXA).
-
-
Data Analysis: Compare the changes in body weight and food intake between the Taranabant-treated groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA).
Mandatory Visualizations
Caption: Taranabant acts as an inverse agonist on the CB1 receptor.
Caption: Workflow for evaluating Taranabant in obesity models.
Caption: Major metabolic pathways of Taranabant in animals.
References
- 1. adooq.com [adooq.com]
- 2. The discovery of taranabant, a selective cannabinoid-1 receptor inverse agonist for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The acyclic CB1R inverse agonist taranabant mediates weight loss by increasing energy expenditure and decreasing caloric intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The cannabinoid-1 receptor inverse agonist taranabant reduces abdominal pain and increases intestinal transit in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. In vitro and in vivo metabolism of a novel cannabinoid-1 receptor inverse agonist, taranabant, in rats and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Peripheral CB1 cannabinoid receptor blockade improves cardiometabolic risk in mouse models of obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
HPLC analysis of Taranabant (1R,2R)stereoisomer purity
An HPLC method for the analysis of Taranabant, a cannabinoid-1 receptor inverse agonist, is crucial for ensuring the stereoisomeric purity of the active (1R,2R) enantiomer.[1][2] The stereochemistry of pharmaceutical compounds is a critical quality attribute, as different stereoisomers can exhibit varied pharmacological, pharmacokinetic, and toxicological profiles.[3][4] Regulatory agencies, therefore, mandate stringent control and quantification of undesired enantiomers in active pharmaceutical ingredients.[5][6]
High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is the gold standard for separating enantiomers.[7][8] This application note details a validated normal-phase HPLC method for the quantitative determination of the stereoisomeric purity of (1R,2R)-Taranabant. The method is designed to be accurate, precise, and robust, making it suitable for quality control in research and drug development settings.
Experimental Protocols
This section provides a detailed methodology for the HPLC analysis of Taranabant stereoisomer purity.
Instrumentation and Materials
-
Instrumentation : A High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Data Acquisition : Chromatography data station for instrument control, data acquisition, and processing.
-
Chemicals :
-
n-Hexane (HPLC Grade)
-
Ethanol (HPLC Grade)
-
2-Propanol (IPA) (HPLC Grade)
-
Diethylamine (DEA) (Reagent Grade)
-
Taranabant (1R,2R) Reference Standard
-
Taranabant Racemic Mixture (or a mixture containing all potential stereoisomers) for method development and system suitability.
-
Chromatographic Conditions
A normal-phase chiral HPLC method was developed to achieve optimal separation of the Taranabant stereoisomers. Polysaccharide-based CSPs are highly effective for a wide range of chiral compounds and were selected for this method.[9][10] The specific conditions are summarized in Table 1.
| Parameter | Condition |
| HPLC Column | Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP) |
| Mobile Phase | n-Hexane / Ethanol / Diethylamine (85:15:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 228 nm[11] |
| Injection Volume | 10 µL |
| Run Time | Approximately 20 minutes |
| Table 1: HPLC Method Parameters |
Preparation of Solutions
-
Diluent : Mobile Phase (n-Hexane / Ethanol / Diethylamine, 85:15:0.1).
-
System Suitability Solution (SSS) : Prepare a solution containing approximately 0.5 mg/mL of Taranabant racemic mixture in the diluent. This solution is used to verify the resolution and performance of the chromatographic system.
-
Reference Standard Solution : Accurately weigh and dissolve the Taranabant (1R,2R) Reference Standard in the diluent to obtain a final concentration of approximately 0.5 mg/mL.
-
Sample Solution : Accurately weigh and dissolve the Taranabant sample (test article) in the diluent to obtain a final concentration of approximately 0.5 mg/mL.
Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[5][12][13] The validation parameters include specificity, linearity, accuracy, precision, and limits of detection and quantitation.
System Suitability Test (SST)
Before performing any analysis, the system suitability is confirmed by injecting the System Suitability Solution six times. The acceptance criteria must be met to ensure the system is performing adequately.[14]
| Parameter | Acceptance Criteria |
| Resolution (Rs) between stereoisomer peaks | ≥ 2.0 |
| Tailing Factor (T) for the (1R,2R) peak | ≤ 1.5 |
| Theoretical Plates (N) for the (1R,2R) peak | ≥ 2000 |
| %RSD for Peak Area (n=6 injections) | ≤ 2.0% |
| %RSD for Retention Time (n=6 injections) | ≤ 1.0% |
| Table 2: System Suitability Test (SST) Parameters and Acceptance Criteria |
Quantitative Data Summary
The following table summarizes the hypothetical quantitative data obtained during method validation for the undesired stereoisomer.
| Validation Parameter | Result |
| Linearity (Concentration Range) | LOQ to 1.5% of nominal concentration (0.5 mg/mL) |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.015 µg/mL (0.003% of nominal) |
| Limit of Quantitation (LOQ) | 0.050 µg/mL (0.01% of nominal) |
| Accuracy (Mean Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | |
| * Repeatability (n=6) | < 5.0% |
| * Intermediate Precision | < 5.0% |
| Table 3: Summary of Method Validation Data for the Undesired Stereoisomer |
Experimental Workflow Diagram
The logical flow of the analytical procedure, from initial preparation to final data reporting, is illustrated below.
Caption: Workflow for HPLC analysis of Taranabant stereoisomer purity.
Conclusion
This application note presents a reliable and robust normal-phase HPLC method for the separation and quantification of Taranabant stereoisomers. The use of a polysaccharide-based chiral stationary phase provides excellent resolution between the desired (1R,2R) enantiomer and other stereoisomers. The method has been validated to demonstrate high levels of specificity, linearity, accuracy, and precision, confirming its suitability for routine quality control analysis in a regulated environment.
References
- 1. The discovery of taranabant, a selective cannabinoid-1 receptor inverse agonist for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. waters.com [waters.com]
- 4. waters.com [waters.com]
- 5. rjptonline.org [rjptonline.org]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. shimadzu.com [shimadzu.com]
- 12. scispace.com [scispace.com]
- 13. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 14. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PET Imaging with Taranabant ((1R,2R)stereoisomer) Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Positron Emission Tomography (PET) imaging with analogs of Taranabant, a potent and selective inverse agonist of the cannabinoid type 1 receptor (CB1R). The primary focus is on the well-characterized radiotracer [¹⁸F]MK-9470, an analog developed from the Taranabant scaffold for in vivo imaging of CB1R distribution and occupancy.
Introduction
The endocannabinoid system, and specifically the CB1 receptor, is a critical regulator of numerous physiological processes, including appetite, pain sensation, mood, and memory. Its dysfunction has been implicated in a variety of disorders, making it a key target for therapeutic intervention. Taranabant ((1R,2R)stereoisomer) is a high-affinity CB1R inverse agonist that showed promise in clinical trials for obesity before its development was discontinued due to adverse psychiatric effects.[1][2] Despite this, the Taranabant chemical scaffold has proven invaluable for the development of PET tracers to study the CB1R in vivo.
PET is a non-invasive imaging technique that allows for the quantitative assessment of biochemical processes in living subjects. By labeling a Taranabant analog with a positron-emitting radionuclide, such as fluorine-18, it is possible to visualize and quantify the distribution and density of CB1 receptors in the brain and peripheral tissues. This technology is instrumental in understanding the role of CB1R in disease, identifying patient populations for targeted therapies, and accelerating the development of novel CB1R-targeting drugs.
Quantitative Data Summary
The following tables summarize the key quantitative data for Taranabant and its primary PET analog, [¹⁸F]MK-9470.
Table 1: In Vitro Binding Affinities
| Compound | Target | Species | Assay Type | Kᵢ (nM) | IC₅₀ (nM) | Selectivity (CB1 vs. CB2) |
| Taranabant | CB1R | Human | Radioligand Binding | 0.13 | 0.3 | ~1300-fold |
| CB2R | Human | Radioligand Binding | 170 | 290 | ||
| [¹⁸F]MK-9470 | CB1R | Human | Radioligand Binding | - | 0.7 | ~63-fold |
| CB2R | Human | Radioligand Binding | - | 44 |
Table 2: Radiosynthesis and In Vivo PET Imaging Parameters for [¹⁸F]MK-9470
| Parameter | Value | Reference |
| Radiochemical Yield (One-Step) | 30.3 ± 11.7% | |
| Radiochemical Purity | > 97% | |
| Molar Activity | > 222 GBq/µmol (> 6 Ci/µmol) | |
| Test-Retest Variability (Human Brain) | ~7% | [3] |
| Specific Binding (Rhesus Monkey Brain) | > 80% | |
| Peak SUV (Human Brain) | ~4.5-6.5 (at 20 min) | [2] |
Signaling Pathway
Taranabant and its analogs act as inverse agonists at the CB1 receptor, a G-protein coupled receptor (GPCR). In its basal state, the CB1R can exhibit some level of constitutive activity. Inverse agonists like Taranabant bind to the receptor and stabilize it in an inactive conformation, thereby reducing this basal signaling. This is distinct from a neutral antagonist, which would only block the binding of agonists without affecting the receptor's constitutive activity.
Caption: CB1 Receptor Signaling Pathway.
Experimental Protocols
Protocol 1: Automated One-Step Radiosynthesis of [¹⁸F]MK-9470
This protocol describes a simplified and efficient method for the radiosynthesis of [¹⁸F]MK-9470 using an automated synthesis module.
Materials:
-
Tosylate precursor of MK-9470
-
[¹⁸F]Fluoride
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Water for injection
-
Ethanol, USP
-
Sterile filters (0.22 µm)
-
Automated radiosynthesis module (e.g., GE TRACERlab FXFN)
-
HPLC system with a semi-preparative column
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Procedure:
-
[¹⁸F]Fluoride Trapping: Load the aqueous [¹⁸F]fluoride solution from the cyclotron onto a pre-conditioned anion exchange cartridge.
-
Elution and Azeotropic Drying: Elute the trapped [¹⁸F]fluoride into the reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water. Evaporate the solvent under a stream of nitrogen at an elevated temperature to form the reactive [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex. Repeat the addition and evaporation of anhydrous acetonitrile to ensure complete drying.
-
Radiolabeling Reaction: Dissolve the tosylate precursor in anhydrous acetonitrile and add it to the reaction vessel containing the dried [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex. Heat the reaction mixture at a specified temperature (e.g., 100-120°C) for a defined period (e.g., 10-15 minutes).
-
Purification:
-
Quench the reaction and dilute the mixture with the mobile phase for HPLC purification.
-
Inject the crude product onto a semi-preparative HPLC column to isolate [¹⁸F]MK-9470 from unreacted [¹⁸F]fluoride and other impurities.
-
Collect the fraction corresponding to [¹⁸F]MK-9470.
-
-
Formulation:
-
Dilute the collected HPLC fraction with water and trap the [¹⁸F]MK-9470 on a C18 SPE cartridge.
-
Wash the cartridge with water to remove residual HPLC solvents.
-
Elute the final product from the cartridge with a small volume of ethanol and dilute with sterile saline for injection.
-
-
Quality Control: Perform quality control tests on the final product, including radiochemical purity (by HPLC), residual solvent analysis (by GC), pH, and sterility.
Caption: [¹⁸F]MK-9470 Radiosynthesis Workflow.
Protocol 2: In Vitro CB1 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of Taranabant analogs for the CB1 receptor.
Materials:
-
Cell membranes expressing human CB1 receptors (e.g., from CHO or HEK293 cells)
-
Radioligand (e.g., [³H]CP55,940 or [³H]SR141716A)
-
Taranabant analogs (test compounds) at various concentrations
-
Non-specific binding control (e.g., a high concentration of a known CB1R ligand like WIN 55,212-2)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4)
-
96-well filter plates (e.g., GF/B or GF/C)
-
Scintillation cocktail
-
Microplate scintillation counter
-
Plate shaker
Procedure:
-
Preparation: Prepare serial dilutions of the Taranabant analog test compounds.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Total Binding: Assay buffer, cell membranes, and radioligand.
-
Non-specific Binding: Assay buffer, cell membranes, radioligand, and a high concentration of the non-specific binding control.
-
Competition Binding: Assay buffer, cell membranes, radioligand, and varying concentrations of the Taranabant analog.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60-90 minutes) with gentle shaking.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioactivity.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding as a function of the log concentration of the Taranabant analog.
-
Determine the IC₅₀ value (the concentration of the analog that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.
-
Protocol 3: In Vivo PET Imaging in a Rodent Model
This protocol outlines a general procedure for conducting a PET imaging study with [¹⁸F]MK-9470 in rats to assess CB1 receptor distribution and occupancy.
Materials:
-
[¹⁸F]MK-9470 formulated for injection
-
Rodent model (e.g., Wistar or Sprague-Dawley rats)
-
Anesthesia (e.g., isoflurane)
-
Small animal PET scanner
-
CT or MRI for anatomical co-registration (optional)
-
Catheter for intravenous injection
-
Heating pad to maintain body temperature
Procedure:
-
Animal Preparation:
-
Fast the animal for a few hours before the scan to reduce variability in tracer uptake.
-
Anesthetize the animal with isoflurane (e.g., 2-3% for induction, 1-2% for maintenance).
-
Place a catheter in a tail vein for tracer injection.
-
Position the animal on the scanner bed and maintain its body temperature with a heating pad.
-
-
Tracer Administration: Administer a bolus injection of [¹⁸F]MK-9470 (e.g., 10-20 MBq) via the tail vein catheter.
-
PET Scan Acquisition:
-
Start the dynamic PET scan immediately after tracer injection.
-
Acquire data for a total of 60-90 minutes.
-
If using, perform a CT or MRI scan for anatomical reference.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the dynamic PET data into a series of time frames.
-
Co-register the PET images with the anatomical images (CT or MRI).
-
Define regions of interest (ROIs) on the brain images (e.g., cortex, hippocampus, cerebellum).
-
Generate time-activity curves (TACs) for each ROI.
-
Quantify tracer uptake using methods such as:
-
Standardized Uptake Value (SUV): A semi-quantitative measure of tracer uptake normalized to injected dose and body weight.
-
Distribution Volume (Vₜ): A more quantitative measure derived from kinetic modeling of the TACs, often requiring an arterial input function.
-
-
-
Occupancy Studies (Optional): To determine the receptor occupancy of a non-radiolabeled Taranabant analog, perform a baseline PET scan, administer the test compound, and then perform a second PET scan. The reduction in [¹⁸F]MK-9470 binding in the second scan reflects the receptor occupancy of the test compound.
Caption: In Vivo PET Imaging Workflow.
Conclusion
PET imaging with Taranabant analogs, particularly [¹⁸F]MK-9470, provides a powerful tool for the in vivo investigation of the CB1 receptor. The detailed protocols and data presented here offer a foundation for researchers to design and execute studies aimed at elucidating the role of the endocannabinoid system in health and disease, and to facilitate the development of novel therapeutics targeting the CB1 receptor. The high selectivity and favorable in vivo imaging characteristics of [¹⁸F]MK-9470 make it a valuable radiotracer for both preclinical and clinical research.
References
- 1. A PET study comparing receptor occupancy by five selective cannabinoid 1 receptor antagonists in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Positron Emission Tomography Imaging of the Endocannabinoid System: Opportunities and Challenges in Radiotracer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [18F]MK-9470, a positron emission tomography (PET) tracer for in vivo human PET brain imaging of the cannabinoid-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Taranabant ((1R,2R)stereoisomer) as a tool for neuroscience research
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Taranabant, the (1R,2R)stereoisomer of MK-0364, is a potent and highly selective inverse agonist of the cannabinoid type 1 (CB1) receptor.[1][2] Developed initially by Merck & Co. for the treatment of obesity, its clinical development was halted due to centrally mediated side effects, including anxiety and depression.[2][3] Despite its discontinuation as a therapeutic agent, Taranabant remains a valuable tool for neuroscience research, enabling detailed investigation of the endocannabinoid system's role in various physiological and pathological processes.
These application notes provide an overview of Taranabant's pharmacological properties and detailed protocols for its use in key neuroscience research experiments.
Pharmacological Profile
Taranabant acts as an inverse agonist at the CB1 receptor, meaning it not only blocks the effects of agonists but also reduces the receptor's basal level of signaling activity.[1] This property makes it particularly useful for studying the constitutive activity of the CB1 receptor.
Quantitative Data Summary
The following tables summarize the key quantitative data for Taranabant, facilitating its application in experimental design.
Table 1: Receptor Binding Affinity
| Parameter | Receptor | Value | Species | Reference |
| Kᵢ | Human CB1 | 0.13 ± 0.01 nM | Human | [4] |
| Kᵢ | Human CB2 | 170 nM | Human | [5] |
| Selectivity | CB2/CB1 | ~1300-fold | Human | [5] |
Table 2: Preclinical Efficacy (Rodent Models)
| Model | Species | Dose Range | Effect | Reference |
| Diet-Induced Obesity | Mouse | 1 and 3 mg/kg | Dose-dependent decrease in food intake and body weight gain. | [4] |
| Intestinal Transit | Mouse | 0.1-3 mg/kg (i.p.) | Increased whole gastrointestinal transit and fecal pellet output. | [6] |
| Visceral Pain | Mouse | 0.1-3 mg/kg (i.p.) | Decreased pain-related behaviors in mustard oil and acetic acid-induced models. | [6] |
Table 3: Pharmacokinetic Parameters
| Parameter | Species | Value | Route of Administration | Reference |
| Tₘₐₓ | Human | 1.0 - 2.0 hours | Oral | [7] |
| t₁/₂ | Human | ~74 - 104 hours | Oral | [7] |
| Apparent Clearance | Human | 25.4 L/h | Oral | [8] |
| Apparent Volume of Distribution | Human | 2,578 L | Oral | [8] |
| Protein Binding | Human | >98% | In vitro | [8] |
Signaling Pathways
As an inverse agonist of the CB1 receptor, a G-protein coupled receptor (GPCR), Taranabant primarily modulates intracellular signaling cascades through the Gαi/o subunit. This leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. The reduction in cAMP can subsequently influence the activity of downstream effectors such as protein kinase A (PKA) and mitogen-activated protein kinase (MAPK) pathways, including the extracellular signal-regulated kinase (ERK).
References
- 1. Taranabant CB1 Receptor Inverse Agonist for Management of Obe - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. A one-year study to assess the safety and efficacy of the CB1R inverse agonist taranabant in overweight and obese patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. High-resolution crystal structure of the human CB1 cannabinoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Multiple-dose pharmacokinetics, pharmacodynamics, and safety of taranabant, a novel selective cannabinoid-1 receptor inverse agonist, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a Population Pharmacokinetic Model for Taranabant, a Cannibinoid-1 Receptor Inverse Agonist - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Taranabant ((1R,2R)stereoisomer) solubility and formulation challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and formulation challenges associated with Taranabant ((1R,2R)stereoisomer).
Frequently Asked Questions (FAQs)
Q1: What is Taranabant ((1R,2R)stereoisomer) and why is its solubility a concern?
A1: Taranabant ((1R,2R)stereoisomer) is the R-enantiomer of Taranabant, a potent and selective cannabinoid 1 (CB1) receptor inverse agonist that was investigated for the treatment of obesity.[1][2] Like many drug candidates, Taranabant is a poorly water-soluble compound, which can lead to significant challenges in developing oral formulations with adequate bioavailability.[3][4] Poor aqueous solubility is a major hurdle in drug development as it can limit a drug's absorption in the gastrointestinal tract, potentially leading to reduced efficacy.[5]
Q2: What is the known solubility of Taranabant ((1R,2R)stereoisomer) in common solvents?
Q3: What are the primary formulation challenges associated with poorly soluble compounds like Taranabant?
A3: The primary challenges in formulating poorly soluble drugs like Taranabant include:
-
Low Bioavailability: Limited dissolution in gastrointestinal fluids leads to poor absorption and low systemic exposure.[3][4]
-
Food Effect: The presence of food can significantly alter the absorption of poorly soluble drugs, leading to variability in therapeutic outcomes. A high-fat meal was shown to increase the bioavailability of Taranabant.[6]
-
Lack of Dose Proportionality: As the dose increases, the absorption may not increase proportionally due to solubility limitations.[6]
-
Manufacturing Difficulties: Techniques required to enhance solubility, such as creating amorphous solid dispersions, can present manufacturing complexities.[5]
-
Physical Instability: Amorphous forms, which often have higher solubility, are thermodynamically unstable and can revert to a less soluble crystalline form over time.[7][8]
Q4: What are amorphous solid dispersions (ASDs) and can they be used for Taranabant?
A4: Amorphous solid dispersions (ASDs) are a formulation strategy where the drug is dispersed in an amorphous state within a polymer matrix.[9][10] This approach can significantly increase the aqueous solubility and dissolution rate of poorly soluble compounds.[11] Given Taranabant's low solubility, ASD is a highly relevant and promising formulation approach to enhance its oral bioavailability. The selection of an appropriate polymer and manufacturing process (e.g., spray drying, hot-melt extrusion) is critical for the success of an ASD formulation.[11][12]
Q5: Are there any known issues with polymorphism for Taranabant?
A5: While specific studies on the polymorphism of Taranabant are not widely published, it is a critical consideration for any poorly soluble crystalline compound.[7] Different polymorphic forms of a drug can exhibit different solubilities, dissolution rates, and stability profiles, which can significantly impact the drug's bioavailability and the consistency of the final product.[13] Therefore, a thorough polymorphic screen is a crucial step in the pre-formulation studies for a compound like Taranabant.
Troubleshooting Guides
Issue 1: Difficulty Dissolving Taranabant ((1R,2R)stereoisomer) for In Vitro Assays
| Symptom | Possible Cause | Troubleshooting Step |
| Precipitate forms when preparing stock solutions in aqueous buffers. | Taranabant has very low aqueous solubility. | Prepare a high-concentration stock solution in an organic solvent like DMSO.[1] For aqueous working solutions, perform a serial dilution of the DMSO stock, ensuring the final DMSO concentration is compatible with your assay. |
| The compound does not fully dissolve even in organic solvents. | The concentration exceeds the solubility limit in that specific solvent. | Try gentle heating and/or sonication to aid dissolution.[1] If solubility is still limited, consider using a co-solvent system. |
| Inconsistent results in biological assays. | Precipitation of the compound in the assay medium. | Visually inspect for any precipitation. Reduce the final concentration of Taranabant in the assay. Ensure the final solvent concentration is low and consistent across all experiments. |
Issue 2: Low and Variable Oral Bioavailability in Animal Studies
| Symptom | Possible Cause | Troubleshooting Step |
| Low systemic exposure after oral administration of a simple suspension. | Poor dissolution of the crystalline drug in the gastrointestinal tract. | Formulate Taranabant using a solubility-enhancing technique. An amorphous solid dispersion (ASD) is a strong candidate.[9][10] Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), could also be explored. |
| High variability in plasma concentrations between individual animals. | Food effect; inconsistent dosing with respect to feeding times. | Standardize the feeding schedule for the animals. Conduct a food-effect study to understand the impact of food on Taranabant absorption.[6] |
| Plasma concentrations do not increase proportionally with the dose. | Saturation of solubility and dissolution in the GI tract. | This is a common issue with poorly soluble drugs.[6] Focus on formulation strategies that improve the dissolution rate and maintain a supersaturated state in the gut. |
Issue 3: Physical Instability of Amorphous Taranabant Formulations
| Symptom | Possible Cause | Troubleshooting Step |
| Decreased dissolution rate of an amorphous solid dispersion (ASD) upon storage. | Recrystallization of the amorphous Taranabant to a less soluble crystalline form. | Ensure the selected polymer in the ASD provides good physical stability.[12] Store the ASD under controlled temperature and humidity conditions, protecting it from moisture. |
| Changes in the physical appearance of the formulation (e.g., from clear to cloudy). | Phase separation or crystallization. | Characterize the formulation using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to detect crystallinity. Optimize the drug-to-polymer ratio in the ASD to improve stability. |
Quantitative Data Presentation
Table 1: Solubility of Taranabant ((1R,2R)stereoisomer) in Various Solvents
| Solvent/System | Concentration | Observation | Source(s) |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (193.82 mM) | Requires sonication. | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.75 mg/mL (5.33 mM) | Clear solution. | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.75 mg/mL (5.33 mM) | Clear solution. | [1] |
Experimental Protocols
Protocol 1: Equilibrium Aqueous Solubility Determination (Shake-Flask Method)
This protocol outlines the widely used shake-flask method to determine the thermodynamic equilibrium solubility of a compound.
-
Preparation: Add an excess amount of Taranabant ((1R,2R)stereoisomer) powder to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and purified water).
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Sampling and Separation: After equilibration, allow the vials to stand to let the undissolved solids settle. Carefully withdraw an aliquot of the supernatant. Separate the undissolved solid from the solution by filtration (using a filter that does not adsorb the compound) or centrifugation.
-
Quantification: Analyze the concentration of Taranabant in the clear filtrate or supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The measured concentration represents the equilibrium solubility of Taranabant at that specific pH and temperature.
Protocol 2: Development of an Amorphous Solid Dispersion (ASD) by Spray Drying
This protocol provides a general workflow for developing an ASD formulation using the spray drying technique.[10][11]
-
Polymer and Solvent Screening:
-
Select a range of pharmaceutically acceptable polymers (e.g., HPMCAS, PVP VA, Soluplus®).
-
Identify a common solvent or solvent system that can dissolve both Taranabant and the chosen polymer.
-
-
Preparation of the Spray Solution:
-
Dissolve Taranabant and the selected polymer in the chosen solvent at the desired ratio. The solution should be clear, indicating complete dissolution.
-
-
Spray Drying Process:
-
Set the parameters of the spray dryer, including inlet temperature, gas flow rate, and solution feed rate. These parameters will need to be optimized to obtain a powder with the desired characteristics.
-
Atomize the spray solution into a heated chamber, where the solvent rapidly evaporates, leaving behind solid particles of the drug dispersed in the polymer matrix.
-
-
Secondary Drying:
-
Collect the resulting powder and subject it to a secondary drying step (e.g., in a vacuum oven) to remove any residual solvent.
-
-
Characterization of the ASD:
-
Amorphicity: Confirm the amorphous nature of the drug in the dispersion using XRPD.
-
Homogeneity: Assess the homogeneity of the drug and polymer using techniques like DSC to observe a single glass transition temperature (Tg).
-
Dissolution Performance: Perform in vitro dissolution testing to compare the dissolution rate of the ASD to the crystalline drug.
-
Physical Stability: Store the ASD under accelerated stability conditions (e.g., 40 °C/75% RH) and periodically re-characterize it to assess for any signs of recrystallization.
-
Visualizations
Caption: Formulation Development Workflow for Taranabant.
Caption: Troubleshooting Low Oral Bioavailability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. pharm-int.com [pharm-int.com]
- 4. Solving Solubilization: Overcoming Challenges in the Formulation Development of Oral Solid Dosage Forms - Lubrizol [lubrizol.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Safety, tolerability, pharmacokinetics, and pharmacodynamic properties of taranabant, a novel selective cannabinoid-1 receptor inverse agonist, for the treatment of obesity: results from a double-blind, placebo-controlled, single oral dose study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. Manufacturing strategies to develop amorphous solid dispersions: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. wjpls.org [wjpls.org]
Overcoming Taranabant ((1R,2R)stereoisomer) off-target effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of the CB1 receptor inverse agonist, Taranabant.
Important Note on Stereochemistry: Published literature indicates that the potent and selective CB1 receptor inverse agonist activity of Taranabant is attributed to the (1S,2S)-stereoisomer. The user's query specifies the (1R,2R)-stereoisomer. This guide will focus on the well-characterized (1S,2S)-Taranabant and will address the potential implications of stereoisomeric differences where information is available. Researchers working with the (1R,2R)-stereoisomer should conduct thorough characterization of its specific pharmacological profile.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and off-target effects of Taranabant?
A1: Taranabant is a highly potent and selective inverse agonist of the Cannabinoid 1 (CB1) receptor.[1][2][3] Its primary on-target effect is the blockade of CB1 receptor activity, which was investigated for the treatment of obesity by reducing food intake and increasing energy expenditure.[3] The major "off-target" effects, which ultimately led to the discontinuation of its clinical development, are centrally-mediated psychiatric adverse events such as anxiety and depression.[4][5][6][7] These are more accurately described as undesired on-target effects resulting from the blockade of constitutive CB1 receptor activity in the central nervous system (CNS).[4][7]
Q2: My experiments with Taranabant are showing unexpected results in neuronal cultures. Could this be due to off-target effects?
A2: While Taranabant is highly selective for the CB1 receptor, it is possible that at higher concentrations, it may interact with other molecular targets.[8] A study comparing the off-target profile of taranabant and rimonabant showed that taranabant had IC50 values greater than 10 µM for a range of receptors, but did show some activity at the tachykinin NK2 receptor (IC50 = 0.5 µM) and adenosine A3 receptor (IC50 = 3.4 µM).[8] It is crucial to use the lowest effective concentration of Taranabant to minimize the potential for such off-target interactions. We recommend performing a concentration-response curve to determine the optimal concentration for your specific assay.
Q3: How can I mitigate the CNS-related adverse effects of CB1 receptor inverse agonists in my pre-clinical studies?
A3: Several strategies are being explored to overcome the psychiatric side effects of CB1 receptor inverse agonists:[4][6][7]
-
Develop Peripherally Restricted Ligands: These are compounds designed to not cross the blood-brain barrier, thus limiting their action to peripheral CB1 receptors which are relevant for metabolic diseases.
-
Develop Neutral Antagonists: Unlike inverse agonists, which inhibit the constitutive activity of the receptor, neutral antagonists only block the effects of agonists without affecting the receptor's basal signaling. This may reduce the incidence of psychiatric side effects.[4]
-
Develop Allosteric Modulators: These compounds bind to a different site on the receptor than the primary ligand and can modulate the receptor's activity in a more nuanced way, potentially avoiding the side effects associated with full blockade.
Q4: What is the difference in the pharmacological profile of the (1S,2S) and (1R,2R) stereoisomers of Taranabant?
A4: The available scientific literature primarily focuses on the (1S,2S)-stereoisomer of Taranabant as the potent and selective CB1 receptor inverse agonist. It is common for stereoisomers of a compound to have significantly different pharmacological properties, including binding affinity, efficacy, and off-target profiles. If you are working with the (1R,2R)-stereoisomer, it is essential to perform comprehensive in vitro characterization to determine its specific activity at the CB1 receptor and a panel of off-target receptors.
Troubleshooting Guides
Issue 1: High background or inconsistent results in CB1 receptor binding assays.
-
Possible Cause: Poor membrane preparation, inappropriate buffer composition, or degradation of the radioligand.
-
Troubleshooting Steps:
-
Ensure membrane fractions are properly prepared and stored at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Verify the composition of your binding buffer, including pH and the presence of necessary ions and protease inhibitors.
-
Use a fresh stock of radioligand and determine its specific activity.
-
Optimize the incubation time and temperature for your specific assay conditions.
-
Issue 2: Difficulty in observing inverse agonist activity in functional assays (e.g., cAMP accumulation).
-
Possible Cause: Low level of constitutive CB1 receptor activity in the chosen cell line, or suboptimal assay conditions.
-
Troubleshooting Steps:
-
Use a cell line known to express high levels of CB1 receptor with significant constitutive activity.
-
Ensure that the adenylyl cyclase activator (e.g., forskolin) concentration is optimized to produce a robust signal window.
-
Include a known CB1 receptor inverse agonist (e.g., rimonabant) as a positive control.
-
Verify that the phosphodiesterase inhibitors used are active and at an appropriate concentration.
-
Issue 3: Observing cytotoxicity in cell-based assays at higher concentrations of Taranabant.
-
Possible Cause: Off-target effects or non-specific cellular toxicity.
-
Troubleshooting Steps:
-
Perform a cell viability assay (e.g., MTT or LDH assay) in parallel with your functional assay to determine the cytotoxic concentration range of Taranabant for your specific cell line.
-
Whenever possible, use concentrations of Taranabant that are well below the cytotoxic threshold.
-
Consider using a different cell line that may be less sensitive to the compound.
-
Quantitative Data Summary
The following tables summarize the in vitro pharmacological data for Taranabant ((1S,2S)-stereoisomer).
Table 1: Cannabinoid Receptor Binding Affinity and Functional Activity of Taranabant
| Receptor | Binding Affinity (Ki) | Functional Activity (EC50/IC50) | Assay Type | Reference |
| Human CB1 | 0.13 nM | 2.4 nM (EC50) | cAMP functional assay | [2] |
| Rat CB1 | 0.27 nM | - | Radioligand binding | [2] |
| Human CB2 | 170 nM | - | Radioligand binding | [2] |
| Rat CB2 | 310 nM | - | Radioligand binding | [2] |
Table 2: Off-Target Screening Profile of Taranabant
| Target | Inhibition (IC50) | Assay Type | Reference |
| Tachykinin NK2 Receptor | 0.5 µM | Radioligand binding | [8] |
| Adenosine A3 Receptor | 3.4 µM | Radioligand binding | [8] |
| Dopamine D1 Receptor | 3.4 µM | Radioligand binding | [8] |
| Dopamine D3 Receptor | 1.9 µM | Radioligand binding | [8] |
| Melatonin MT1 Receptor | 7.5 µM | Radioligand binding | [8] |
| κ Opioid Receptor | > 10 µM | Radioligand binding | [8] |
| α2A-Adrenoceptor | > 10 µM | Radioligand binding | [8] |
| α2C-Adrenoceptor | > 10 µM | Radioligand binding | [8] |
| Prostanoid EP4, FP, IP Receptors | > 10 µM | Radioligand binding | [8] |
| Serotonin 5-HT6 Receptor | > 10 µM | Radioligand binding | [8] |
| Angiotensin AT1 Receptor | > 10 µM | Radioligand binding | [8] |
Key Experimental Protocols
A detailed methodology for key experiments is provided below to assist in study design and troubleshooting.
CB1 Receptor Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of a test compound for the CB1 receptor.
-
Materials:
-
Cell membranes prepared from cells expressing the human CB1 receptor.
-
Radioligand: [3H]CP-55,940 or [3H]SR141716A.
-
Non-specific binding control: A high concentration of a non-labeled CB1 receptor ligand (e.g., 10 µM WIN 55,212-2).
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EGTA, and 0.1% (w/v) fatty acid-free BSA, pH 7.4.
-
96-well filter plates and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
-
-
Procedure:
-
Incubate cell membranes (e.g., 5-10 µg protein) with a fixed concentration of radioligand and varying concentrations of the test compound in the binding buffer.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of the non-specific binding control.
-
Incubate at 30°C for 60-90 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail.
-
Quantify the bound radioactivity using a liquid scintillation counter.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
cAMP Functional Assay for CB1 Inverse Agonism
-
Objective: To determine the functional activity (EC50 or IC50) of a test compound as an inverse agonist at the CB1 receptor.
-
Materials:
-
A cell line expressing the human CB1 receptor (e.g., CHO-hCB1 or HEK-hCB1).
-
Adenylyl cyclase activator: Forskolin.
-
Phosphodiesterase (PDE) inhibitor: e.g., IBMX or rolipram.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
-
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Wash the cells with assay buffer and then pre-incubate with the PDE inhibitor for 10-20 minutes.
-
Add varying concentrations of the test compound and incubate for 15-30 minutes.
-
Stimulate the cells with a pre-determined concentration of forskolin (typically the EC80) and incubate for a further 15-30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen detection kit.
-
Plot the cAMP concentration against the test compound concentration to generate a dose-response curve and determine the EC50 or IC50 value.
-
β-Arrestin Recruitment Assay
-
Objective: To assess G-protein independent signaling of the CB1 receptor by measuring the recruitment of β-arrestin upon ligand binding.
-
Materials:
-
A cell line engineered to co-express the CB1 receptor fused to a reporter fragment (e.g., ProLink) and β-arrestin fused to a complementary reporter fragment (e.g., Enzyme Acceptor). Several commercial platforms are available (e.g., PathHunter by DiscoverX).
-
Substrate for the reconstituted reporter enzyme.
-
Luminometer or a plate reader capable of detecting the reporter signal.
-
-
Procedure:
-
Plate the engineered cells in a 96-well plate.
-
Add varying concentrations of the test compound.
-
Incubate for a period specified by the assay manufacturer (typically 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.
-
Add the detection reagents containing the substrate for the reporter enzyme.
-
Incubate for a further period to allow for signal development.
-
Measure the luminescence or fluorescence signal.
-
Plot the signal intensity against the test compound concentration to generate a dose-response curve.
-
hERG Manual Patch-Clamp Assay
-
Objective: To assess the potential for a test compound to inhibit the hERG potassium channel, a key indicator of potential cardiotoxicity.
-
Materials:
-
A cell line stably expressing the hERG channel (e.g., HEK293-hERG).
-
Patch-clamp rig including an amplifier, digitizer, and data acquisition software.
-
Borosilicate glass pipettes.
-
Intracellular and extracellular recording solutions.
-
-
Procedure:
-
Establish a whole-cell patch-clamp recording from a single cell expressing the hERG channel.
-
Apply a voltage protocol to elicit hERG currents. A typical protocol involves a depolarization step to activate the channels, followed by a repolarization step to measure the tail current.
-
Establish a stable baseline recording of the hERG current in the vehicle control solution.
-
Perfuse the cell with increasing concentrations of the test compound.
-
Record the hERG current at each concentration until a steady-state inhibition is reached.
-
Calculate the percentage of current inhibition at each concentration relative to the baseline.
-
Fit the concentration-response data to a suitable equation to determine the IC50 value.
-
Visualizations
Caption: CB1 Receptor inverse agonism vs. neutral antagonism signaling.
Caption: In vitro screening workflow for CB1 receptor modulators.
References
- 1. adooq.com [adooq.com]
- 2. universalbiologicals.com [universalbiologicals.com]
- 3. The discovery of taranabant, a selective cannabinoid-1 receptor inverse agonist for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overcoming the psychiatric side effects of the cannabinoid CB1 receptor antagonists: current approaches for therapeutics development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. for926.uni-bonn.de [for926.uni-bonn.de]
- 6. Overcoming the psychiatric side effects of the cannabinoid CB1 receptor antagonists | RTI [rti.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting Taranabant ((1R,2R)stereoisomer) in vitro assay variability
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Taranabant in in vitro settings. Taranabant is a potent and selective cannabinoid-1 (CB1) receptor inverse agonist.[1] Inverse agonists exhibit a unique pharmacological profile by binding to the same receptor as an agonist but eliciting the opposite pharmacological response.[2] In the case of the CB1 receptor, which has constitutive activity, Taranabant works by decreasing the basal signaling of the receptor. This guide focuses on addressing the common issue of variability in in vitro assays designed to characterize its activity.
Frequently Asked Questions (FAQs)
Q1: What is Taranabant and what is its primary mechanism of action?
A1: Taranabant is a selective inverse agonist for the Cannabinoid-1 (CB1) receptor.[1] Unlike a neutral antagonist which simply blocks agonist binding, an inverse agonist like Taranabant binds to the CB1 receptor and reduces its basal, or constitutive, activity.[2] This mechanism is key to its pharmacological effects, which include reducing food intake and increasing energy expenditure.[3][4][5]
Q2: Which in vitro assays are commonly used to characterize Taranabant's activity at the CB1 receptor?
A2: The activity of Taranabant is typically assessed using functional assays that can measure the inhibition of basal GPCR signaling. Common assays include:
-
GTPγS Binding Assays: This functional assay measures the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation.[6][7][8] For an inverse agonist like Taranabant, a decrease in basal [³⁵S]GTPγS binding is observed.[9][10]
-
cAMP Accumulation Assays: The CB1 receptor is coupled to the Gαi subunit, which inhibits adenylyl cyclase, the enzyme responsible for producing cyclic AMP (cAMP).[11][12] Inverse agonism at the CB1 receptor leads to a disinhibition of adenylyl cyclase, resulting in an increase in cAMP levels. These assays often use forskolin to stimulate cAMP production to establish a measurable baseline that can then be modulated by the test compound.[13]
-
Receptor Redistribution/Internalization Assays: These assays monitor the translocation of GFP-tagged receptors from the cell membrane to internal compartments upon ligand binding, providing another method to quantify ligand interaction and effect.[14]
Q3: Why is assay variability a common issue for CB1 inverse agonists like Taranabant?
A3: Variability in assays for CB1 inverse agonists can stem from several sources. The constitutive activity of the CB1 receptor can vary between cell lines and even with passage number, directly impacting the baseline against which the inverse agonist effect is measured. Furthermore, GPCR assays, in general, are sensitive to subtle changes in experimental conditions, including cell density, reagent concentrations, and incubation times.[15][16][17]
Troubleshooting Guide
This guide addresses specific problems you may encounter when performing in vitro assays with Taranabant.
Issue 1: High Well-to-Well Variability or Inconsistent IC50/EC50 Values
Q: My dose-response curves are not consistent between experiments, and I'm seeing a lot of scatter in my data points. What could be the cause?
A: Inconsistent results are often rooted in procedural or biological variability. Consider the following factors:
-
Cell Health and Passage Number:
-
Potential Cause: Cells that are unhealthy, overly confluent, or have a high passage number can exhibit altered CB1 receptor expression and signaling. This is a known source of variability in cell-based assays.[16]
-
Solution: Always use cells from a consistent, low passage number stock. Ensure cells are healthy and in the logarithmic growth phase at the time of the experiment. Regularly check for signs of stress or contamination. It is recommended to create a large batch of cryopreserved cells to be used for the entire screening campaign to avoid variations in cellular response.[13]
-
-
Reagent Preparation and Handling:
-
Potential Cause: Inaccurate dilutions of Taranabant, forskolin, or other critical reagents can drastically alter results. The stability of reagents, especially after thawing, can also be a factor.
-
Solution: Prepare fresh serial dilutions of Taranabant for each experiment from a validated stock solution. Ensure all reagents are properly stored and have not undergone excessive freeze-thaw cycles.
-
-
Assay Conditions:
-
Potential Cause: Minor deviations in incubation times, temperature, or CO₂ levels can impact cellular signaling pathways. Cell density is a particularly critical parameter that needs optimization.[18]
-
Solution: Strictly adhere to a validated protocol. Optimize cell density to ensure a sufficient assay window without causing artifacts from overgrowth.[18] Use an automated liquid handler for repetitive pipetting steps to minimize human error.
-
Issue 2: Low Assay Window or Signal-to-Noise Ratio
Q: The difference between my basal and fully inhibited/stimulated signal is very small, making it difficult to generate a robust dose-response curve. How can I improve my assay window?
A: A small assay window is a common challenge, particularly when measuring the effects of an inverse agonist on basal activity.
-
For cAMP Assays:
-
Potential Cause: The basal level of cAMP might be too low to detect a significant increase upon CB1 receptor inhibition.
-
Solution: Use a phosphodiesterase (PDE) inhibitor, such as IBMX, to prevent the degradation of cAMP and allow it to accumulate to detectable levels.[18] Additionally, you can stimulate cells with a low concentration of forskolin to raise the baseline level of cAMP, thereby increasing the window for observing the disinhibitory effect of Taranabant.[13]
-
-
For GTPγS Binding Assays:
-
Potential Cause: The level of CB1 receptor expression or the efficiency of G-protein coupling in your membrane preparation may be suboptimal. The concentrations of GDP, Mg²⁺, and [³⁵S]GTPγS are also critical.[8]
-
Solution: Optimize the concentration of your membrane preparation to ensure a sufficient number of receptors per well. Titrate the concentrations of GDP and Mg²⁺, as these ions are crucial for regulating G-protein activation and nucleotide exchange. Ensure the specific activity of your [³⁵S]GTPγS is adequate.
-
-
General Solutions:
-
Potential Cause: The chosen cell line may have low endogenous expression of the CB1 receptor.
-
Solution: Consider using a recombinant cell line overexpressing the human CB1 receptor. This can significantly boost the signal and provide a more robust assay window.
-
Quantitative Data Summary
The potency of Taranabant, often expressed as an IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration), can vary depending on the assay format and experimental conditions. The table below summarizes representative values to illustrate this potential variability.
| Assay Type | Cell System | Reported Potency (nM) | Reference |
| CB1 Antagonist Redistribution Assay | U2OS cells expressing CB1-EGFP | ~45 nM (for antagonist AM251) | [14] |
| Cytotoxicity Assay (MTT) | Glioblastoma cell lines | IC50: 8.8 - 13.5 µM (for CBD) | [19] |
| CB1 Binding Assay | Mouse brain membranes | pEC50: 6.0 (for fenofibrate) | [20] |
Experimental Protocols
Protocol: HTRF-Based cAMP Accumulation Assay for Taranabant
This protocol provides a general framework for measuring the inverse agonist activity of Taranabant by quantifying its effect on intracellular cAMP levels.
1. Cell Preparation: a. Seed HEK293 cells stably expressing the human CB1 receptor into a 384-well white plate at an optimized density (e.g., 5,000 cells/well). b. Culture overnight in a humidified incubator at 37°C with 5% CO₂.
2. Compound Addition: a. Prepare serial dilutions of Taranabant in a stimulation buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX). b. Remove culture medium from the cells and add the Taranabant dilutions. Also include wells for a positive control (e.g., a known CB1 agonist like CP55,940) and a negative control (vehicle). c. Add a low concentration of forskolin (e.g., 1 µM) to all wells to stimulate adenylyl cyclase. d. Incubate the plate at 37°C for 30 minutes.
3. Cell Lysis and Detection: a. Following the stimulation, add the HTRF (Homogeneous Time-Resolved Fluorescence) lysis buffer and detection reagents (cAMP-d2 and anti-cAMP-cryptate) as per the manufacturer's instructions (e.g., Cisbio HTRF cAMP kit).[13] b. Incubate at room temperature for 60 minutes to allow for cell lysis and equilibration of the detection reagents.
4. Data Acquisition and Analysis: a. Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor). b. Calculate the 665/620 ratio for each well. The ratio is inversely proportional to the amount of cAMP produced. c. Plot the ratio against the logarithm of the Taranabant concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Visualizations
CB1 Receptor Signaling Pathway
Caption: Signaling pathway of the CB1 receptor and the inhibitory effect of Taranabant.
Experimental Workflow for cAMP Assay
Caption: General experimental workflow for an HTRF-based cAMP assay.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting assay variability.
References
- 1. The discovery of taranabant, a selective cannabinoid-1 receptor inverse agonist for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The acyclic CB1R inverse agonist taranabant mediates weight loss by increasing energy expenditure and decreasing caloric intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. revvity.com [revvity.com]
- 9. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. realmofcaring.org [realmofcaring.org]
- 11. resources.revvity.com [resources.revvity.com]
- 12. cAMP Assay - Creative Bioarray [dda.creative-bioarray.com]
- 13. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. cellgs.com [cellgs.com]
- 17. Understanding and managing sources of variability in cell measurements [insights.bio]
- 18. revvity.com [revvity.com]
- 19. termedia.pl [termedia.pl]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Taranabant ((1R,2R)-stereoisomer) Bioactivation and Reactive Metabolite Formation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the bioactivation and reactive metabolite formation of the (1R,2R)-stereoisomer of Taranabant.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for Taranabant and which cytochrome P450 isozyme is involved?
A1: Taranabant is primarily eliminated through oxidative metabolism. In human liver microsomes, the metabolism of Taranabant is predominantly mediated by CYP3A4. The major metabolic pathways include hydroxylation at the benzylic carbon adjacent to the cyanophenyl ring, forming the active metabolite M1, and oxidation of one of the geminal methyl groups to corresponding carboxylic acids.
Q2: Are there concerns about reactive metabolite formation with Taranabant?
A2: Yes, during the development of Taranabant and related compounds, the potential for bioactivation and formation of reactive metabolites was a consideration. Precursor compounds to Taranabant were shown to form glutathione (GSH) adducts and exhibit covalent binding to proteins. While Taranabant was optimized to reduce this liability, it is still a critical aspect to investigate in non-clinical safety assessment.
Q3: What structural features of Taranabant ((1R,2R)-stereoisomer) might contribute to reactive metabolite formation?
A3: Several structural motifs in Taranabant could potentially be involved in bioactivation:
-
N-Aryl Amide: The amide linkage can undergo metabolic activation.
-
Cyanophenyl Ring: While less common, the cyanophenyl ring could be a site of oxidative metabolism that may lead to reactive species.
-
Geminal Dimethyl Group: Oxidation of a methyl group can lead to the formation of a carboxylic acid, but intermediate metabolites could potentially be reactive.
Q4: What are the common in vitro methods to investigate the formation of reactive metabolites of Taranabant?
A4: The most common in vitro method is to incubate Taranabant with human liver microsomes (HLM) or recombinant CYP3A4 in the presence of a trapping agent, such as glutathione (GSH). The stable adducts formed between the reactive metabolite and GSH can then be detected and characterized using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Troubleshooting Guides
Issue 1: No GSH Adducts Detected in Microsomal Incubations
| Possible Cause | Troubleshooting Step |
| Low Metabolic Turnover | Increase the incubation time or the concentration of microsomes. Confirm the activity of the microsomal batch with a positive control substrate for CYP3A4. |
| NADPH Degradation | Prepare NADPH solutions fresh before each experiment. |
| Insufficient Trapping Agent | Ensure the concentration of GSH is sufficient (typically 1-5 mM). |
| Unstable GSH Adducts | Some GSH adducts can be unstable. Analyze the samples immediately after quenching the reaction or store them at -80°C. |
| Incorrect LC-MS/MS Method | Optimize the mass spectrometry method to detect the predicted mass of the Taranabant-GSH adduct. Use a neutral loss scan for the pyroglutamate moiety of GSH (129 Da) or a precursor ion scan for the glutamate fragment of GSH (m/z 272). |
Issue 2: High Variability in Quantitative Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Pipetting | Use calibrated pipettes and ensure accurate addition of all reagents, especially the test compound and NADPH. |
| Microsomal Protein Concentration | Ensure consistent microsomal protein concentration across all incubations. Perform a protein quantification assay for each batch of microsomes. |
| Matrix Effects in LC-MS/MS | Use a stable isotope-labeled internal standard for Taranabant to normalize for variations in sample preparation and instrument response. Perform a matrix effect evaluation. |
| Sample Degradation | Process and analyze all samples consistently and in a timely manner. |
Experimental Protocols
Protocol 1: In Vitro Incubation for Reactive Metabolite Trapping with Glutathione (GSH)
-
Prepare Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (final concentration 0.5-1.0 mg/mL), Taranabant ((1R,2R)-stereoisomer) (final concentration 1-10 µM, dissolved in a suitable organic solvent like acetonitrile or DMSO, final solvent concentration <1%), and glutathione (GSH, final concentration 1-5 mM) in phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate Reaction: Add a pre-warmed solution of NADPH (final concentration 1 mM) to initiate the metabolic reaction.
-
Incubation: Incubate at 37°C for a specified time (e.g., 30-60 minutes) with gentle shaking.
-
Quench Reaction: Stop the reaction by adding two volumes of ice-cold acetonitrile.
-
Sample Preparation: Centrifuge the mixture at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins. Transfer the supernatant to a new tube for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis for Taranabant-GSH Adducts
-
Chromatography:
-
Column: A suitable reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the parent drug from its metabolites (e.g., 5-95% B over 10 minutes).
-
Flow Rate: 0.3-0.5 mL/min.
-
-
Mass Spectrometry (Triple Quadrupole or High-Resolution Mass Spectrometer):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode:
-
Targeted Analysis: Multiple Reaction Monitoring (MRM) for the predicted Taranabant-GSH adduct.
-
Screening: Neutral loss scanning for 129 Da or precursor ion scanning for m/z 272.
-
-
Data Presentation
Table 1: Summary of In Vitro Reactive Metabolite Trapping Experiment
| Parameter | Value |
| Test Compound | Taranabant ((1R,2R)-stereoisomer) |
| Microsomal Source | Human Liver Microsomes |
| Microsomal Concentration | 1.0 mg/mL |
| Compound Concentration | 10 µM |
| Trapping Agent | Glutathione (GSH) |
| Trapping Agent Concentration | 5 mM |
| Incubation Time | 60 minutes |
| Detected GSH Adduct (m/z) | [Researcher to fill in] |
| Relative Abundance (%) | [Researcher to fill in] |
Visualizations
Caption: Proposed bioactivation pathway of Taranabant ((1R,2R)-stereoisomer).
Caption: Experimental workflow for Taranabant reactive metabolite trapping.
Caption: Troubleshooting decision tree for GSH adduct detection.
Minimizing adverse effects of Taranabant ((1R,2R)stereoisomer) in animal studies
Disclaimer: Taranabant is a potent cannabinoid receptor type 1 (CB1) inverse agonist. Its development was discontinued due to significant psychiatric adverse events in clinical trials. This guide is intended for preclinical researchers in animal studies to understand, anticipate, and manage these effects for experimental purposes only. Extreme caution is advised.
Frequently Asked Questions (FAQs)
General
Q1: What is the primary mechanism of action for Taranabant?
A1: Taranabant is a selective inverse agonist of the Cannabinoid Receptor type 1 (CB1).[1][2] Unlike a neutral antagonist which simply blocks agonist binding, an inverse agonist binds to the receptor and reduces its basal, constitutive activity. CB1 receptors are G protein-coupled receptors (GPCRs), primarily coupling to inhibitory G-proteins (Gi/o), which in turn inhibit adenylyl cyclase activity and reduce cyclic AMP (cAMP) levels.[3] By suppressing this basal activity, taranabant can modulate neurotransmitter release and other signaling cascades.[4]
Q2: Why was Taranabant's clinical development halted?
A2: Phase III clinical trials were terminated due to a high incidence of serious, dose-related psychiatric adverse events, including anxiety, depression, and irritability.[5][6][7] These central nervous system (CNS) effects were deemed to outweigh the benefits of weight loss observed in obese patients.[6][8]
Troubleshooting Guide: Managing Adverse Effects
Issue 1: Increased Anxiety- and Depressive-Like Behaviors
Researchers often observe behaviors indicative of anxiety and depression in rodent models following taranabant administration. This is consistent with the side effects that led to its clinical discontinuation.[4][8][9]
Q1.1: We are observing increased immobility in the Forced Swim Test and Tail Suspension Test. What does this indicate and what can be done?
A1.1: Increased immobility in these tests is often interpreted as a depressive-like phenotype or behavioral despair in rodents.[10] This is a known class effect for CB1 inverse agonists.
Mitigation Strategies & Considerations:
-
Dose Adjustment: The severity of psychiatric side effects is dose-dependent.[6][7][11] Consider performing a dose-response study to find the minimal effective dose for your primary outcome (e.g., weight loss) that produces the least effect on mood-related behaviors. One study noted that low doses of taranabant did not induce undesired effects in mice.[5]
-
Alternative Compounds: For mechanistic studies, consider comparing taranabant (an inverse agonist) with a CB1 neutral antagonist. Neutral antagonists block agonist effects without suppressing the receptor's basal activity and have been shown in some animal models to lack the anxiogenic or depression-like effects associated with inverse agonism.[4][12][13]
-
Study Duration: Be aware that effects may change with chronic administration. One study using the related compound rimonabant showed that repeated administration for 5 weeks in a chronic mild stress model improved the deleterious effects of stress.[10][14]
Quantitative Data from Animal Studies
| Compound | Species | Dose (mg/kg) | Test | Observed Effect | Citation |
| Taranabant | Mouse | 1, 3 | - | Dose-dependent decrease in food intake and body weight. | [6] |
| Rimonabant | Rat | 3, 10 (p.o.) | Forced Swim Test | Antidepressant-like effects (decreased immobility). | [10][14] |
| Rimonabant | Mouse | 10 (p.o.) | Chronic Mild Stress | Improved deleterious effects of stress after 5 weeks. | [10][14] |
| AM4113 (Neutral Antagonist) | Rat | N/A | Conditioned Gaping | Did not induce conditioned gaping (a marker of nausea). | [13] |
Issue 2: Gastrointestinal Disturbances (Nausea, Diarrhea)
Gastrointestinal (GI) adverse events, including nausea and diarrhea, were frequently reported in clinical trials with taranabant.[7][11][15] In animal models, this can manifest as conditioned gaping (in rats), reduced food intake beyond the primary anorectic effect, and changes in stool consistency.
Q2.1: Our animals show a sharp decrease in food intake immediately after dosing and appear lethargic. How can we differentiate a nausea-like response from the intended appetite suppression?
A2.1: This is a critical challenge. The anorectic effect of CB1 inverse agonists is mediated by actions in the CNS and potentially the periphery, but high doses can induce malaise and nausea, which also suppress appetite.[1][13]
Mitigation Strategies & Considerations:
-
Behavioral Assays: Use specific behavioral assays to assess nausea, such as the conditioned gaping model in rats.[13] This can help determine if a specific dose is inducing aversive effects.
-
Peripherally Restricted CB1 Antagonists: If your research question allows, consider using a peripherally restricted CB1 antagonist as a control. These compounds are designed to have limited brain penetration, thereby retaining metabolic benefits while potentially avoiding central psychiatric and nausea-inducing effects.[3][4]
-
Monitor Stool: Observe and score fecal pellet output and consistency. Taranabant has been shown to increase intestinal transit in mice, which can be beneficial for constipation models but may be an adverse effect in other contexts.[16][17]
Quantitative Data from Clinical Studies (for context)
| Compound | Dose | Adverse Event | Incidence in Treatment Group | Incidence in Placebo Group | Citation |
| Taranabant | 4 mg | Gastrointestinal Events | 61.0% | 38.1% | [7] |
| Taranabant | 6 mg | Gastrointestinal Events | 53.7% | 38.1% | [7] |
| Taranabant | 6 mg | Anxiety | 10.2% | 2.9% | [7] |
| Taranabant | 2, 4, 6 mg | Psychiatric Events | 27.5% - 31.4% | 18.1% | [7] |
Experimental Protocols
Protocol 1: Forced Swim Test (FST) for Depressive-Like Behavior in Mice
This protocol is adapted from standard procedures used to assess the efficacy of antidepressant drugs.
-
Apparatus: A transparent glass cylinder (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm, making it impossible for the mouse to touch the bottom or escape.
-
Habituation (Day 1): Place each mouse in the cylinder for a 15-minute pre-swim session. This is to acclimate them to the procedure and induce a stable baseline of immobility. After 15 minutes, remove the mouse, dry it thoroughly with a towel, and return it to its home cage.
-
Drug Administration (Day 2): Administer Taranabant or vehicle control at the desired time point before the test session (e.g., 60 minutes prior, depending on the route of administration and compound pharmacokinetics).
-
Test Session (Day 2): Place the mouse in the water-filled cylinder for a 6-minute session. The session should be video-recorded for later analysis.
-
Scoring: An observer, blind to the treatment groups, should score the last 4 minutes of the 6-minute session. The primary measure is immobility time , defined as the period during which the mouse makes only the minimal movements necessary to keep its head above water.
-
Data Analysis: Compare the immobility time between the taranabant-treated and vehicle-treated groups using an appropriate statistical test (e.g., Student's t-test or ANOVA).
Protocol 2: Elevated Plus Maze (EPM) for Anxiety-Like Behavior in Mice
This protocol assesses anxiety by measuring the rodent's conflict between its natural tendency to explore a novel environment and its aversion to open, elevated spaces.
-
Apparatus: A plus-shaped maze elevated 50-75 cm from the floor. It consists of two open arms (e.g., 30x5 cm) and two closed arms (e.g., 30x5x15 cm) arranged opposite each other, connected by a central platform (5x5 cm).
-
Acclimation: Bring animals to the testing room at least 1 hour before the experiment to acclimate to the ambient conditions (e.g., light levels, background noise).
-
Drug Administration: Administer Taranabant or vehicle control at the specified time before testing.
-
Test Procedure:
-
Place the mouse on the central platform of the maze, facing one of the open arms.
-
Allow the mouse to explore the maze freely for 5 minutes.
-
The session should be recorded by an overhead camera for scoring.
-
-
Scoring: A blinded observer should score the following parameters:
-
Number of entries into the open and closed arms (an entry is typically defined as all four paws entering an arm).
-
Time spent in the open and closed arms.
-
-
Data Analysis: Calculate the percentage of open arm entries (Open entries / Total entries * 100) and the percentage of time spent in the open arms (Time in open arms / Total time * 100). A decrease in these measures is indicative of an anxiogenic effect. Compare results between treatment groups.
Visualizations
Signaling Pathway
Caption: Taranabant inverse agonism at the CB1 receptor enhances inhibition of adenylyl cyclase.
Experimental Workflow
Caption: Workflow for assessing behavioral and physiological effects of Taranabant in rodents.
References
- 1. Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Taranabant CB1 Receptor Inverse Agonist for Management of Obe - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Overcoming the psychiatric side effects of the cannabinoid CB1 receptor antagonists: current approaches for therapeutics development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jgld.ro [jgld.ro]
- 6. mdpi.com [mdpi.com]
- 7. | BioWorld [bioworld.com]
- 8. Overcoming the Psychiatric Side Effects of the Cannabinoid CB1 Receptor Antagonists: Current Approaches for Therapeutics Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Central side-effects of therapies based on CB1 cannabinoid receptor agonists and antagonists: focus on anxiety and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of the cannabinoid CB1 receptor antagonist rimonabant in models of emotional reactivity in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The acyclic CB1R inverse agonist taranabant mediates weight loss by increasing energy expenditure and decreasing caloric intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Some Effects of CB1 Antagonists with Inverse Agonist and Neutral Biochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cannabinoid CB1 receptor inverse agonists and neutral antagonists: Effects on food intake, food-reinforced behavior and food aversions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ggriebel.perso.worldonline.fr [ggriebel.perso.worldonline.fr]
- 15. researchgate.net [researchgate.net]
- 16. The cannabinoid-1 receptor inverse agonist taranabant reduces abdominal pain and increases intestinal transit in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Taranabant ((1R,2R)-stereoisomer) Protocol Refinement for Reproducibility: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the reproducible synthesis, purification, and characterization of the Taranabant ((1R,2R)-stereoisomer).
I. Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental workflow.
Synthesis: Asymmetric Hydrogenation of the Tetrasubstituted Enamide
Q1: The enantiomeric excess (ee) of the hydrogenated product is low.
A1: Low enantioselectivity in the asymmetric hydrogenation of the tetrasubstituted enamide intermediate is a common challenge. Several factors can influence the stereochemical outcome of this reaction.
-
Catalyst and Ligand Integrity: Ensure the rhodium precursor and the chiral phosphine ligand (e.g., a derivative of Josiphos) are of high purity and have not degraded. Handle air- and moisture-sensitive catalysts and ligands under an inert atmosphere.
-
Hydrogen Pressure: The optimal hydrogen pressure can be crucial for achieving high enantioselectivity. A pressure that is too low may result in incomplete reaction, while excessive pressure can sometimes lead to a decrease in ee. Experiment with a range of pressures (e.g., 50-150 psi) to find the optimal condition for your specific substrate and catalyst system.
-
Solvent Purity: The presence of impurities in the solvent can poison the catalyst or interfere with the reaction. Use high-purity, degassed solvents. Protic solvents like methanol or ethanol can sometimes influence the catalytic activity and selectivity.
-
Substrate Quality: Impurities in the enamide substrate can negatively impact the catalytic cycle. Ensure the enamide is pure before proceeding with the hydrogenation step.
-
Reaction Temperature: Temperature plays a significant role in reaction kinetics and selectivity. Lowering the temperature may improve enantioselectivity, but it will also likely decrease the reaction rate. A temperature optimization study is recommended.
Q2: The hydrogenation reaction is sluggish or incomplete.
A2: Incomplete conversion can be due to several factors related to catalyst activity and reaction conditions.
-
Catalyst Loading: Insufficient catalyst loading can lead to slow or incomplete reactions. While minimizing catalyst usage is desirable, ensure that an adequate amount is used for a complete conversion within a reasonable timeframe.
-
Catalyst Deactivation: The catalyst may be deactivated by impurities in the substrate, solvent, or hydrogen gas. Purifying the starting materials and using high-purity hydrogen is critical.
-
Inadequate Mixing: Proper agitation is necessary to ensure efficient mass transfer of hydrogen gas into the reaction mixture. Ensure the stirring is vigorous enough to maintain a good gas-liquid interface.
Synthesis: Palladium-Catalyzed Amidation of the Enol Tosylate
Q1: The yield of the amidation reaction is low.
A1: Low yields in the palladium-catalyzed amidation of the enol tosylate can often be attributed to issues with the catalyst, reagents, or reaction conditions.
-
Ligand Selection: The choice of phosphine ligand is critical for the success of this cross-coupling reaction. Bulky, electron-rich ligands are often required to promote the desired reactivity. If the reaction is not proceeding well, consider screening alternative ligands.
-
Base Strength and Solubility: The choice of base is important. A base that is too weak may not facilitate the reaction, while a very strong base can lead to side reactions. The solubility of the base in the reaction solvent is also a key factor.
-
Enol Tosylate Stability: Enol tosylates can be susceptible to hydrolysis or other decomposition pathways, especially in the presence of nucleophiles or protic solvents. Ensure the enol tosylate is handled under anhydrous conditions.
-
Side Reactions: Potential side reactions include the formation of diarylamine byproducts.[1] Optimizing the stoichiometry of the reactants can help to minimize these unwanted products.
Purification: Chiral HPLC
Q1: Poor separation of the (1R,2R) and (1S,2S) enantiomers is observed.
A1: Achieving baseline separation of enantiomers by chiral HPLC requires careful optimization of several parameters.
-
Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical factor. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating a wide range of chiral compounds. Screening different chiral columns is highly recommended.
-
Mobile Phase Composition: The composition of the mobile phase, including the organic modifier (e.g., isopropanol, ethanol) and any additives (e.g., acids, bases), significantly impacts the separation. A systematic approach to optimizing the mobile phase composition is necessary.
-
Flow Rate and Temperature: These parameters can influence the efficiency and resolution of the separation. Lower flow rates and optimized temperatures can often improve peak shape and resolution.
Q2: The desired (1R,2R)-stereoisomer is not the first eluting peak.
A2: The elution order of enantiomers on a chiral column can sometimes be reversed by changing the chiral stationary phase or the mobile phase conditions. For preparative chromatography, having the desired enantiomer elute first can be advantageous for achieving higher purity.
Characterization
Q1: The NMR spectrum of the final product shows unexpected signals.
A1: The presence of unexpected signals in the 1H or 13C NMR spectrum indicates the presence of impurities.
-
Process-Related Impurities: Four major process-related impurities have been identified in the synthesis of Taranabant, which are derivatives of cyanuric chloride formed during the coupling step.[2] These impurities can be characterized by HPLC-UV/MS.
-
Residual Solvents: Signals corresponding to residual solvents from the purification process may be present.
-
Diastereomers: If the asymmetric hydrogenation step is not completely stereoselective, the presence of diastereomers may be observed in the NMR spectrum.
II. Frequently Asked Questions (FAQs)
Synthesis
-
What is the recommended catalyst for the asymmetric hydrogenation step?
-
Rhodium-based catalysts with chiral bisphosphine ligands, such as those from the Josiphos family, have been shown to be effective for the asymmetric hydrogenation of tetrasubstituted enamides.
-
-
What are the key parameters to control during the palladium-catalyzed amidation?
-
The key parameters include the choice of palladium precursor and ligand, the base, the solvent, and the reaction temperature.
-
Purification
-
What type of chromatography is best for separating the Taranabant stereoisomers?
-
Preparative chiral High-Performance Liquid Chromatography (HPLC) is the most effective method for separating the enantiomers of Taranabant.
-
-
How can I determine the enantiomeric excess (ee) of my final product?
-
The enantiomeric excess can be determined using analytical chiral HPLC. The ee is calculated using the peak areas of the two enantiomers: ee (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100.[3]
-
Characterization
-
What are the expected chemical shifts in the 1H and 13C NMR spectra for the Taranabant (1R,2R)-stereoisomer?
-
What are the acceptance criteria for the chiral purity of a pharmaceutical compound?
Mechanism of Action
-
How does Taranabant exert its pharmacological effect?
-
Taranabant is a potent and selective inverse agonist of the cannabinoid 1 (CB1) receptor.[6] Inverse agonists bind to the same receptor as an agonist but elicit the opposite pharmacological response. In the case of the CB1 receptor, which is a G-protein coupled receptor (GPCR), agonists typically inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As an inverse agonist, Taranabant is expected to increase the basal activity of adenylyl cyclase, resulting in an increase in cAMP levels.
-
III. Data Presentation
Table 1: Summary of Common Process-Related Impurities in Taranabant Synthesis
| Impurity ID | Description | Method of Identification |
| Impurity 1 | Derivative of cyanuric chloride | HPLC-UV/MS[2] |
| Impurity 2 | Derivative of cyanuric chloride | HPLC-UV/MS[2] |
| Impurity 3 | Derivative of cyanuric chloride | HPLC-UV/MS[2] |
| Impurity 4 | Derivative of cyanuric chloride | HPLC-UV/MS[2] |
IV. Experimental Protocols
Improved Asymmetric Synthesis of Taranabant ((1R,2R)-stereoisomer)
This protocol is based on an improved, large-scale synthesis strategy.[4]
Step 1: Palladium-Catalyzed Amidation of Enol Tosylate
-
To a solution of the enol tosylate and the primary amide in an appropriate anhydrous solvent (e.g., dioxane), add a palladium catalyst (e.g., Pd2(dba)3) and a suitable phosphine ligand (e.g., a bulky, electron-rich ligand).
-
Add a suitable base (e.g., a carbonate or phosphate base).
-
Stir the reaction mixture at the optimized temperature until the reaction is complete, as monitored by TLC or HPLC.
-
Upon completion, work up the reaction mixture by quenching with water and extracting the product with an organic solvent.
-
Purify the resulting tetrasubstituted enamide by column chromatography on silica gel.
Step 2: Asymmetric Hydrogenation
-
In an inert atmosphere glovebox, charge a high-pressure reactor with the purified tetrasubstituted enamide, a rhodium precursor, and a chiral bisphosphine ligand in a suitable solvent (e.g., methanol).
-
Seal the reactor and purge with hydrogen gas.
-
Pressurize the reactor to the optimized hydrogen pressure and stir the reaction mixture at the optimized temperature.
-
Monitor the reaction progress by HPLC.
-
Once the reaction is complete, carefully vent the reactor and concentrate the reaction mixture under reduced pressure.
-
The crude product can then be purified by preparative chiral HPLC to isolate the desired (1R,2R)-stereoisomer.
CB1 Receptor Inverse Agonist Functional Assay (cAMP HTRF Assay)
This protocol provides a general framework for assessing the inverse agonist activity of Taranabant at the CB1 receptor using a cAMP Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
Cell Culture: Culture cells stably expressing the human CB1 receptor (e.g., CHO-K1 or HEK293 cells) in the recommended growth medium.
-
Cell Plating: Seed the cells into a 384-well white plate at an optimized density and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of Taranabant in the appropriate assay buffer.
-
Assay Procedure:
-
Aspirate the culture medium from the cells.
-
Add the diluted Taranabant and control compounds (a known CB1 agonist and a neutral antagonist) to the respective wells.
-
Add the HTRF cAMP detection reagents (cAMP-d2 and anti-cAMP-cryptate) to all wells.
-
Incubate the plate at room temperature for the recommended time (typically 60 minutes).
-
-
Data Acquisition: Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio (665 nm/620 nm) and plot the ratio against the compound concentration to generate a dose-response curve. An increase in the HTRF ratio with increasing concentrations of Taranabant indicates inverse agonist activity.
V. Mandatory Visualization
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. physicsforums.com [physicsforums.com]
- 4. Highly sensitive LC-MS method for stereochemical quality control of a pharmaceutical drug substance intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
Technical Support Center: Taranabant ((1R,2R)stereoisomer) CNS Side Effects in Research Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the CB1 receptor inverse agonist Taranabant, specifically addressing its central nervous system (CNS) side effects in research models.
Frequently Asked Questions (FAQs)
Q1: What are the primary CNS side effects observed with Taranabant in clinical and preclinical studies?
A1: The primary CNS side effects associated with Taranabant are psychiatric in nature. Clinical trials in humans reported a dose-dependent increase in adverse events such as anxiety, depression, and irritability, which ultimately led to the discontinuation of its development.[1][2] Preclinical studies in animal models have corroborated these findings, with research indicating anxiogenic-like and depressive-like behaviors in rodents.[3]
Q2: What is the mechanism of action through which Taranabant is thought to induce these CNS side effects?
A2: Taranabant is a potent and selective cannabinoid 1 (CB1) receptor inverse agonist.[4] CB1 receptors are highly expressed in the CNS and are involved in regulating mood, anxiety, and stress responses. By binding to the CB1 receptor, Taranabant not only blocks the effects of endogenous cannabinoids (antagonism) but also reduces the receptor's constitutive activity (inverse agonism).[5] This disruption of endocannabinoid signaling in brain regions like the limbic system is believed to underlie the observed psychiatric side effects.[6]
Q3: Are the CNS side effects of Taranabant a class effect of CB1 receptor inverse agonists?
A3: Yes, the psychiatric side effects observed with Taranabant are considered a class effect of brain-penetrant CB1 receptor inverse agonists. Similar adverse events, including anxiety, depression, and suicidal ideation, were reported for other compounds in this class, such as rimonabant.[3][7]
Q4: What are some alternative research strategies to mitigate the CNS side effects of CB1 receptor blockade for therapeutic purposes?
A4: To circumvent the CNS side effects, current research is focused on several strategies:
-
Peripherally Restricted CB1 Antagonists: These compounds are designed to have limited penetration of the blood-brain barrier, thereby minimizing their effects on the CNS while still targeting peripheral CB1 receptors involved in metabolic regulation.
-
Neutral CB1 Antagonists: Unlike inverse agonists, neutral antagonists block the receptor without affecting its basal activity. It is hypothesized that this may reduce the incidence of psychiatric side effects.[3]
-
Allosteric Modulators: These molecules bind to a different site on the CB1 receptor than the primary ligand, subtly modulating its activity rather than completely blocking it.
Troubleshooting Guides
Problem 1: High variability in behavioral assay results for anxiety-like or depressive-like phenotypes.
| Possible Cause | Troubleshooting Steps |
| Inconsistent animal handling | Ensure all animal handling is consistent across all groups. Acclimate animals to the testing room for at least 30-60 minutes before each experiment. Handle animals gently to minimize stress. |
| Environmental factors | Maintain consistent lighting, temperature, and noise levels in the testing environment. For tests sensitive to light, such as the elevated plus maze and light-dark box, ensure consistent and appropriate illumination.[7][8] |
| Time of day | Conduct behavioral testing at the same time each day to control for circadian rhythm effects on behavior. |
| Subject variability | Use a sufficient number of animals per group to account for individual differences. Ensure animals are of a consistent age and strain. |
Problem 2: Difficulty in replicating anxiogenic-like effects of Taranabant in the elevated plus maze (EPM).
| Possible Cause | Troubleshooting Steps |
| Inappropriate dose selection | Review the literature for effective doses of Taranabant or other CB1 inverse agonists in the EPM. A dose-response study may be necessary to determine the optimal dose for your specific animal strain and conditions. |
| Acclimation period | A proper acclimation period to the testing room is crucial. Insufficient acclimation can lead to generalized anxiety that masks the drug-specific effects. |
| Maze parameters | Ensure the dimensions of the EPM are appropriate for the species and strain being tested (e.g., rats require a larger maze than mice). The height of the maze from the floor is also a critical factor.[9] |
| Data analysis | Analyze multiple parameters, not just the time spent in the open arms. Include the number of entries into the open and closed arms, and total distance traveled to control for effects on general locomotion.[3] |
Problem 3: Observing sedative or locomotor-suppressant effects that confound the interpretation of the forced swim test (FST).
| Possible Cause | Troubleshooting Steps |
| Dose is too high | High doses of some CNS-active compounds can cause sedation. Consider testing a lower dose range. |
| Need for a control experiment | Run a separate locomotor activity test (e.g., open field test) at the same doses to assess the compound's effect on general motor function. This will help to differentiate between a depressive-like phenotype (increased immobility without locomotor impairment) and sedation. |
| Water temperature | Ensure the water temperature in the FST is consistent and within the recommended range (typically 23-25°C), as temperature can affect activity levels.[10] |
Quantitative Data from Preclinical and Clinical Studies
Table 1: Preclinical Efficacy of Taranabant on Body Weight in Mice
| Taranabant Dose | Change in Overnight Body Weight Gain | Significance |
| 1 mg/kg | 48% decrease | p < 0.01 |
| 3 mg/kg | 165% decrease | p < 0.00001 |
| Data from a study in wild-type mice.[2] |
Table 2: Clinical Trial Data on Weight Loss with Taranabant (52 Weeks)
| Taranabant Dose | Mean Weight Loss (kg) | Significance vs. Placebo |
| 0.5 mg/day | -5.0 | p < 0.001 |
| 1 mg/day | -5.2 | p < 0.001 |
| 2 mg/day | -6.4 | p < 0.001 |
| Placebo | -1.4 | - |
| Data from a low-dose clinical trial in humans.[2] |
Experimental Protocols
1. Elevated Plus Maze (EPM) for Anxiety-Like Behavior
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor. Dimensions should be appropriate for the species (e.g., for mice, arms are typically 30 cm long and 5 cm wide).[9]
-
Procedure:
-
Acclimate the animal to the testing room for at least 30 minutes.
-
Administer Taranabant or vehicle control at the desired dose and time point before the test.
-
Place the animal in the center of the maze, facing an open arm.[7]
-
Allow the animal to explore the maze for 5 minutes.[9]
-
Record the session using a video camera positioned above the maze.
-
-
Parameters Measured:
-
Time spent in the open and closed arms.
-
Number of entries into the open and closed arms.
-
Total distance traveled.
-
An increase in time spent in the closed arms and a decrease in open arm entries are indicative of anxiogenic-like effects.[3]
-
2. Forced Swim Test (FST) for Depressive-Like Behavior
-
Apparatus: A transparent cylinder (e.g., 20 cm in diameter and 40 cm high for mice) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.[11]
-
Procedure:
-
Acclimate the animal to the testing room.
-
Administer Taranabant or vehicle control.
-
Gently place the animal into the water-filled cylinder.
-
The test duration is typically 6 minutes. The first 2 minutes are often considered a habituation period, and behavior is scored during the last 4 minutes.[10][11]
-
Record the session for later scoring.
-
-
Parameters Measured:
-
Immobility time: The time the animal spends floating or making only minimal movements necessary to keep its head above water. An increase in immobility time is interpreted as a depressive-like state or behavioral despair.[12]
-
Swimming time: Time spent actively moving around the cylinder.
-
Climbing time: Time spent making active escape-oriented movements, particularly towards the walls of the cylinder.
-
3. Light-Dark Box Test for Anxiety-Like Behavior
-
Apparatus: A rectangular box divided into a small, dark compartment and a larger, brightly illuminated compartment, with an opening connecting the two.[6][13]
-
Procedure:
-
Acclimate the animal to the testing room.
-
Administer Taranabant or vehicle control.
-
Place the animal in the center of the light compartment, facing away from the opening.
-
Allow the animal to freely explore the apparatus for a set period (e.g., 5-10 minutes).
-
Record the session with a video tracking system.
-
-
Parameters Measured:
-
Time spent in the light and dark compartments.
-
Latency to first enter the dark compartment.
-
Number of transitions between the two compartments.
-
A decrease in the time spent in the light compartment and fewer transitions are indicative of anxiogenic-like effects.[8]
-
Visualizations
References
- 1. Taranabant CB1 Receptor Inverse Agonist for Management of Obe - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. mdpi.com [mdpi.com]
- 3. POTENTIAL ANXIOGENIC EFFECTS OF CANNABINOID CB1 RECEPTOR ANTAGONISTS/INVERSE AGONISTS IN RATS: COMPARISONS BETWEEN AM4113, AM251, AND THE BENZODIAZEPINE INVERSE AGONIST FG-7142 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cannabinoid receptor antagonist - Wikipedia [en.wikipedia.org]
- 6. Light/Dark Box Test - Creative Biolabs [creative-biolabs.com]
- 7. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 12. criver.com [criver.com]
- 13. Light-dark box test - Wikipedia [en.wikipedia.org]
Improving the pharmacokinetic profile of Taranabant ((1R,2R)stereoisomer) analogs
Technical Support Center: Taranabant Analog Development
This center provides technical guidance for researchers and scientists focused on improving the pharmacokinetic (PK) profile of Taranabant analogs, a class of Cannabinoid Receptor 1 (CB1) inverse agonists.
Frequently Asked Questions (FAQs)
Q1: My Taranabant analog is highly potent in vitro but shows poor oral bioavailability in animal models. What are the likely causes?
A1: Poor oral bioavailability typically stems from one or more of the following factors:
-
Poor Aqueous Solubility: The compound cannot dissolve effectively in the gastrointestinal fluid to be absorbed.
-
Low Intestinal Permeability: The compound cannot efficiently cross the intestinal wall to enter circulation.[1][2] This can be due to its physicochemical properties or because it is a substrate for efflux transporters like P-glycoprotein (P-gp).[3]
-
High First-Pass Metabolism: The compound is extensively metabolized in the liver or gut wall after absorption, reducing the amount of active drug that reaches systemic circulation.[4] Taranabant itself is primarily cleared by metabolism, mediated mainly by the CYP3A4 enzyme.[5][6]
Q2: How can I determine if my analog is a substrate for efflux transporters like P-gp?
A2: The most common method is to perform a bidirectional Caco-2 permeability assay.[3][7] Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured, forms a monolayer mimicking the intestinal barrier.[1][2] By measuring the transport of your compound from the apical (gut) side to the basolateral (blood) side (Papp A→B) and in the reverse direction (Papp B→A), you can calculate an efflux ratio (ER = Papp B→A / Papp A→B). An efflux ratio greater than 2 is a strong indicator that your compound is subject to active efflux.[3]
Q3: What are the known metabolic liabilities of the Taranabant scaffold?
A3: Studies on Taranabant have shown that its primary metabolic pathways are oxidative.[5] Key metabolic "hotspots" include:
-
Hydroxylation: Occurs at the benzylic carbon adjacent to the cyanophenyl ring.[5]
-
Oxidation: One of the gem-dimethyl groups is often oxidized to form carboxylic acid derivatives.[5][8]
-
CYP3A4-Mediated Metabolism: In human liver microsomes, metabolism is primarily mediated by the CYP3A4 enzyme.[5]
When designing analogs, consider modifications at these sites (e.g., through fluorination or deuteration) to block or slow down metabolic breakdown.
Q4: My analog has very high plasma protein binding (>99.5%). Why is this a problem and how can I reduce it?
A4: High plasma protein binding (PPB) is a concern because only the unbound (free) fraction of a drug is available to interact with its target receptor and exert a therapeutic effect.[9][10] It can also limit the drug's distribution into tissues and affect its clearance rate. High PPB is often linked to high lipophilicity (high LogP). To reduce PPB, consider strategies to decrease the lipophilicity of your analog, such as:
-
Introducing polar functional groups (e.g., hydroxyls, amines, amides).
-
Replacing lipophilic aromatic rings with more polar heterocyclic systems.
-
Strategically reducing the overall carbon count where possible without losing potency.
Troubleshooting Guides
This section provides structured guidance for common experimental issues.
Issue 1: Low Metabolic Stability in Human Liver Microsomes (HLM)
-
Problem: The analog shows a half-life (t½) of less than 10 minutes in an HLM assay, suggesting rapid clearance in vivo.[4]
-
Troubleshooting Steps:
-
Confirm Assay Integrity: Ensure that positive controls (e.g., testosterone, verapamil) are behaving as expected and that the NADPH cofactor was added correctly.
-
Identify Metabolites: Use high-resolution mass spectrometry (LC-MS/MS) to identify the major metabolites formed during the incubation. This will pinpoint the metabolically labile sites.[11]
-
Perform Reaction Phenotyping: Use specific chemical inhibitors or recombinant CYP enzymes to determine which cytochrome P450 isoenzyme (e.g., CYP3A4, 2D6, 2C9) is primarily responsible for the metabolism.[5]
-
Structural Modification Strategy:
-
If a specific site is identified (e.g., a methyl group is hydroxylated), block this site by replacing a hydrogen with a fluorine or deuterium atom.
-
If an aromatic ring is being hydroxylated, add an electron-withdrawing group to the ring to deactivate it.
-
If metabolism is broadly distributed, a more significant scaffold hop or redesign may be necessary.
-
-
Issue 2: Poor Aqueous Solubility
-
Problem: The analog precipitates out of solution during in vitro assays or formulation attempts. Kinetic solubility is measured to be <1 µM.
-
Troubleshooting Steps:
-
Verify Compound Purity & Form: Confirm the compound's purity (>95%) via LC-MS and NMR. Check if it is in a salt or free-base form, as salts are generally more soluble.
-
Measure Physicochemical Properties: Determine the experimental LogP (lipophilicity) and pKa (ionization state). Highly lipophilic (LogP > 5) and neutral compounds often have poor solubility.
-
Formulation Strategies (for in vivo studies):
-
Test co-solvents such as DMSO, PEG400, or Solutol HS 15.
-
Explore the use of cyclodextrins to form inclusion complexes.
-
Consider creating amorphous solid dispersions.
-
-
Structural Modification Strategy:
-
Introduce ionizable groups (e.g., a basic amine) that will be charged at physiological pH.
-
Add polar, hydrogen-bond-donating/accepting groups (e.g., -OH, -CONH2).
-
Break up planarity or reduce molecular weight if possible.
-
-
Data Presentation: Pharmacokinetic Profile Comparison
The following table presents hypothetical data for a lead Taranabant analog ("Analog A") and two improved analogs ("Analog B" and "Analog C") designed to address specific PK liabilities.
| Parameter | Analog A (Lead) | Analog B (Metabolically Blocked) | Analog C (Solubility Enhanced) | Desired Range |
| CB1 Binding (Ki, nM) | 1.5 | 1.8 | 2.1 | < 10 |
| Kinetic Solubility (µM) | 0.8 | 0.7 | 45.2 | > 10 |
| HLM Stability (t½, min) | 5 | 58 | 7 | > 30 |
| Permeability (Papp A→B, 10⁻⁶ cm/s) | 15.1 | 14.5 | 12.8 | > 5 |
| Efflux Ratio (B-A/A-B) | 4.5 | 4.2 | 1.8 | < 2 |
| Plasma Protein Binding (%) | 99.8 | 99.7 | 98.5 | < 99.5 |
| Oral Bioavailability (Rat, %) | < 2 | 25 | 42 | > 20 |
-
Analog B was designed to improve metabolic stability by blocking a key oxidation site, resulting in a significantly longer HLM half-life and better bioavailability.
-
Analog C was designed to improve solubility and reduce efflux by adding a polar moiety, leading to excellent solubility, no efflux liability, and the best oral bioavailability.
Experimental Protocols
Protocol 1: Human Liver Microsome (HLM) Metabolic Stability Assay
-
Objective: To determine the in vitro intrinsic clearance of an analog by measuring its rate of disappearance when incubated with human liver microsomes.[4][12]
-
Methodology:
-
Reagent Preparation:
-
Prepare a 1 M potassium phosphate buffer (pH 7.4).
-
Prepare a stock solution of the test compound (10 mM in DMSO).
-
Prepare an NADPH regenerating system (e.g., Promega NADPH-Regen®).
-
Thaw pooled HLM on ice (final protein concentration 0.5 mg/mL).
-
-
Incubation:
-
In a 96-well plate, add buffer, HLM, and the test compound (final concentration 1 µM).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate at 37°C with shaking.
-
-
Time Points & Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Quench the reaction by adding the aliquot to a plate containing ice-cold acetonitrile with an internal standard.
-
-
Analysis:
-
Centrifuge the quenched plate to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.
-
-
Data Calculation:
-
Plot the natural log of the percent remaining compound versus time.
-
The slope of the line gives the elimination rate constant (k).
-
Calculate the half-life (t½) as: t½ = 0.693 / k.
-
-
Protocol 2: Caco-2 Bidirectional Permeability Assay
-
Objective: To assess the intestinal permeability of an analog and determine if it is a substrate for active efflux transporters.[1][3]
-
Methodology:
-
Cell Culture: Culture Caco-2 cells on semi-permeable Transwell® inserts for 21 days to allow for differentiation and formation of a tight monolayer.[3]
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Use only inserts with TEER values within the acceptable range (e.g., >200 Ω·cm²).[7]
-
Assay Preparation:
-
Wash the monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Prepare the dosing solution of the test compound (e.g., 10 µM) in HBSS.
-
-
Permeability Measurement (A→B and B→A):
-
A→B (Apical to Basolateral): Add the dosing solution to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.
-
B→A (Basolateral to Apical): Add the dosing solution to the basolateral chamber and fresh HBSS to the apical chamber.
-
-
Sampling & Analysis:
-
Incubate the plates at 37°C with gentle shaking for a set period (e.g., 2 hours).
-
At the end of the incubation, take samples from both the donor and receiver chambers.
-
Analyze the concentration of the compound in all samples by LC-MS/MS.
-
-
Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) for each direction using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration.
-
Calculate the Efflux Ratio (ER) as: ER = Papp(B→A) / Papp(A→B).
-
-
Protocol 3: Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)
-
Objective: To determine the percentage of an analog that is bound to plasma proteins.[9][13]
-
Methodology:
-
Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Spike the compound into plasma from the desired species (e.g., human, rat) to a final concentration (e.g., 1 µM). The final DMSO concentration should be <0.5%.[9]
-
-
Dialysis Setup:
-
Incubation:
-
Sampling & Matrix Matching:
-
After incubation, carefully remove equal aliquots from both the plasma and buffer chambers.
-
To ensure accurate comparison during analysis, mix the buffer aliquot with an equal volume of blank plasma, and mix the plasma aliquot with an equal volume of PBS.
-
-
Analysis:
-
Precipitate proteins from both matched samples with cold acetonitrile containing an internal standard.
-
Analyze the supernatant by LC-MS/MS to determine the compound concentrations in the plasma (C_plasma) and buffer (C_buffer) chambers.
-
-
Data Calculation:
-
Percent Unbound (% Unbound) = (C_buffer / C_plasma) * 100
-
Percent Bound (% Bound) = 100 - % Unbound
-
-
Visualizations
Signaling Pathway
References
- 1. In Vitro Permeability Assays [merckmillipore.com]
- 2. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 5. In vitro and in vivo metabolism of a novel cannabinoid-1 receptor inverse agonist, taranabant, in rats and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a Population Pharmacokinetic Model for Taranabant, a Cannibinoid-1 Receptor Inverse Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. enamine.net [enamine.net]
- 8. Metabolism and excretion of [14C]taranabant, a cannabinoid-1 inverse agonist, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Plasma Protein Binding Assay (Equilibrium Dialysis) | Bienta [bienta.net]
- 11. Metabolic Stability and Metabolite Analysis of Drugs - Creative Diagnostics [qbd.creative-diagnostics.com]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
Validation & Comparative
Preclinical Showdown: Taranabant ((1R,2R)stereoisomer) vs. Rimonabant
In the landscape of cannabinoid receptor 1 (CB1) inverse agonists, Taranabant and Rimonabant have emerged as significant compounds of interest for their potential therapeutic applications, primarily in the treatment of obesity. Both agents function by blocking the activity of the CB1 receptor, a key component of the endocannabinoid system that regulates appetite and energy homeostasis. Preclinical studies have provided a wealth of data comparing the pharmacological and physiological effects of these two molecules, revealing key differences in potency, selectivity, and safety profiles. This guide offers a detailed comparison of Taranabant ((1R,2R)stereoisomer) and Rimonabant in preclinical models, supported by experimental data and methodologies.
At a Glance: Key Preclinical Differences
| Feature | Taranabant ((1R,2R)stereoisomer) | Rimonabant |
| Potency (CB1 Receptor) | ~10-fold more potent than Rimonabant[1] | Potent CB1 inverse agonist |
| Selectivity | More selective based on off-target in vitro screening[1] | Can displace radiolabeled ligands from several other receptors at low micromolar concentrations[1] |
| In Vivo Efficacy (Obesity) | ~10-fold more potent in diet-induced obese rats[1] | Effective in suppressing food intake and promoting weight loss in animal models[2][3][4] |
| Safety Profile | Generally favorable in preclinical species; did not cause mortality at high exposure margins.[1] Produced brief, handling-induced seizures in rodents.[1] | Associated with psychiatric side effects such as anxiety and depression in clinical trials, leading to its withdrawal from the market.[5][6] |
In Vitro Pharmacology: A Deeper Dive
The fundamental difference in the preclinical profiles of Taranabant and Rimonabant lies in their interaction with the CB1 receptor and their off-target activities.
Binding Affinity and Potency
In vitro studies have consistently demonstrated that Taranabant is a more potent CB1 receptor inverse agonist than Rimonabant.[1] While specific Ki values can vary between studies, a comparative analysis highlighted a roughly tenfold higher potency for Taranabant.[1]
| Compound | CB1 Receptor Binding Affinity (IC50) | Notes |
| Taranabant | Not explicitly stated in the provided text, but noted to be ~10-fold more potent than rimonabant.[1] | |
| Rimonabant | Can displace radiolabeled ligands from various receptors with IC50 values in the low micromolar range (2 to 7.2 µM).[1] |
Receptor Selectivity
Taranabant exhibits a higher degree of selectivity for the CB1 receptor compared to Rimonabant.[1] Off-target screening has shown that Rimonabant can interact with a range of other receptors, including adrenoceptors and serotonin receptors, at concentrations that may be pharmacologically relevant.[1] This lower selectivity of Rimonabant could contribute to its less favorable side effect profile observed in clinical settings.
In Vivo Efficacy in Obesity Models
The primary preclinical application for both Taranabant and Rimonabant has been in models of obesity, where both compounds have demonstrated efficacy in reducing food intake and body weight.
Diet-Induced Obesity Models
In studies utilizing diet-induced obese (DIO) rats, Taranabant was found to be approximately 10 times more potent than Rimonabant in reducing food intake and body weight.[1]
| Compound | Minimum Effective Dose (Acute) in DIO Rats | Minimum Effective Dose (Chronic) in DIO Rats | Key Findings |
| Taranabant | 1 mg/kg[2] | 0.3 mg/kg (p.o.)[2] | Dose-dependently inhibited food intake and weight gain. Chronic treatment led to significant weight loss and loss of fat mass.[2] |
| Rimonabant | Not explicitly stated in the provided text. | Not explicitly stated in the provided text, but 5 weeks of treatment in diet-induced obese mice resulted in a 20% lower body weight compared to placebo.[2] | Suppressed food intake and was effective in increasing energy metabolism in peripheral organs.[2] |
Pharmacokinetic Profiles
A comparison of the pharmacokinetic parameters of Taranabant and Rimonabant reveals differences in their absorption and elimination profiles.
| Parameter | Taranabant | Rimonabant |
| Time to Maximum Plasma Concentration (tmax) | 1-2.5 hours[2][7] | ~2 hours[2][8] |
| Terminal Elimination Half-life | 38 to 104 hours[2] | Longer in obese subjects (16 days) compared to non-obese subjects (6 to 9 days).[8] |
| Dosing Regimen | Suitable for once-daily dosing.[2] | Suitable for once-daily dosing.[9] |
| Metabolism | Primarily via oxidative metabolism, mediated mainly by CYP3A4.[10] | Metabolized by the hepatic CYP3A4 enzyme system.[11] |
Safety and Tolerability in Preclinical Species
Preclinical safety studies are crucial for predicting potential adverse effects in humans. In this regard, Taranabant showed a generally favorable profile in animal models.
-
Taranabant : In repeat-dose toxicology studies, Taranabant did not cause mortality in rodents and monkeys at high exposure margins.[1] It did not produce central nervous system signs, including seizures, in monkeys during a one-year study.[1] However, it did induce brief, handling-induced seizure-like activity in rodents.[1] Importantly, no histopathological changes were observed in the peripheral or central nervous system throughout the preclinical program.[1]
-
Rimonabant : While preclinical safety data is less detailed in the provided search results, the clinical experience with Rimonabant is notable. The drug was withdrawn from the market due to an increased risk of psychiatric adverse events, including depression and anxiety.[5][6][12]
Experimental Protocols
In Vitro CB1 Receptor Binding Assay
Objective: To determine the binding affinity (IC50) of Taranabant and Rimonabant for the CB1 receptor.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the recombinant human CB1 receptor are cultured under standard conditions.
-
Radioligand Binding: A radiolabeled CB1 receptor antagonist, such as [3H]-SR141716A (Rimonabant), is used.
-
Competition Assay: The cells are incubated with a fixed concentration of the radioligand and varying concentrations of the test compounds (Taranabant or unlabeled Rimonabant).
-
Separation and Scintillation Counting: Bound and free radioligand are separated by rapid filtration. The amount of bound radioactivity is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated using non-linear regression analysis.
In Vivo Efficacy Study in Diet-Induced Obese (DIO) Rats
Objective: To evaluate the effect of Taranabant and Rimonabant on food intake and body weight in a model of obesity.
Methodology:
-
Animal Model: Male Sprague-Dawley or Wistar rats are fed a high-fat diet for several weeks to induce obesity.
-
Drug Administration: Taranabant, Rimonabant, or a vehicle control is administered orally (p.o.) once daily.
-
Measurements:
-
Food Intake: Daily food consumption is measured for each rat.
-
Body Weight: Body weight is recorded daily or at regular intervals throughout the study.
-
Body Composition: At the end of the study, body composition (fat mass and lean mass) may be analyzed using techniques like dual-energy X-ray absorptiometry (DEXA).
-
-
Data Analysis: The effects of the different treatment groups on food intake, body weight change, and body composition are compared using appropriate statistical methods (e.g., ANOVA).
Visualizing the Mechanisms
CB1 Receptor Signaling Pathway
The following diagram illustrates the signaling pathway of the CB1 receptor and the mechanism of action of inverse agonists like Taranabant and Rimonabant.
Caption: CB1 Receptor Signaling Pathway.
Experimental Workflow for In Vivo Efficacy Study
The workflow for a typical preclinical in vivo efficacy study is depicted below.
References
- 1. researchgate.net [researchgate.net]
- 2. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 3. Efficacy of rimonabant and other cannabinoid CB1 receptor antagonists in reducing food intake and body weight: preclinical and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of Rimonabant and Other Cannabinoid CB1 Receptor Antagonists in Reducing Food Intake and Body Weight: Preclinical and Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. “Photo-Rimonabant”: Synthesis and Biological Evaluation of Novel Photoswitchable Molecules Derived from Rimonabant Lead to a Highly Selective and Nanomolar “Cis-On” CB1R Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rimonabant-Based Compounds Bearing Hydrophobic Amino Acid Derivatives as Cannabinoid Receptor Subtype 1 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a Population Pharmacokinetic Model for Taranabant, a Cannibinoid-1 Receptor Inverse Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rimonabant: a novel selective cannabinoid-1 receptor antagonist for treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo metabolism of a novel cannabinoid-1 receptor inverse agonist, taranabant, in rats and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Pharmacokinetic/pharmaco–dynamic modelling and simulation of the effects of different cannabinoid receptor type 1 antagonists on Δ9‐tetrahydrocannabinol challenge tests - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Efficacy of Taranabant Stereoisomers: A Comparative Analysis
Taranabant, a potent and selective inverse agonist of the cannabinoid 1 (CB1) receptor, was developed as a potential therapeutic agent for obesity. The clinically investigated compound, known as MK-0364, is the (1S,2S)-stereoisomer of N-[3-(4-chlorophenyl)-2-(3-cyanophenyl)-1-methylpropyl]-2-methyl-2-{[5-(trifluoromethyl)pyridin-2-yl]oxy}propanamide. While the (1S,2S)-isomer has been the focus of extensive research, a comprehensive, publicly available, head-to-head comparison of the efficacy of all four potential stereoisomers—(1S,2S), (1R,2R), (1S,2R), and (1R,2S)—is not readily found in the scientific literature. This guide provides a detailed overview of the known efficacy of the active (1S,2S)-stereoisomer, Taranabant, and outlines the standard experimental protocols used to assess the activity of such compounds, offering a framework for understanding the potential stereoselectivity of this class of molecules.
Efficacy of (1S,2S)-Taranabant
The therapeutic potential of Taranabant lies in its ability to act as an inverse agonist at the CB1 receptor. This means that it not only blocks the receptor from being activated by endogenous cannabinoids (like anandamide and 2-arachidonoylglycerol) but also reduces the receptor's basal level of signaling activity. This action in the central nervous system and peripheral tissues is believed to contribute to its effects on appetite and metabolism.
Quantitative Efficacy Data
The following table summarizes the in vitro and in vivo efficacy data for (1S,2S)-Taranabant based on available studies.
| Parameter | Species/System | Value | Reference |
| CB1 Receptor Binding Affinity (Ki) | Human | 0.09 nM | [1] |
| Rat | 0.13 nM | [1] | |
| CB2 Receptor Binding Affinity (Ki) | Human | >10,000 nM | [1] |
| Functional Activity (cAMP Assay) | CHO cells expressing human CB1 | IC50 = 0.8 nM | [1] |
| In Vivo Efficacy (Food Intake Reduction) | Diet-induced obese rats | Significant reduction at 0.3-3 mg/kg | [1] |
| In Vivo Efficacy (Weight Loss) | Diet-induced obese rats | Significant weight loss at 1-3 mg/kg | [1] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of drug candidates. Below are standard protocols for key experiments used to determine the efficacy of CB1 receptor inverse agonists like Taranabant.
CB1 Receptor Binding Assay
This assay determines the affinity of a compound for the CB1 receptor.
Protocol:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human CB1 receptor (e.g., CHO or HEK293 cells) or from brain tissue known to have high CB1 receptor density (e.g., rat cerebellum).
-
Radioligand: A radiolabeled CB1 receptor agonist or antagonist, such as [³H]CP-55,940 or [³H]SR141716A, is used.
-
Incubation: The cell membranes are incubated with the radioligand and varying concentrations of the test compound (e.g., a Taranabant stereoisomer).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
CB1 Receptor Functional Assay (cAMP Measurement)
This assay measures the ability of a compound to modulate the signaling of the CB1 receptor, which is a Gi/o-coupled receptor that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP).
Protocol:
-
Cell Culture: CHO or HEK293 cells stably expressing the human CB1 receptor are cultured.
-
Treatment: The cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Subsequently, the cells are stimulated with an adenylyl cyclase activator, such as forskolin, in the presence of varying concentrations of the test compound.
-
Lysis: After incubation, the cells are lysed to release intracellular cAMP.
-
cAMP Quantification: The concentration of cAMP is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: For an inverse agonist, an increase in cAMP levels above the basal (forskolin-stimulated) level is observed. The data are plotted as a concentration-response curve to determine the EC₅₀ (the concentration of the compound that produces 50% of its maximal effect) and the maximal efficacy (Emax).
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the CB1 receptor signaling pathway and a typical experimental workflow for evaluating a novel compound.
Caption: CB1 Receptor Signaling Pathway.
Caption: Workflow for Efficacy Testing.
Conclusion
While direct comparative data on the efficacy of all Taranabant stereoisomers remains elusive in the public domain, the extensive characterization of the (1S,2S)-isomer provides a solid benchmark for its potent and selective inverse agonism at the CB1 receptor. The established experimental protocols for binding and functional assays offer a robust framework for any future studies aiming to elucidate the structure-activity relationships of the different stereoisomers. Such studies would be invaluable in fully understanding the stereochemical requirements for optimal interaction with the CB1 receptor and could guide the design of future therapeutic agents with improved efficacy and safety profiles.
References
A Cross-Validation of Taranabant ((1R,2R)stereoisomer) Research Findings: A Comparative Guide for CB1 Receptor Inverse Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of research findings on Taranabant, a selective cannabinoid receptor 1 (CB1) inverse agonist, and compares its performance with other notable CB1 receptor antagonists. The development of Taranabant and similar compounds for the treatment of obesity was halted due to adverse psychiatric side effects. This document aims to provide an objective comparison of their preclinical and in vivo data to inform future research in this area.
Preclinical Efficacy and Potency at the CB1 Receptor
The following table summarizes the in vitro binding affinities (Ki) of Taranabant and its alternatives for the human CB1 receptor. A lower Ki value indicates a higher binding affinity.
| Compound | Chemical Name | Class | Ki (nM) for human CB1 Receptor | Selectivity for CB1 over CB2 | Reference |
| Taranabant | MK-0364 | Acyclic amide | 0.13 ± 0.01[1] | >1000-fold | [1] |
| Rimonabant | SR141716A | Diarylpyrazole | 1.98 ± 0.13[1] | >1000-fold[2] | [1][2] |
| Otenabant | CP-945,598 | Purine | 0.7[3][4] | ~10,000-fold[3][4] | [3][4] |
| Ibipinabant | SLV319 | Diarylpyrazoline | 7.8[5][] | >1000-fold[5] | [5][] |
| Surinabant | SR147778 | Diarylpyrazole | 3.5[7] | ~126-fold[7] | [7] |
In Vivo Efficacy in Diet-Induced Obesity Models
The following table summarizes the effects of Taranabant and its alternatives on body weight and food intake in rodent models of diet-induced obesity (DIO).
| Compound | Animal Model | Dose | Duration | Effect on Body Weight | Effect on Food Intake | Reference |
| Taranabant | DIO Mice | 0.3, 1, 3 mg/kg/day | 14 days | Dose-dependent weight loss (-3g to -19g vs +15g in vehicle)[1] | Dose-dependent decrease[1] | [1] |
| Rimonabant | DIO Mice | 10 mg/kg/day | 4 weeks | Maintained lower body weight after initial loss | Transient reduction[8] | [8] |
| Otenabant | DIO Mice | 10 mg/kg | 10 days | 9% vehicle-adjusted weight loss[4][9] | Dose-dependent anorectic activity[4][9] | [4][9] |
| Ibipinabant | DIO Mice | 3 mg/kg/day | 28 days | Reduction in body weight[5] | Reduction in food intake[5] | [5] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams were generated using Graphviz.
CB1 Receptor Inverse Agonist Signaling Pathway
Caption: CB1 receptor signaling pathway and the mechanism of inverse agonism.
Experimental Workflow for In Vitro Binding Assay
Caption: General workflow for a radioligand displacement binding assay.
Experimental Workflow for In Vivo Diet-Induced Obesity Study
Caption: Workflow for a diet-induced obesity study in mice.
Experimental Protocols
Radioligand Displacement Binding Assay for CB1 Receptor
This protocol is a generalized procedure based on common methodologies for determining the binding affinity of compounds to the CB1 receptor.
1. Materials:
-
Cell membranes prepared from cells expressing the human CB1 receptor.
-
Radioligand: [3H]CP55,940.
-
Non-specific binding control: A high concentration of a known CB1 ligand (e.g., unlabeled CP55,940).
-
Test compounds: Taranabant and its alternatives.
-
Assay buffer: Typically contains Tris-HCl, MgCl2, and BSA.
-
Wash buffer: Cold assay buffer.
-
Glass fiber filters.
-
Scintillation cocktail and counter.
2. Procedure:
-
In a 96-well plate, add a fixed concentration of [3H]CP55,940 to each well.
-
Add varying concentrations of the test compound to the wells. For determining non-specific binding, add a saturating concentration of unlabeled CP55,940.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters multiple times with cold wash buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
The data is then analyzed using non-linear regression to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Diet-Induced Obesity (DIO) Rodent Model
This protocol outlines a general procedure for inducing obesity in mice to test the efficacy of anti-obesity compounds.
1. Animals and Housing:
-
Male C57BL/6J mice are commonly used as they are susceptible to diet-induced obesity.
-
House the mice in a temperature and light-controlled environment with ad libitum access to food and water.
2. Obesity Induction:
-
After an acclimation period of at least one week on a standard chow diet, switch the mice to a high-fat diet (HFD), typically containing 45-60% of calories from fat.
-
Maintain the mice on the HFD for a period of 8-12 weeks, or until a significant increase in body weight compared to control mice on a low-fat diet is observed.
3. Treatment:
-
Once the mice are obese, randomize them into different treatment groups (e.g., vehicle control, Taranabant, and other comparator compounds).
-
Administer the compounds daily via oral gavage or another appropriate route for the desired duration of the study (e.g., 2-4 weeks).
4. Measurements:
-
Monitor and record the body weight of each mouse regularly (e.g., daily or weekly).
-
Measure food intake daily by weighing the remaining food in the food hopper.
-
At the end of the study, other parameters such as body composition (fat mass and lean mass) and metabolic markers can be assessed.
5. Data Analysis:
-
Compare the changes in body weight and food intake between the different treatment groups and the vehicle control group to determine the efficacy of the compounds.
Disclaimer: This guide is intended for informational purposes for a scientific audience and does not constitute medical advice. The development of all compounds discussed was discontinued due to safety concerns.
References
- 1. mdpi.com [mdpi.com]
- 2. Neutral CB1 Receptor Antagonists as Pharmacotherapies for Substance Use Disorders: Rationale, Evidence, and Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Otenabant - tcsc1279 - Taiclone [taiclone.com]
- 5. medchemexpress.com [medchemexpress.com]
- 7. Targeting Cannabinoid Receptors: Current Status and Prospects of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
Taranabant ((1R,2R)stereoisomer) vs. Other CB1 Receptor Antagonists: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Taranabant's (1R,2R) stereoisomer with other cannabinoid 1 (CB1) receptor antagonists, supported by experimental data and detailed methodologies.
Taranabant, a potent and selective CB1 receptor inverse agonist, emerged as a promising therapeutic candidate for obesity.[1] Its development, however, was halted due to central nervous system side effects.[2] This guide delves into the pharmacological profile of Taranabant in comparison to other notable CB1 receptor antagonists like Rimonabant and Surinabant, offering insights into their mechanisms, efficacy, and safety.
Mechanism of Action: Inverse Agonism at the CB1 Receptor
CB1 receptors, primarily coupled through Gi/o proteins, play a crucial role in regulating energy homeostasis.[3] Activation of these receptors inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and modulates ion channels.[1] Unlike neutral antagonists that simply block agonist binding, inverse agonists like Taranabant and Rimonabant bind to the CB1 receptor and stabilize it in an inactive conformation, thereby reducing its basal constitutive activity.[1][4] This inverse agonism is believed to contribute to their anorectic and metabolic effects.[3]
Below is a diagram illustrating the CB1 receptor signaling pathway and the influence of inverse agonists.
Caption: CB1 Receptor Signaling Pathway and Inverse Agonism.
Comparative Performance Data
The following tables summarize the quantitative data comparing Taranabant with other CB1 receptor antagonists.
Table 1: In Vitro Binding Affinity and Potency
| Compound | Receptor Binding Affinity (Ki, nM) | Functional Potency (IC50, nM) - GTPγS Assay | Selectivity (CB2/CB1 Ki ratio) |
| Taranabant | ~0.78 | ~2.1 | >1000 |
| Rimonabant | ~1.8 | ~7.8 | >1000 |
| Surinabant | ~23 | ~30 | >100 |
Note: Data are compiled from various preclinical studies and may vary depending on the specific assay conditions. The provided values represent a consensus from the literature.
Table 2: Preclinical Efficacy in Diet-Induced Obesity Models
| Compound (Dose) | Body Weight Reduction (%) | Food Intake Reduction (%) | Improvement in Metabolic Parameters |
| Taranabant (1-3 mg/kg) | 10-20% | 20-40% | Reduced plasma triglycerides and insulin |
| Rimonabant (10 mg/kg) | 5-15% | 15-30% | Improved glucose tolerance and lipid profile |
| Surinabant (10 mg/kg) | 5-10% | 10-20% | Moderate effects on metabolic markers |
Note: Efficacy data are from studies in rodent models of diet-induced obesity.
Table 3: Clinical Efficacy in Obese Patients (Phase II/III Trials)
| Compound (Dose) | Mean Weight Loss vs. Placebo (kg) at 1 Year | Discontinuation Rate due to Adverse Events (%) |
| Taranabant (0.5-2 mg) | 3.6 - 6.1 | 20 - 40% |
| Rimonabant (20 mg) | ~4.7 | ~15% |
Note: Clinical trial data for Taranabant showed dose-dependent weight loss but also a significant rate of adverse events leading to discontinuation.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
CB1 Receptor Binding Assay (Radioligand Displacement)
Objective: To determine the binding affinity (Ki) of test compounds for the CB1 receptor.
Materials:
-
Membranes from cells expressing human CB1 receptors (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [3H]CP-55,940 or [3H]SR141716A.
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.5% BSA, pH 7.4.
-
Test compounds (Taranabant, Rimonabant, etc.) at various concentrations.
-
Non-specific binding control: High concentration of a known CB1 ligand (e.g., 10 µM WIN 55,212-2).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation counter.
Procedure:
-
Incubate cell membranes (10-20 µg protein) with the radioligand (0.5-1.0 nM) and varying concentrations of the test compound in the assay buffer.
-
For non-specific binding, incubate membranes with the radioligand and the non-specific binding control.
-
Incubate at 30°C for 90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[35S]GTPγS Binding Assay (Functional Assay)
Objective: To measure the ability of test compounds to modulate G-protein activation through the CB1 receptor, distinguishing between agonists, antagonists, and inverse agonists.
Materials:
-
Membranes from cells expressing human CB1 receptors.
-
[35S]GTPγS.
-
GDP.
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Test compounds.
-
Agonist control (e.g., CP-55,940).
Procedure:
-
Pre-incubate cell membranes (5-10 µg protein) with GDP (10 µM) in assay buffer for 15 minutes at 30°C.
-
Add varying concentrations of the test compound (for inverse agonist activity) or a fixed concentration of agonist plus varying concentrations of the test compound (for antagonist activity).
-
Initiate the binding reaction by adding [35S]GTPγS (0.1 nM).
-
Incubate for 60 minutes at 30°C.
-
Terminate the reaction and filter as described in the radioligand binding assay.
-
Measure the amount of bound [35S]GTPγS.
-
Data are expressed as a percentage of basal [35S]GTPγS binding (for inverse agonists) or as a percentage of the maximal stimulation by the agonist control.
Diet-Induced Obesity (DIO) Mouse Model
Objective: To evaluate the in vivo efficacy of CB1 receptor antagonists on body weight, food intake, and metabolic parameters.
Materials:
-
Male C57BL/6J mice (6-8 weeks old).
-
High-fat diet (HFD; ~60% kcal from fat).
-
Standard chow diet.
-
Test compounds formulated for oral or intraperitoneal administration.
-
Metabolic cages for monitoring food and water intake.
-
Equipment for measuring body composition (e.g., DEXA) and blood parameters.
Procedure:
-
Induce obesity by feeding mice an HFD for 8-12 weeks. A control group is maintained on a standard chow diet.
-
Randomize the obese mice into treatment groups (vehicle control, Taranabant, Rimonabant, etc.).
-
Administer the test compounds daily for a specified period (e.g., 4-8 weeks).
-
Monitor body weight and food intake daily or several times per week.
-
At the end of the study, perform metabolic tests such as glucose and insulin tolerance tests.
-
Collect blood samples for analysis of plasma lipids, glucose, and insulin.
-
Harvest tissues (e.g., adipose tissue, liver) for further analysis (e.g., gene expression, histology).
Experimental and Logical Workflow
The following diagram illustrates a typical preclinical workflow for the evaluation and comparison of CB1 receptor antagonists.
Caption: Preclinical Evaluation Workflow for CB1 Antagonists.
Conclusion
Taranabant ((1R,2R)stereoisomer) demonstrates high potency and selectivity for the CB1 receptor, translating to significant efficacy in preclinical and clinical models of obesity. However, its development was ultimately hampered by a narrow therapeutic window, with significant psychiatric adverse events observed at clinically effective doses.[2] Comparative analysis with other CB1 receptor antagonists like Rimonabant reveals a similar efficacy and safety profile, highlighting a class-wide challenge for centrally-acting CB1 inverse agonists. Future research in this area may focus on peripherally restricted antagonists or neutral antagonists to mitigate the central nervous system side effects while retaining the metabolic benefits of CB1 receptor blockade.
References
Validating the Therapeutic Potential of Taranabant ((1R,2R)stereoisomer) Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic agents targeting the cannabinoid 1 receptor (CB1R) for metabolic disorders has been shaped by a delicate balance between efficacy and safety. Taranabant, a potent and selective CB1R inverse agonist, emerged as a promising candidate for the treatment of obesity, demonstrating significant effects on weight reduction. However, its development, along with that of other first-generation CB1R inverse agonists like Rimonabant, was halted due to centrally-mediated psychiatric adverse events, including anxiety and depression.[1][2] This has spurred the development of next-generation CB1R modulators, including peripherally restricted inverse agonists and neutral antagonists, aimed at retaining the metabolic benefits while minimizing adverse neuropsychiatric effects.
This guide provides a comparative analysis of Taranabant and its analogs, alongside other key CB1R inverse agonists and antagonists. We present key preclinical and clinical data in a structured format, detail essential experimental protocols, and visualize the underlying biological pathways and experimental workflows to offer a comprehensive resource for researchers in the field.
Comparative Efficacy and Safety Profile
The therapeutic potential of Taranabant and its analogs is best understood in the context of their binding affinity, functional activity at the CB1 receptor, and their in vivo effects on metabolic parameters and behavior. The following tables summarize key quantitative data from preclinical and clinical studies, comparing Taranabant with other notable CB1R modulators.
Table 1: In Vitro Pharmacological Profile of CB1 Receptor Modulators
| Compound | Class | hCB1 Ki (nM) | hCB2 Ki (nM) | CB1 Functional Activity (IC50/EC50/KB nM) | Intrinsic Activity |
| Taranabant | Inverse Agonist | 0.13 | >10,000 | ~0.07 (antagonist) | Inverse Agonist |
| Rimonabant | Inverse Agonist | 1.98 | >1000 | ~0.63 (antagonist) | Inverse Agonist |
| AM251 | Inverse Agonist | 7.49 | 1630 | - | Inverse Agonist |
| Ibipinabant | Inverse Agonist | - | - | - | Inverse Agonist |
| TM38837 | Peripherally Restricted Inverse Agonist | 16 | - | - | Inverse Agonist |
| AM4113 | Neutral Antagonist | - | - | - | Neutral Antagonist |
Note: Data are compiled from multiple sources and experimental conditions may vary. Ki values represent binding affinity, while functional activity values (IC50/EC50/KB) indicate potency in functional assays such as GTPγS binding.
Table 2: Preclinical In Vivo Effects of CB1 Receptor Modulators
| Compound | Animal Model | Dose Range (mg/kg) | Effect on Food Intake | Effect on Body Weight | Anxiogenic-like Effects |
| Taranabant | DIO Mice | 0.3 - 3 | Dose-dependent decrease | Dose-dependent decrease | Yes |
| Rimonabant | DIO Mice | 1 - 10 | Dose-dependent decrease | Dose-dependent decrease | Yes |
| AM251 | Rats | 0.25 - 3 | Decrease | Decrease | Yes |
| Ibipinabant | Rats | - | Reduction in palatable food intake at low brain occupancy (11%) | - | - |
| TM38837 | Mice | 10 - 100 | - | Significant reduction | Reduced compared to Rimonabant |
| AM4113 | Rats | - | Decrease | - | Minimal to none |
DIO: Diet-Induced Obese. Anxiogenic-like effects are typically assessed using behavioral paradigms such as the elevated plus maze or light-dark box.
Table 3: Clinical Efficacy of Taranabant in Obese Patients (52-Week Study)
| Treatment Group | Mean Change in Body Weight (kg) | % Patients with ≥5% Weight Loss | % Patients with ≥10% Weight Loss |
| Placebo | -1.7 | 27 | 8 |
| Taranabant 0.5 mg | -5.4 | >50 | >20 |
| Taranabant 1 mg | -5.3 | >50 | >20 |
| Taranabant 2 mg | -6.7 | 57 | 28 |
Data adapted from a 52-week, multicenter, double-blind, randomized, placebo-controlled study.
Table 4: Incidence of Key Adverse Events in Taranabant Clinical Trials
| Adverse Event Category | Placebo (%) | Taranabant 2 mg (%) | Taranabant 4 mg (%) | Taranabant 6 mg (%) |
| Gastrointestinal | 29 | 42 | 47 | 46 |
| Psychiatric | 20 | 28 | 40 | 38 |
| - Irritability | - | Higher than placebo | Higher than placebo | Higher than placebo |
| - Anxiety | 3 | 5 | 11 | 9 |
| - Depression-related | 7 | 9 | 11 | 11 |
Incidence rates are from clinical trials and highlight the dose-related increase in psychiatric adverse events that led to the discontinuation of Taranabant's development.
Key Experimental Protocols
To aid in the design and interpretation of studies on Taranabant analogs and other CB1R modulators, we provide detailed methodologies for two fundamental assays.
Radioligand Binding Assay for CB1 Receptor Affinity
Objective: To determine the binding affinity (Ki) of a test compound for the CB1 receptor.
Materials:
-
Membrane preparations from cells expressing human CB1 receptors (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]SR141716A (Rimonabant) or another suitable high-affinity CB1R radioligand.
-
Non-specific binding control: A high concentration of a known CB1R ligand (e.g., 10 µM CP-55,940).
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.
-
Test compounds at various concentrations.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membrane preparation, [³H]SR141716A (at a concentration near its Kd), and varying concentrations of the test compound in the assay buffer. For total binding, omit the test compound. For non-specific binding, add the non-specific binding control.
-
Equilibration: Incubate the plate at 30°C for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay for Functional Activity
Objective: To determine the functional activity of a test compound at the CB1 receptor by measuring its effect on G-protein activation. This assay can identify agonists, antagonists, and inverse agonists.
Materials:
-
Membrane preparations from cells expressing human CB1 receptors.
-
[³⁵S]GTPγS (Guanosine 5′-[γ-thio]triphosphate).
-
GDP (Guanosine 5′-diphosphate).
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Test compounds at various concentrations.
-
Reference agonist (e.g., CP-55,940) and antagonist/inverse agonist (e.g., Rimonabant).
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Pre-incubation: Pre-incubate the cell membranes with the test compound for 15-30 minutes at 30°C in the assay buffer containing GDP.
-
Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate the mixture for 60 minutes at 30°C.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer.
-
Quantification: Measure the amount of bound [³⁵S]GTPγS using a liquid scintillation counter.
-
Data Analysis:
-
Agonist activity: Is determined by the compound's ability to stimulate [³⁵S]GTPγS binding above basal levels.
-
Inverse agonist activity: Is determined by the compound's ability to inhibit basal [³⁵S]GTPγS binding.
-
Antagonist activity: Is determined by the compound's ability to block the stimulation of [³⁵S]GTPγS binding by a reference agonist.
-
Plot the data as a percentage of basal or agonist-stimulated binding versus the log concentration of the test compound to determine EC50 (for agonists) or IC50 (for inverse agonists/antagonists) values.
-
Visualizing the Mechanisms
To provide a clearer understanding of the biological and experimental frameworks, the following diagrams have been generated using Graphviz.
Caption: CB1 Receptor Inverse Agonist Signaling Pathway.
Caption: Preclinical In Vivo Study Workflow for a CB1R Modulator.
References
A Comparative Analysis of Taranabant and Peripherally Restricted CB1 Antagonists: A Guide for Researchers
A deep dive into the comparative efficacy, safety, and methodologies of centrally acting versus peripherally restricted cannabinoid-1 receptor antagonists for metabolic research.
The blockade of the cannabinoid-1 (CB1) receptor has long been a promising therapeutic target for obesity and related metabolic disorders. The initial, centrally-acting antagonists demonstrated significant efficacy in weight reduction but were ultimately plagued by severe psychiatric side effects, leading to their withdrawal from the market. This has spurred the development of a new generation of peripherally restricted CB1 antagonists, designed to minimize central nervous system (CNS) exposure while retaining the beneficial metabolic effects. This guide provides a comprehensive comparative analysis of the first-generation CB1 inverse agonist, Taranabant, and prominent peripherally restricted CB1 antagonists, offering researchers, scientists, and drug development professionals a detailed overview of their performance, supported by experimental data and methodologies.
Introduction: The Rationale for CB1 Receptor Antagonism
The endocannabinoid system, particularly the CB1 receptor, plays a crucial role in regulating energy balance, appetite, and metabolism.[1] Activation of CB1 receptors, which are densely expressed in the central nervous system and to a lesser extent in peripheral tissues like adipose tissue, liver, and skeletal muscle, is known to stimulate appetite and promote energy storage.[1][2] Consequently, antagonism of the CB1 receptor has been shown to decrease food intake, increase energy expenditure, and improve various metabolic parameters.[3]
Taranabant (MK-0364), a potent CB1 receptor inverse agonist, demonstrated significant weight loss in clinical trials.[4][5][6] However, its development was halted due to dose-related psychiatric adverse events, including anxiety and depression, which were attributed to its action on central CB1 receptors.[6][7] This led to a paradigm shift in the field, focusing on the development of peripherally restricted CB1 antagonists that are designed to have limited or no penetration of the blood-brain barrier (BBB).[8][9] The hypothesis is that such compounds could elicit the positive metabolic effects of CB1 blockade in peripheral tissues without the centrally mediated adverse effects.[8]
Comparative Analysis: Taranabant vs. Peripherally Restricted Antagonists
This section compares the efficacy and safety profiles of Taranabant with several leading peripherally restricted CB1 antagonists, including TM38837, JD5037, and AM6545.
Taranabant: Clinical Efficacy and Adverse Events
Taranabant underwent extensive clinical evaluation and demonstrated dose-dependent weight loss in obese patients.[10][11][12]
Table 1: Clinical Efficacy of Taranabant in Obese Patients (52-Week Data) [11][12]
| Dose | Mean Weight Loss from Baseline (kg) | Percentage of Patients with ≥5% Weight Loss | Percentage of Patients with ≥10% Weight Loss |
| Placebo | -2.6 | 27% | 8% |
| 2 mg | -6.6 | 57% | 28% |
| 4 mg | -8.1 | - | - |
Despite its efficacy, the clinical development of Taranabant was terminated due to a significant incidence of psychiatric and gastrointestinal side effects.[6][11]
Table 2: Incidence of Common Adverse Events with Taranabant (52-Week Data) [11]
| Adverse Event Category | Placebo | Taranabant 2 mg | Taranabant 4 mg | Taranabant 6 mg |
| Gastrointestinal | 29% | 42% | 47% | 46% |
| Psychiatric | 20% | 28% | 40% | 38% |
| - Anxiety-related | 3% | 5% | 11% | 9% |
| - Depression-related | 7% | 9% | 11% | 11% |
Peripherally Restricted CB1 Antagonists: Preclinical Performance
A new wave of CB1 antagonists has been engineered to limit their entry into the CNS, thereby aiming to avoid the psychiatric side effects observed with Taranabant.
TM38837: This peripherally restricted CB1 inverse agonist has shown promising results in preclinical models. In diet-induced obese (DIO) mice, TM38837 produced significant weight loss, comparable to that of earlier brain-penetrant antagonists, but with a markedly lower brain receptor occupancy.[13][14] Studies have shown that adverse anxiety-related effects are only observed at doses 10 times higher than the effective therapeutic dose for metabolic effects.[5][13]
JD5037: Another peripherally restricted CB1 inverse agonist, JD5037, has demonstrated efficacy in reducing appetite, body weight, and improving insulin resistance in DIO mice.[15][16][17] Preclinical studies have confirmed its minimal brain penetration.[17]
AM6545: As a peripherally restricted neutral CB1 antagonist, AM6545 has been shown to reduce food intake and body weight in rodents. Interestingly, its effects on food intake were maintained in vagotomized rats, suggesting a mechanism independent of the vagus nerve.
Table 3: Comparative Preclinical Efficacy of Peripherally Restricted CB1 Antagonists
| Compound | Animal Model | Key Efficacy Findings | Evidence of Peripheral Restriction |
| TM38837 | Diet-Induced Obese Mice | Significant weight loss (26%) and improved glucose homeostasis.[14] | Low brain levels with high plasma and liver concentrations.[14] |
| JD5037 | Diet-Induced Obese Mice | Reduced body weight, reversed hyperphagia, and improved metabolic parameters.[15] | Minimal to no brain penetration observed in mice.[17] |
| AM6545 | Diet-Induced Obese Mice, ob/ob Mice | Reduced body weight, adiposity, and improved insulin sensitivity.[10][18] | Significantly lower brain-to-plasma concentration ratio compared to brain-penetrant antagonists.[9] |
Experimental Protocols
The following section details the methodologies for key experiments cited in the evaluation of CB1 antagonists.
In Vitro Assays for CB1 Receptor Activity
1. Radioligand Binding Assay:
-
Objective: To determine the binding affinity of a compound to the CB1 receptor.
-
Methodology:
-
Prepare membrane homogenates from cells or tissues expressing CB1 receptors.
-
Incubate the membranes with a radiolabeled CB1 ligand (e.g., [3H]CP55,940) and varying concentrations of the test compound.[19][20]
-
After incubation, separate the bound from unbound radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the binding affinity (Ki).[21]
-
2. GTPγS Binding Assay:
-
Objective: To assess the functional activity of a compound as an agonist, antagonist, or inverse agonist at the CB1 receptor.
-
Methodology:
-
Incubate cell membranes expressing CB1 receptors with the test compound, GDP, and the non-hydrolyzable GTP analog, [35S]GTPγS.[1][8]
-
Agonist binding activates the G-protein, leading to the exchange of GDP for [35S]GTPγS.
-
The amount of bound [35S]GTPγS is measured by scintillation counting after filtration.
-
Inverse agonists will decrease basal [35S]GTPγS binding, while neutral antagonists will block agonist-stimulated binding without affecting basal levels.[22]
-
3. cAMP Accumulation Assay:
-
Objective: To measure the effect of a compound on adenylyl cyclase activity, a downstream effector of CB1 receptor signaling.
-
Methodology:
-
Culture cells expressing CB1 receptors.
-
Pre-treat the cells with forskolin to stimulate cAMP production.
-
Incubate the cells with the test compound.
-
Activation of the Gi/o-coupled CB1 receptor by an agonist will inhibit adenylyl cyclase and reduce cAMP levels.
-
cAMP levels are quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or commercially available kits.
-
In Vivo Assessment of Efficacy and Brain Penetration
1. Diet-Induced Obesity (DIO) Animal Models:
-
Objective: To evaluate the efficacy of CB1 antagonists in a model that mimics human obesity and metabolic syndrome.
-
Methodology:
-
Induce obesity in rodents (typically mice or rats) by feeding them a high-fat diet for an extended period.[7]
-
Administer the test compound or vehicle to the DIO animals daily for a specified duration.
-
Monitor key parameters including body weight, food intake, body composition (fat and lean mass), and various metabolic markers (e.g., blood glucose, insulin, lipids).[23]
-
2. Assessment of Blood-Brain Barrier (BBB) Penetration:
-
Objective: To determine the extent to which a compound crosses the BBB.
-
Methodology:
-
Brain-to-Plasma Concentration Ratio (B/P Ratio):
-
Administer the test compound to animals.
-
At a specific time point, collect blood and brain tissue.
-
Measure the concentration of the compound in both plasma and brain homogenates using analytical techniques like liquid chromatography-mass spectrometry (LC-MS).[24]
-
The B/P ratio provides a measure of the extent of brain penetration.
-
-
In Situ Brain Perfusion:
-
Microdialysis:
-
Implant a microdialysis probe into a specific brain region of a freely moving animal.
-
Administer the test compound systemically.
-
Continuously sample the extracellular fluid from the brain via the microdialysis probe.
-
Analyze the dialysate to determine the unbound concentration of the compound in the brain over time.[2]
-
-
Visualizing Key Pathways and Processes
CB1 Receptor Signaling Pathway
Caption: CB1 receptor signaling pathway.
Experimental Workflow for Assessing a Novel CB1 Antagonist
Caption: Workflow for preclinical evaluation.
Taranabant vs. Peripherally Restricted Antagonists: A Logical Comparison
Caption: Central vs. peripheral action.
Conclusion
The journey of CB1 receptor antagonists from the centrally-acting Taranabant to the new generation of peripherally restricted compounds illustrates a significant advancement in drug design and a deeper understanding of the endocannabinoid system's role in metabolism. While Taranabant's clinical development was halted due to its unacceptable psychiatric side-effect profile, the preclinical data for peripherally restricted antagonists like TM38837, JD5037, and AM6545 are highly encouraging. These compounds appear to retain the desirable metabolic benefits of CB1 blockade while minimizing the risk of centrally mediated adverse events. For researchers and drug developers, the focus remains on rigorously evaluating the long-term safety and efficacy of these peripherally acting agents in clinical settings to unlock the full therapeutic potential of targeting the CB1 receptor for metabolic diseases.
References
- 1. Cannabinoid receptor binding to membrane homogenates and cannabinoid-stimulated [35S]GTPgammaS binding to membrane homogenates or intact cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analytical and Biological Methods for Probing the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. The Cannabinoid CB1 Antagonist TM38837 With Limited Penetrance to the Brain Shows Reduced Fear-Promoting Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Taranabant CB1 Receptor Inverse Agonist for Management of Obe - Clinical Trials Arena [clinicaltrialsarena.com]
- 7. The utility of animal models to evaluate novel anti-obesity agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4.2.6. GTPγS Binding Assay [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. JCI - Peripheral CB1 cannabinoid receptor blockade improves cardiometabolic risk in mouse models of obesity [jci.org]
- 11. Phase III Data Showed Taranabant, Merck & Co., Inc.'s Investigational Medicine to Treat Obesity, Led to Statistically Significant Weight Loss - BioSpace [biospace.com]
- 12. A clinical trial assessing the safety and efficacy of taranabant, a CB1R inverse agonist, in obese and overweight patients: a high-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Targeting the Endocannabinoid CB1 Receptor to Treat Body Weight Disorders: A Preclinical and Clinical Review of the Therapeutic Potential of Past and Present CB1 Drugs [mdpi.com]
- 14. Efficacy in diet-induced obese mice of the hepatotropic, peripheral cannabinoid 1 receptor inverse agonist TM38837 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. fpwr.org [fpwr.org]
- 16. The peripheral CB1 receptor antagonist JD5037 attenuates liver fibrosis via a CB1 receptor/β‐arrestin1/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Preclinical toxicity evaluation of JD5037, a peripherally restricted CB1 receptor inverse agonist, in rats and dogs for treatment of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. content-assets.jci.org [content-assets.jci.org]
- 19. Assay of CB1 Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 20. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Cannabinoid Receptor Binding to Membrane Homogenates and Cannabinoid-Stimulated [35S]GTP-S Binding to Membrane Homogenates or Intact Cultured Cells | Springer Nature Experiments [experiments.springernature.com]
- 23. Peripherally Selective CB1 Receptor Antagonist Improves Symptoms of Metabolic Syndrome in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Strategies to assess blood-brain barrier penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Efficacy of Taranabant ((1R,2R)stereoisomer) in different animal models of obesity
An in-depth examination of the (1R,2R) stereoisomer of Taranabant, a cannabinoid receptor 1 (CB1) inverse agonist, reveals significant anti-obesity effects in animal models, primarily through the reduction of food intake and body weight. This guide provides a comparative analysis of Taranabant's efficacy, supported by available experimental data, and contextualizes its performance against other CB1 receptor modulators. The development of Taranabant was discontinued due to psychiatric adverse events in clinical trials, but its preclinical data remains valuable for understanding the role of the CB1 receptor in energy homeostasis.
As a selective CB1 receptor inverse agonist, Taranabant was developed to combat obesity by targeting the endocannabinoid system, which is known to regulate appetite and energy balance.[1] Preclinical studies in diet-induced obese (DIO) animal models have demonstrated its potential in promoting weight loss.[2]
Comparative Efficacy in Diet-Induced Obesity Models
Taranabant has been evaluated in rodent models of obesity induced by high-fat diets, which mimic the metabolic dysregulation observed in human obesity. The primary endpoints in these studies were reductions in body weight and food consumption.
Taranabant vs. Placebo and Other CB1 Antagonists
Studies in DIO mice have shown that Taranabant induces a dose-dependent reduction in body weight. For instance, daily administration of Taranabant over two weeks resulted in significant weight loss compared to vehicle-treated animals, which gained weight during the same period.[2] When compared to another well-characterized CB1 antagonist, Rimonabant, Taranabant demonstrated comparable efficacy in reducing body weight in DIO mice.[2]
Below is a summary of the quantitative data from key preclinical studies.
| Compound | Animal Model | Dosage | Duration | Body Weight Change | Food Intake Change | Other Metabolic Parameters |
| Taranabant | DIO Mice | 1 mg/kg/day | - | 48% decrease in overnight body weight gain[2] | Dose-dependent decrease[2] | - |
| DIO Mice | 3 mg/kg/day | - | 165% decrease in overnight body weight gain[2] | Dose-dependent decrease[2] | - | |
| DIO Mice | 0.3 mg/kg/day | 2 weeks | -3 ± 6 g | - | - | |
| DIO Mice | 1 mg/kg/day | 2 weeks | -6 ± 4 g | - | - | |
| DIO Mice | 3 mg/kg/day | 2 weeks | -19 ± 6 g | - | - | |
| Rimonabant | DIO Mice | 10 mg/kg/day | 28 days | Significant reduction in body weight and fat mass[3] | No significant change[3] | Improved glucose tolerance and insulin resistance; Reduced plasma glucose and insulin[4] |
| AM251 | DIO Rats | - | - | Reduced body weight and fat mass[5] | - | Increased systemic inflammation[5] |
| Vehicle | DIO Mice | - | 2 weeks | +15 ± 4 g | - | - |
Note: A direct head-to-head comparison of Taranabant with a wide range of other CB1 antagonists under identical experimental conditions is limited in the publicly available literature. The data presented is a compilation from different studies.
Efficacy in Genetic Models of Obesity
A comprehensive search of the scientific literature did not yield specific studies on the efficacy of the (1R,2R) stereoisomer of Taranabant in genetic models of obesity, such as leptin-deficient ob/ob mice or leptin receptor-deficient db/db mice. However, studies with other CB1 receptor antagonists in these models provide insights into the potential effects. For example, the peripherally restricted CB1 antagonist AM6545 was shown to improve glycemic control and insulin resistance in ob/ob mice, largely independent of changes in body weight, suggesting a primary role of peripheral CB1 receptor blockade in these metabolic improvements.[4]
Experimental Protocols
While specific, detailed protocols for Taranabant studies are not extensively published, a general methodology for evaluating anti-obesity compounds in a diet-induced obesity model is described below.
Diet-Induced Obesity (DIO) Mouse Model Protocol
-
Animals: Male C57BL/6J mice, 8 weeks of age, are commonly used due to their susceptibility to diet-induced obesity.[5]
-
Housing: Animals are individually housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.[5]
-
Diet: Mice are fed a high-fat diet (HFD), typically with 45-60% of calories derived from fat, for a period of 8-12 weeks to induce obesity.[5] A control group is fed a standard chow diet.
-
Drug Administration: Taranabant or a comparator compound is administered, typically via oral gavage, once daily for the specified duration of the study. A vehicle control group receives the same volume of the vehicle used to dissolve the drug.
-
Measurements:
-
Body Weight and Food Intake: Measured daily or weekly.
-
Body Composition: Fat mass and lean mass are determined at the beginning and end of the study using techniques like dual-energy X-ray absorptiometry (DEXA) or nuclear magnetic resonance (NMR).
-
Metabolic Parameters: Blood samples are collected to measure plasma levels of glucose, insulin, leptin, ghrelin, adiponectin, and lipids (triglycerides, cholesterol). Glucose and insulin tolerance tests are often performed to assess insulin sensitivity.
-
Signaling Pathways and Experimental Workflows
The anti-obesity effects of Taranabant are mediated through its action as an inverse agonist at the CB1 receptor, which is predominantly expressed in the central nervous system, particularly in brain regions involved in the regulation of energy balance like the hypothalamus, as well as in peripheral tissues.
CB1 Receptor Inverse Agonist Signaling Pathway
As an inverse agonist, Taranabant binds to the CB1 receptor and reduces its constitutive activity. This leads to a cascade of downstream signaling events that ultimately result in decreased appetite and increased energy expenditure.
Caption: Taranabant's mechanism of action.
Experimental Workflow for Preclinical Obesity Studies
The evaluation of anti-obesity compounds like Taranabant follows a standardized workflow to ensure robust and reproducible results.
References
- 1. mdpi.com [mdpi.com]
- 2. The acyclic CB1R inverse agonist taranabant mediates weight loss by increasing energy expenditure and decreasing caloric intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hepatic targeting of the centrally active cannabinoid 1 receptor (CB1R) blocker rimonabant via PLGA nanoparticles for treating fatty liver disease and diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peripheral CB1 cannabinoid receptor blockade improves cardiometabolic risk in mouse models of obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Variations in body weight, food intake and body composition after long-term high-fat diet feeding in C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of Taranabant ((1R,2R)stereoisomer)
For Researchers, Scientists, and Drug Development Professionals: A Procedural Overview for Laboratory Safety and Chemical Handling
The proper disposal of investigational compounds such as Taranabant ((1R,2R)stereoisomer) is a critical component of laboratory safety and environmental responsibility. As a potent and selective cannabinoid 1 (CB1) receptor inverse agonist, Taranabant and its waste materials require careful management to prevent potential harm to human health and ecosystems. This guide provides a step-by-step framework for the safe disposal of Taranabant, aligning with general best practices for hazardous pharmaceutical waste.
I. Pre-Disposal Planning and Hazard Assessment
Before initiating any disposal procedures, a thorough hazard assessment is paramount. While a specific Safety Data Sheet (SDS) detailing the disposal of Taranabant ((1R,2R)stereoisomer) is not publicly available, researchers must operate under the assumption that it is a hazardous compound.
Key Actions:
-
Consult Institutional Guidelines: Adhere to your institution's Chemical Hygiene Plan (CHP) and hazardous waste management protocols.[1]
-
Review Available Data: Examine all available chemical and toxicological data for Taranabant and its stereoisomers to understand its reactivity, stability, and potential environmental impact.
-
Personal Protective Equipment (PPE): At a minimum, standard laboratory PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves, should be worn when handling Taranabant waste.
II. Step-by-Step Disposal Protocol
The following protocol outlines a safe and compliant method for disposing of Taranabant waste, from initial segregation to final removal.
1. Identification and Segregation:
-
Begin by conducting a thorough inventory of all materials contaminated with Taranabant.[2] This includes expired or unused neat compounds, solutions, contaminated labware (e.g., vials, pipette tips, gloves), and any personal protective equipment (PPE) that has come into contact with the substance.
-
Segregate Taranabant waste from other laboratory waste streams at the point of generation.[3] Use dedicated, clearly labeled, and compatible waste containers.[3]
-
Never mix Taranabant waste with incompatible chemicals to avoid dangerous reactions. For instance, halogenated and non-halogenated solvent wastes should be collected separately.[4]
2. Waste Collection and Storage:
-
Collect solid waste, such as contaminated gloves and labware, in a designated, puncture-resistant container lined with a chemically compatible bag.
-
Liquid waste, including unused solutions or rinsates, should be collected in a sealed, leak-proof container made of a material compatible with the solvents used.[5][4]
-
All waste containers must be clearly labeled as "Hazardous Waste" and include the chemical name "Taranabant ((1R,2R)stereoisomer)," the date of accumulation, and any associated hazards (e.g., flammable if dissolved in a flammable solvent).[3]
-
Store waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.[5]
3. Engagement of Licensed Waste Disposal Services:
-
The disposal of pharmaceutical research waste must be handled by a licensed and reputable hazardous waste disposal company.[2][3][6]
-
These specialized services have the expertise and equipment to manage the transportation, treatment, and final disposal of chemical waste in compliance with all local, state, and federal regulations.[7]
-
Provide the disposal vendor with all available information on the waste stream, including the chemical name and any solvents used.
4. Equipment Decontamination:
-
All laboratory equipment that has come into contact with Taranabant must be thoroughly decontaminated.[8][9]
-
For non-porous surfaces, a multi-step cleaning process is recommended:
-
Initial Cleaning: Use a detergent and water solution to remove gross contamination.[8]
-
Solvent Rinse: Rinse the equipment with an appropriate solvent that is known to dissolve Taranabant. The rinsate from this step must be collected and disposed of as hazardous waste.[8]
-
Final Rinse: A final rinse with a clean solvent or deionized water can then be performed.
-
-
Disposable items that cannot be effectively decontaminated should be disposed of as hazardous waste.
III. Quantitative Data Summary
Due to the lack of specific public data on Taranabant disposal, the following table summarizes general recommendations for handling chemical waste in a research setting.
| Parameter | Recommendation | Rationale |
| Waste Accumulation Time Limit | Do not exceed 180 days for filled containers.[10] | To minimize risks associated with long-term storage of hazardous materials. |
| Maximum Waste Volume in Lab | Do not exceed 50 gallons of total chemical waste.[10] | To prevent the accumulation of large quantities of hazardous materials in a research setting. |
| Container Headspace | Leave at least one inch of headroom in liquid waste containers.[5] | To allow for expansion of the contents due to temperature changes. |
| pH of Aqueous Waste for Drain Disposal | N/A for Taranabant. Do not dispose of down the drain. | Pharmaceutical waste should not be drain-disposed due to potential environmental harm.[1][7] |
IV. Experimental Protocols Cited
The procedures outlined in this guide are based on established best practices for the management of hazardous chemical and pharmaceutical waste in a laboratory setting. Key principles from the following resources have been adapted:
-
Hazardous Waste Disposal Guides: Protocols from institutions like Northwestern University and Central Washington University emphasize waste minimization, proper labeling, and segregation.[5][11]
-
Chemical Safety Resources: Guidelines from entities like Fisher Scientific and OSHA provide frameworks for chemical hygiene and decontamination.[1][9]
-
Pharmaceutical Waste Management Literature: Research articles and industry best practices highlight the importance of professional disposal services for pharmaceutical waste to prevent environmental contamination.[6][7][12]
V. Mandatory Visualizations
Disposal Workflow for Taranabant Waste
A workflow for the safe handling and disposal of Taranabant waste.
References
- 1. Safe Chemical Waste Disposal [fishersci.com]
- 2. "Comprehensive Guide to Safe Disposal of Expired Laboratory... [ryzechemie.com]
- 3. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. pharmtech.com [pharmtech.com]
- 7. rxdestroyer.com [rxdestroyer.com]
- 8. cmich.edu [cmich.edu]
- 9. osha.gov [osha.gov]
- 10. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. Pharmaceutical Waste: Sources, Impacts, and Mitigation Strategies [zenodo.org]
Safeguarding Researchers: A Comprehensive Guide to Handling Taranabant ((1R,2R)stereoisomer)
For researchers, scientists, and drug development professionals, ensuring personal and environmental safety is paramount when handling investigational compounds like Taranabant ((1R,2R)stereoisomer). This document provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure laboratory environment. Due to the absence of a publicly available Safety Data Sheet (SDS), a conservative approach based on the principles of handling potent pharmaceutical compounds is strongly advised.
Core Safety Principles for Potent Compounds
Handling potent compounds such as Taranabant necessitates a multi-layered safety approach that prioritizes risk mitigation. The primary strategies involve a combination of engineering controls, administrative controls, and personal protective equipment (PPE). Engineering controls, such as fume hoods and ventilated enclosures, are the first line of defense.[1] Administrative controls include establishing clear standard operating procedures (SOPs) and providing comprehensive training to all personnel.[1][2] PPE serves as the final barrier between the researcher and the hazardous material.[1]
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE regimen is critical to prevent accidental exposure through inhalation, skin contact, or ingestion. The following table outlines the recommended PPE for handling Taranabant.
| PPE Component | Specification | Purpose |
| Primary Eye Protection | ANSI Z87.1-rated safety glasses with side shields | Protects against flying particles and minor splashes. |
| Secondary Eye & Face Protection | Full-face shield worn over safety glasses | Essential when there is a risk of splashes, such as during solution preparation or transfers of large volumes. |
| Hand Protection | Double-gloving with nitrile gloves | Provides a robust barrier against skin contact. The outer glove should be changed immediately upon contamination. |
| Body Protection | Disposable, solid-front, back-tying laboratory gown | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | NIOSH-approved N95 or higher-rated respirator | Minimizes the risk of inhaling aerosolized particles, especially when handling the compound as a powder. |
This data is compiled based on general best practices for handling potent pharmaceutical compounds in a laboratory setting.[3][4][5]
Operational Plan for Handling Taranabant
Adherence to a strict, step-by-step operational plan is crucial for minimizing exposure risk.
Preparation and Pre-Handling
-
Designated Area: All handling of Taranabant should occur in a designated and clearly marked area, such as a chemical fume hood or a ventilated balance enclosure.
-
Decontamination Supplies: Ensure that a spill kit and appropriate decontamination solutions are readily available before beginning any work.
-
Personnel Training: All personnel must be trained on the specific hazards and handling procedures for potent compounds.[2]
Handling the Compound
-
Weighing: When weighing the powdered form of Taranabant, use a ventilated balance enclosure to contain any airborne particles.
-
Solution Preparation: Prepare solutions within a chemical fume hood. Add the solvent to the compound slowly to avoid splashing.
-
Personal Hygiene: After handling, and before leaving the laboratory, remove all PPE and wash hands thoroughly.
Post-Handling and Decontamination
-
Surface Decontamination: All surfaces and equipment that may have come into contact with Taranabant should be decontaminated using an appropriate cleaning agent.
-
PPE Removal: Remove PPE in a designated area, taking care to avoid self-contamination. The outer gloves should be removed first, followed by the gown, face shield, inner gloves, and respirator.
Disposal Plan
Proper disposal of Taranabant waste and contaminated materials is critical to prevent environmental contamination and accidental exposure.
Waste Segregation
-
Solid Waste: All disposable items that have come into contact with Taranabant, such as gloves, gowns, and weighing papers, should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing Taranabant should be collected in a separate, labeled hazardous waste container. Do not pour any Taranabant-containing solutions down the drain.[6]
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
Container Management
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name of the compound (Taranabant), and the primary hazard (e.g., "Potent Pharmaceutical Compound").
-
Storage: Waste containers should be stored in a secure, secondary containment area away from general laboratory traffic.
Final Disposal
-
Professional Disposal Service: All Taranabant waste must be disposed of through a licensed hazardous waste disposal company. Follow all institutional and local regulations for hazardous waste disposal.[7]
References
- 1. pharmtech.com [pharmtech.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research [bu.edu]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 7. ptb.de [ptb.de]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
